molecular formula C11H8F3N B1358653 2-Methyl-7-(trifluoromethyl)quinoline CAS No. 324-32-3

2-Methyl-7-(trifluoromethyl)quinoline

Cat. No.: B1358653
CAS No.: 324-32-3
M. Wt: 211.18 g/mol
InChI Key: VIBTYGFMDABZCD-UHFFFAOYSA-N
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Description

2-Methyl-7-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C11H8F3N and its molecular weight is 211.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-9(11(12,13)14)6-10(8)15-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBTYGFMDABZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625603
Record name 2-Methyl-7-(trifluoromethyl)quinoline
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URL https://comptox.epa.gov/dashboard/DTXSID70625603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324-32-3
Record name 2-Methyl-7-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Landscape of 2-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and functional properties. Among these, 2-Methyl-7-(trifluoromethyl)quinoline stands out as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The presence of the trifluoromethyl group at the 7-position significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions, making its efficient synthesis a topic of considerable interest. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic intricacies of established methods such as the Doebner-von Miller, Combes, and Friedländer syntheses, alongside an exploration of modern catalytic innovations. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to select and optimize the most suitable synthetic strategy for their specific application.

Introduction: The Significance of the Trifluoromethylated Quinoline Core

The quinoline ring system is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can dramatically enhance the therapeutic potential of a molecule. This is attributed to the unique electronic properties of fluorine, which can modulate a compound's pKa, improve its metabolic stability by blocking sites of oxidation, and increase its binding affinity to target proteins through favorable electrostatic interactions.[3] Specifically, the 7-trifluoromethyl substitution pattern has been identified in compounds with promising anticancer, antimalarial, and antiepileptic properties.[3][4][5] Consequently, the development of robust and scalable synthetic routes to this compound is a critical endeavor for advancing drug discovery programs and materials science research.

Classical Synthetic Strategies: A Foundation of Quinoline Chemistry

Several named reactions have historically formed the bedrock of quinoline synthesis. Understanding these classical pathways is essential for appreciating the evolution of synthetic methodologies and for their continued application in specific contexts.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile and widely used method for the synthesis of quinolines.[6][7] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[6] For the synthesis of this compound, 3-(trifluoromethyl)aniline would be reacted with crotonaldehyde (an α,β-unsaturated aldehyde).

Mechanism: The reaction is believed to proceed through a series of steps, although the exact mechanism has been a subject of debate.[6] A plausible pathway involves the initial 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring.[6]

Causality of Experimental Choices: The choice of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is crucial for promoting both the initial conjugate addition and the subsequent cyclization and dehydration steps.[6][8] The oxidizing agent, often nitrobenzene or arsenic acid in classical procedures, facilitates the final aromatization to the stable quinoline core.[9] However, modern variations often utilize milder and more environmentally benign oxidants.

Experimental Workflow: Doebner-von Miller Synthesis

Doebner_von_Miller Reactants 3-(Trifluoromethyl)aniline + Crotonaldehyde Intermediate1 1,4-Adduct Reactants->Intermediate1 Conjugate Addition Acid Acid Catalyst (e.g., H2SO4) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Intermediate2 Cyclized Intermediate Intermediate1:e->Intermediate2:w Cyclization Product This compound Intermediate2:e->Product:w Dehydration & Oxidation

Caption: Generalized workflow for the Doebner-von Miller synthesis.

The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] To synthesize this compound, 3-(trifluoromethyl)aniline would be reacted with acetylacetone (a β-diketone).

Mechanism: The reaction initiates with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone.[10] This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (a ring closure), and subsequent dehydration to afford the quinoline product.[10]

Trustworthiness and Self-Validation: The regioselectivity of the Combes synthesis can be influenced by both steric and electronic factors.[12] In the case of unsymmetrical β-diketones, a mixture of regioisomers can be formed. However, the use of a symmetrical diketone like acetylacetone ensures the formation of a single quinoline product, in this case, a 2,4-dimethylquinoline derivative. To obtain the target 2-methyl derivative, a different β-dicarbonyl compound would be required, highlighting a limitation of this specific approach for the desired product.

Reaction Mechanism: Combes Quinoline Synthesis

Combes_Synthesis Reactants Aniline + β-Diketone Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Condensation Cyclization Intramolecular Cyclization Schiff_Base->Cyclization Acid-Catalyzed Ring Closure Dehydration Dehydration Cyclization->Dehydration Product Substituted Quinoline Dehydration->Product

Caption: Key steps in the Combes quinoline synthesis mechanism.

The Friedländer Synthesis

The Friedländer synthesis is a straightforward and efficient method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[13][14][15] To synthesize this compound, 2-amino-4-(trifluoromethyl)benzaldehyde would be reacted with acetone.

Mechanism: Two primary mechanistic pathways are proposed for the Friedländer synthesis.[13] The first involves an initial aldol condensation between the two carbonyl-containing reactants, followed by the formation of a Schiff base and subsequent cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring.[13]

Authoritative Grounding: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., potassium hydroxide, piperidine).[13][14] The choice of catalyst can influence the reaction rate and yield, and modern variations have explored a wide range of catalytic systems, including Lewis acids and ionic liquids, to improve the efficiency and sustainability of the process.[16][17]

Modern Catalytic Approaches: Enhancing Efficiency and Sustainability

While classical methods provide a solid foundation, contemporary research focuses on developing more efficient, selective, and environmentally friendly synthetic routes.

Metal-Catalyzed Syntheses

Recent advancements have seen the emergence of metal-catalyzed approaches for quinoline synthesis. For instance, a one-step synthesis of 2-methylquinoline has been reported using nitrobenzene, ethanol, and water with a PtSn/γ-Al2O3 catalyst.[9] This method combines several transformations, including the reduction of the nitro group to an amine and the in-situ generation of the α,β-unsaturated aldehyde from ethanol, into a single, efficient process.[9] While not directly demonstrated for the 7-(trifluoromethyl) analog, this approach highlights the potential of multifunctional catalysts to streamline quinoline synthesis.

Flow Chemistry in Quinoline Synthesis

The application of continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. A recent study demonstrated the efficient production of 2-methylquinoline derivatives in water using a continuous flow setup with sulfuric acid as a catalyst.[18] This approach allows for rapid reaction times and high yields, presenting a promising avenue for the large-scale, sustainable production of quinoline derivatives.[18]

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, desired scale of production, and environmental considerations.

Synthesis PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantages
Doebner-von Miller 3-(Trifluoromethyl)aniline, CrotonaldehydeStrong acid, Oxidizing agentReadily available starting materials, VersatileHarsh reaction conditions, Use of toxic oxidants in classical methods
Combes 3-(Trifluoromethyl)aniline, β-DiketoneStrong acidGood for 2,4-disubstituted quinolinesMay lead to regioisomers with unsymmetrical diketones, Not ideal for 2-monosubstitution
Friedländer 2-Amino-4-(trifluoromethyl)benzaldehyde, AcetoneAcid or Base catalystHigh yields, Atom economyAvailability and stability of the 2-aminoaryl aldehyde precursor can be a challenge
Modern Catalytic Varies (e.g., nitroarenes, alcohols)Heterogeneous or homogeneous catalystsMilder conditions, Higher efficiency, Potential for one-pot synthesisCatalyst development and cost can be a factor

Detailed Experimental Protocol: Friedländer Synthesis of this compound

This protocol provides a representative procedure based on the principles of the Friedländer synthesis.

Materials:

  • 2-Amino-4-(trifluoromethyl)benzaldehyde

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.

  • Add an excess of acetone (10-20 eq).

  • To the stirred solution, add a solution of potassium hydroxide (2.0 eq) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several established and emerging methodologies. While classical named reactions like the Doebner-von Miller and Friedländer syntheses remain valuable tools, modern catalytic approaches and technologies like flow chemistry are paving the way for more efficient, sustainable, and scalable production. The continued development of novel catalysts and synthetic strategies will undoubtedly facilitate the exploration of the full therapeutic and material potential of this important trifluoromethylated quinoline building block. The choice of the most appropriate synthetic pathway will ultimately be guided by the specific requirements of the research or industrial application, balancing factors such as cost, scalability, and environmental impact.

References

  • Doebner, O.; Miller, W. v. (1883). Ueber die Einwirkung von Aldehyden auf primäre aromatische Basen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2464–2470.
  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-92.
  • Sloop, J. C. (2008). A Study of the Regioselectivity of the Combes Quinoline Synthesis.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986.
  • Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Google Patents. (2013). CN102898366A - Method for one-step preparation of 2-methylquinoline.
  • PubMed Central. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(45), 31633–31654.
  • Organic Reactions. (1982). The Friedländer Synthesis of Quinolines. In Organic Reactions (Vol. 28, pp. 37–201).
  • ResearchGate. (2025).
  • PubMed Central. (2021). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 86(15), 10747–10754.
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • RSC Publishing. (2013). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 11(36), 6069–6077.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • An Overview: The biologically important quninoline derivatives. (2011). Der Pharma Chemica, 3(5), 268-278.
  • ResearchGate. (2021). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 16(11), 1836–1843.
  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • VEGSCI Inc. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 11(1), 1.
  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2538–S2553.

Sources

Physicochemical properties of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-7-(trifluoromethyl)quinoline

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3][4] The strategic introduction of a trifluoromethyl (CF₃) group onto this privileged heterocycle represents a significant advancement in molecular design. The CF₃ group is a powerful modulator of physicochemical properties, capable of enhancing metabolic stability, increasing lipophilicity, and altering electronic characteristics, thereby improving a molecule's binding affinity and overall pharmacological profile.[5]

This technical guide offers a comprehensive examination of this compound, a molecule that synergistically combines the features of the quinoline core with the unique attributes of both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth data, validated experimental protocols, and expert insights into the synthesis, properties, and reactivity of this important chemical entity.

Molecular Identity and Core Physicochemical Profile

This compound is a solid, crystalline compound at room temperature. The opposing electronic nature of the substituents at the C2 and C7 positions creates a unique electronic distribution across the bicyclic system, which dictates its reactivity and interaction with biological targets.

Table 1: Core Physicochemical and Identity Data for this compound

PropertyValueSource(s)
CAS Number 324-32-3
Molecular Formula C₁₁H₈F₃N
Molecular Weight 211.19 g/mol
Physical Form Solid, crystals or powder
Purity ≥98% (typical commercial grade)
InChI Key VIBTYGFMDABZCD-UHFFFAOYSA-N
SMILES Cc1ccc2c(c1)nc(cc2)C(F)(F)F[6]
Storage Sealed in dry, room temperature conditions

Spectroscopic Characterization: A Structural Elucidation Workflow

Accurate structural confirmation of this compound relies on a combination of spectroscopic techniques. The workflow below illustrates the logical progression from initial sample preparation to comprehensive structural analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Prep Dissolve 5-10 mg in Deuterated Solvent (e.g., CDCl3, DMSO-d6) NMR 1H & 13C NMR Acquisition Prep->NMR NMR Tube MS Mass Spectrometry (EI or ESI) Prep->MS Vial for LC or GC H_NMR_Int 1H NMR: - Aromatic signals (7-8.5 ppm) - Methyl singlet (~2.5 ppm) - Coupling patterns NMR->H_NMR_Int C_NMR_Int 13C NMR: - CF3 quartet (~124 ppm, J_CF ~275 Hz) - C7 quartet (2J_CF) - Aromatic & Methyl signals NMR->C_NMR_Int MS_Int MS: - Molecular Ion Peak (M+•) - Fragmentation Analysis MS->MS_Int Structure Final Structure Confirmation H_NMR_Int->Structure C_NMR_Int->Structure MS_Int->Structure

Caption: A standard workflow for the spectroscopic analysis and structural confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of the molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous evidence for the key functional groups. The aromatic protons are expected to resonate in the downfield region (δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing CF₃ group and the electron-donating methyl group.[7] The methyl group (C2-CH₃) will appear as a characteristic sharp singlet further upfield.

  • ¹³C NMR Spectroscopy : The carbon spectrum is particularly informative due to the presence of the trifluoromethyl group.

    • CF₃ Carbon : The carbon of the CF₃ group itself will appear as a distinct quartet in the spectrum due to one-bond coupling with the three fluorine atoms (¹J_CF), typically with a large coupling constant of ~275 Hz.[7][8]

    • C7 Carbon : The carbon atom of the quinoline ring directly attached to the CF₃ group (C7) will also exhibit splitting into a quartet, but with a smaller two-bond coupling constant (²J_CF).[7]

    • Other carbons in proximity may also show smaller long-range coupling to the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways.

  • Electron Ionization (EI-MS) : In EI-MS, a clear molecular ion peak (M⁺•) at m/z 211 is expected, confirming the molecular weight. Fragmentation may involve the loss of a hydrogen radical to form a stable quinolinium-type cation.

  • Electrospray Ionization (ESI-MS) : In positive-ion ESI-MS, the protonated molecule [M+H]⁺ at m/z 212 would be the predominant species. Tandem MS (MS/MS) of this ion can be used to further confirm the structure through collision-induced dissociation (CID), which would likely show fragmentation of the quinoline ring system.[9][10]

Synthesis and Chemical Reactivity

The synthesis of this compound typically leverages classic quinoline synthesis reactions, modified to accommodate the specific precursors.

Synthetic Workflow: The Doebner-von Miller Reaction

A plausible and effective route is the Doebner-von Miller reaction, which involves the acid-catalyzed condensation of an aniline with α,β-unsaturated carbonyl compounds.

G Reactant1 3-(Trifluoromethyl)aniline Reaction Doebner-von Miller Reaction Vessel (Heated) Reactant1->Reaction Reactant2 Crotonaldehyde (or Paraldehyde) Reactant2->Reaction Catalyst Acid Catalyst (e.g., H2SO4, HCl) Oxidizing Agent Catalyst->Reaction Product This compound Reaction->Product

Caption: A generalized workflow for the synthesis of the target molecule via the Doebner-von Miller reaction.

Detailed Synthetic Protocol

Causality: This protocol is designed for laboratory-scale synthesis. The use of concentrated sulfuric acid serves as both the catalyst and a dehydrating agent. An oxidizing agent, such as arsenic pentoxide or the nitrobenzene derivative of the starting aniline, is often required to facilitate the final aromatization step. Extreme caution is advised when handling these reagents.

  • Reaction Setup : To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 3-(Trifluoromethyl)aniline (1.0 eq).

  • Acid Addition : Slowly add concentrated sulfuric acid (3.0 eq) to the aniline with vigorous stirring and cooling in an ice bath.

  • Reactant Addition : Add an oxidizing agent (e.g., arsenic pentoxide, 1.5 eq). Subsequently, add crotonaldehyde (from paraldehyde, 1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 60°C.

  • Reaction : After the addition is complete, heat the mixture to 100-120°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization : Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic, which will precipitate the crude product.

  • Purification : Filter the crude solid, wash with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity Profile

The chemical behavior of this compound is governed by the interplay of its substituents:

  • The Quinoline Nitrogen : The lone pair on the nitrogen atom imparts basicity to the molecule, allowing it to form salts with acids. The pKa of quinoline itself is 4.90, and while the methyl group is weakly activating, the powerful electron-withdrawing CF₃ group will decrease the basicity of the nitrogen, resulting in a lower pKa value compared to unsubstituted quinoline.[11]

  • Electrophilic Aromatic Substitution : The CF₃ group is strongly deactivating and meta-directing, while the fused pyridine ring is also deactivating. The methyl group is weakly activating. Therefore, electrophilic substitution (e.g., nitration, halogenation) will be challenging and is likely to occur on the benzene ring at positions less deactivated by the CF₃ group.

  • Reactivity of the Methyl Group : The methyl group at the C2 position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes, a reactivity pathway exploited in the synthesis of various functional dyes and bioactive molecules.[12]

Applications in Drug Discovery and Development

The unique combination of a methyl group and a trifluoromethyl group makes this quinoline derivative a highly valuable scaffold in medicinal chemistry.[13]

  • Metabolic Stability : The C-F bond is exceptionally strong, and the CF₃ group can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule in vivo.[5]

  • Lipophilicity and Bioavailability : The CF₃ group significantly increases the lipophilicity (logP) of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]

  • Binding Interactions : The highly polarized C-F bonds can engage in favorable dipole-dipole or hydrogen bonding interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.

  • Bioactive Potential : Quinoline derivatives are known to possess a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][4] this compound serves as a critical building block for creating novel therapeutic agents that leverage these inherent activities, enhanced by the favorable properties of the CF₃ group.

Standardized Experimental Protocols

The following protocols describe standardized methods for determining key physicochemical properties.

Protocol: Melting Point Determination
  • Principle : The melting point is a fundamental indicator of purity. A sharp melting range suggests a high-purity compound.

  • Methodology :

    • Sample Preparation : Finely powder a small amount of dry this compound.

    • Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Measurement : Place the capillary tube in a calibrated melting point apparatus.

    • Heating : Heat the sample at a rate of 10-15°C per minute initially, then slow to 1-2°C per minute as the expected melting point is approached.

    • Observation : Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol: pKa Determination by Potentiometric Titration
  • Principle : The pKa of the conjugate acid of the basic quinoline nitrogen is determined by titrating a solution of the compound with a strong acid and monitoring the pH.

  • Methodology :

    • Sample Preparation : Accurately weigh and dissolve a known amount of this compound in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).[5]

    • Titration Setup : Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • Titration : Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

    • Data Collection : Record the pH of the solution after each addition of the titrant.

    • Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Protocol: Lipophilicity (logP) Determination by Shake-Flask Method
  • Principle : The partition coefficient (P) measures the differential solubility of a compound in a biphasic system of n-octanol and water. logP is the base-10 logarithm of this value and is a key indicator of a drug's lipophilicity.

  • Methodology :

    • System Preparation : Prepare mutually saturated solutions of n-octanol and water by shaking them together vigorously and allowing the layers to separate.[5]

    • Sample Addition : Dissolve a known quantity of this compound in the n-octanol phase.

    • Partitioning : Combine the n-octanol solution with the water phase in a separatory funnel. Shake the funnel for a sufficient time to allow the compound to reach equilibrium between the two phases.

    • Phase Separation : Allow the mixture to stand until the two layers have completely separated.

    • Concentration Measurement : Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[5]

    • Calculation : Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.

References

  • The Good Scents Company. 2-methyl quinoline, 91-63-4. [Link]

  • Chemical Synthesis Database. 2-propyl-7-(trifluoromethyl)quinoline. [Link]

  • Chemical Synthesis Database. 2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • Royal Society of Chemistry. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. [Link]

  • National Institute of Standards and Technology. Quinoline, 2-methyl-. [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • Appchem. Quinoline, 7-methyl-2-(trifluoromethyl)-. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • Chemcasts. Thermophysical Properties of 7-(Trifluoromethyl)quinoline. [Link]

  • PubMed Central. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

  • mVOC 4.0. Quinoline. [Link]

  • DergiPark. INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. [Link]

  • 2a biotech. 7-METHYL-2-(TRIFLUOROMETHYL)QUINOLINE. [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized). [Link]

  • VEGSCI Inc. This compound. [Link]

  • AbacipharmTech. This compound. [Link]

  • ResearchGate. Synthesis of new series of 7‐(trifluoromethyl)‐4‐hydroxy substituted.... [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • National Institutes of Health. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline.... [Link]

  • Cheméo. Chemical Properties of Quinoline, 2,7-dimethyl-. [Link]

  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

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  • Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles.... [Link]

  • Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

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Spectroscopic Characterization of 2-Methyl-7-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-7-(trifluoromethyl)quinoline, a key intermediate in various research and development applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in established principles of spectroscopic analysis and supported by data from closely related quinoline derivatives.

Introduction to the Spectroscopic Analysis of this compound

This compound, with the chemical formula C₁₁H₈F₃N, is a substituted quinoline of interest in medicinal chemistry and materials science. The unambiguous confirmation of its molecular structure is paramount for its application in drug development and other scientific endeavors. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose, each providing unique and complementary information about the molecule's structure, functional groups, and connectivity. This guide will delve into the theoretical and practical aspects of acquiring and interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The trifluoromethyl group, while not directly observed in ¹H NMR, will influence the chemical shifts of nearby protons through its strong electron-withdrawing nature.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.7s3H-CH₃The methyl group at the 2-position is a singlet due to the absence of adjacent protons.
~7.4d1HH-3This proton is a doublet due to coupling with H-4.
~7.6dd1HH-6This proton will appear as a doublet of doublets due to coupling with H-5 and H-8.
~7.9d1HH-8This proton will be a doublet due to coupling with H-6.
~8.1d1HH-4This proton is a doublet due to coupling with H-3.
~8.2s1HH-5This proton is expected to be a singlet or a finely split doublet due to weak coupling, influenced by the adjacent CF₃ group.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferring the solution to a 5 mm NMR tube. The spectrum is then recorded on a 400 MHz (or higher) spectrometer.

Caption: A standard procedure for obtaining an IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z corresponding to the molecular weight of this compound.

  • Key Fragmentation Patterns: Common fragmentation pathways for quinolines include the loss of small molecules like HCN. For this specific compound, the loss of the methyl group or a fluorine atom from the trifluoromethyl group are also plausible fragmentation steps.

Experimental Protocol for Mass Spectrometry

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For EI-MS, the sample is vaporized and then ionized by a beam of high-energy electrons.

Caption: A simplified workflow for mass spectrometric analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring the integrity and reliability of their findings. The spectroscopic fingerprints discussed herein are crucial for quality control, reaction monitoring, and the ultimate application of this molecule in various scientific fields.

References

  • Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871–6875. [Link]

  • El-Faham, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]

  • Karapinar, R. (2020). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. DergiPark. [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

An In-depth Technical Guide to the Biological Activity of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of 2-Methyl-7-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and known biological activities, offering insights into its potential as a scaffold for drug discovery and development. This document is intended to be a valuable resource for researchers and professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents, demonstrating efficacy as antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic agents.[3][4] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[5] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[6] This, combined with a methyl group, as seen in this compound, presents a promising molecular framework for the development of novel therapeutic agents.

Synthesis and Characterization of this compound

The synthesis of substituted quinolines can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[7] For this compound, a common approach involves the condensation of an appropriately substituted aniline with an α,β-unsaturated ketone or aldehyde.

Illustrative Synthetic Pathway: Doebner-von Miller Reaction

A plausible synthetic route for this compound is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Reaction 3-(Trifluoromethyl)aniline->Reaction + Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction + Acid Catalyst (e.g., HCl, H2SO4) Acid Catalyst (e.g., HCl, H2SO4) Acid Catalyst (e.g., HCl, H2SO4)->Reaction Oxidizing Agent (e.g., As2O5, Nitrobenzene) Oxidizing Agent (e.g., As2O5, Nitrobenzene) Oxidizing Agent (e.g., As2O5, Nitrobenzene)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound Doebner-von Miller Reaction

Caption: General Doebner-von Miller synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1 equivalent) and an acid catalyst (e.g., concentrated hydrochloric acid).

  • Addition of Reagents: Slowly add crotonaldehyde (2 equivalents) to the stirred mixture.

  • Heating and Oxidation: Add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) and heat the reaction mixture to reflux for several hours.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons (quinoline ring): δ 7.5-8.5 ppm; Methyl protons (-CH₃): δ ~2.5 ppm. The trifluoromethyl group will cause downfield shifts for nearby protons.[9]
¹³C NMR Aromatic carbons: δ 120-150 ppm; Methyl carbon: δ ~20-25 ppm. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling.[9]
¹⁹F NMR A singlet for the -CF₃ group.
FT-IR C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring), C-F stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₁₁H₈F₃N.

Biological Activities of this compound and its Derivatives

The biological profile of this compound is an area of active investigation. Based on the known activities of related quinoline derivatives, this compound is predicted to exhibit a range of pharmacological effects.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[10][11] Derivatives of quinoline exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[12][13]

A closely related derivative, 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl) quinolin-3-amine , has been reported to possess potent anticancer activity.[14] This finding strongly suggests that the this compound moiety is a key contributor to the observed cytotoxicity and warrants further investigation into its specific mechanism of action.

Potential Mechanisms of Anticancer Action:

  • Tyrosine Kinase Inhibition: Many quinoline-based anticancer drugs target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[6]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, potentially inhibiting DNA replication and transcription.

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

G cluster_pathways Potential Anticancer Mechanisms This compound This compound Tyrosine Kinase Inhibition Tyrosine Kinase Inhibition This compound->Tyrosine Kinase Inhibition Inhibits DNA Intercalation DNA Intercalation This compound->DNA Intercalation Induces Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Triggers Inhibition of Cell Proliferation & Angiogenesis Inhibition of Cell Proliferation & Angiogenesis Tyrosine Kinase Inhibition->Inhibition of Cell Proliferation & Angiogenesis Leads to Inhibition of DNA Replication & Transcription Inhibition of DNA Replication & Transcription DNA Intercalation->Inhibition of DNA Replication & Transcription Leads to Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Leads to

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[4] They are known to be effective against a broad spectrum of bacteria and fungi.[15] The mechanism of action for many antibacterial quinolines involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

While specific antimicrobial data for this compound is not yet widely published, its structural features suggest potential activity. Further screening against various bacterial and fungal strains is warranted.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[5][16] They can modulate inflammatory pathways by targeting enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), and by inhibiting the production of pro-inflammatory cytokines.[13][17] The anti-inflammatory potential of this compound remains to be explored, but its chemical structure suggests it could interact with key targets in the inflammatory cascade.

Future Directions and Therapeutic Potential

This compound represents a promising scaffold for the development of novel therapeutic agents. The preliminary evidence, particularly the potent anticancer activity of a closely related derivative, underscores the need for further comprehensive biological evaluation.

Key areas for future research include:

  • In-depth Anticancer Studies: Evaluation against a broad panel of cancer cell lines, determination of IC₅₀ values, and elucidation of the specific molecular targets and mechanisms of action.

  • Antimicrobial Screening: Systematic evaluation of its activity against a diverse range of pathogenic bacteria and fungi, including drug-resistant strains.

  • Anti-inflammatory Assays: Investigation of its ability to modulate key inflammatory pathways in vitro and in vivo.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs to identify key structural features for optimal activity and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its ADME (absorption, distribution, metabolism, and excretion) properties and in vivo toxicity to determine its potential as a drug candidate.

Conclusion

References

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  • Quinoline: A versatile heterocyclic. (n.d.). Journal of Advanced Pharmaceutical Technology & Research.

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework C
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry.

  • Comparative Efficacy of 3,4-Dichloro-7-(trifluoromethyl)quinoline and Other Quinoline Derivatives in Oncology. (n.d.). Benchchem.

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. (n.d.). New Journal of Chemistry.

  • Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. (2015). Austin Journal of Organic & Inorganic Chemistry.

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies.

  • Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. (n.d.). ResearchGate.

  • 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum. (n.d.). ChemicalBook.

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Polycyclic Aromatic Compounds.

  • Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. (n.d.). Organic & Biomolecular Chemistry.

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). [No valid URL provided]
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.

  • Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). International Journal of Research and Publication Reviews.

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry.

  • INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. (n.d.). Dergipark.

  • Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. (n.d.). Benchchem.

  • Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. (n.d.). PubMed.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). PubMed Central.

  • Review on Antimicrobial Activity of Quinoline. (2022). Human Journals.

  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (n.d.). ResearchGate.

  • Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (n.d.). Organic & Biomolecular Chemistry.

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  • Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. (2009). Bioorganic & Medicinal Chemistry Letters.

  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. (2023). European Journal of Medicinal Chemistry.

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The Emerging Potential of 2-Methyl-7-(trifluoromethyl)quinoline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of clinically significant therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl group, has been a transformative approach in modern drug design, often enhancing key pharmacokinetic and pharmacodynamic properties. This technical guide delves into the burgeoning potential of a specific, yet underexplored, derivative: 2-Methyl-7-(trifluoromethyl)quinoline. We will explore its synthetic accessibility, extrapolate its potential therapeutic applications based on robust data from structurally related analogs, and elucidate the underlying mechanisms that could position this compound as a valuable lead for future drug discovery endeavors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the promising landscape of fluorinated quinoline derivatives.

Introduction: The Quinoline Nucleus and the Power of Fluorination

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of its biological activity and physicochemical properties.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties. The -CF3 group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability and bioavailability due to its high lipophilicity, and in some cases, enhance binding affinity to target proteins.[3] In the context of quinolines, the trifluoromethyl group has been instrumental in the development of potent therapeutic agents.[3] This guide focuses on the specific molecule, this compound, and its potential to be a valuable building block or lead compound in the development of novel therapeutics.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through well-established methods for quinoline ring formation. The selection of the appropriate starting materials is crucial for achieving the desired substitution pattern.

Proposed Synthetic Route: The Combes Quinoline Synthesis

The Combes synthesis offers a direct and efficient route to 2,4-disubstituted quinolines.[4][5] For the synthesis of this compound, the reaction would involve the acid-catalyzed condensation of 3-(trifluoromethyl)aniline with acetylacetone (2,4-pentanedione).

Experimental Protocol: Combes Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)aniline (1.0 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (or polyphosphoric acid) as the catalyst with cooling. The amount of acid should be sufficient to ensure a stirrable mixture.

  • Heating: Heat the reaction mixture to 110-120 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as concentrated ammonium hydroxide or sodium hydroxide solution, until a precipitate is formed.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Diagram: Combes Synthesis Workflow

Combes_Synthesis start Starting Materials: 3-(Trifluoromethyl)aniline Acetylacetone reaction Acid-Catalyzed Condensation (H₂SO₄, 110-120°C) start->reaction workup Quenching (Ice) reaction->workup neutralization Neutralization (Base) workup->neutralization extraction Extraction (Organic Solvent) neutralization->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the Combes synthesis of this compound.

Alternative Synthetic Route: The Doebner-von Miller Reaction

The Doebner-von Miller reaction provides another viable pathway to substituted quinolines.[6] This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, 3-(trifluoromethyl)aniline would be reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, combine 3-(trifluoromethyl)aniline (1.0 equivalent) with a strong acid such as hydrochloric acid or sulfuric acid.

  • Addition of Reactant: Slowly add crotonaldehyde (2.0-3.0 equivalents) to the mixture with stirring and cooling.

  • Oxidizing Agent: An oxidizing agent, which can be an external one or an excess of the Schiff base formed in situ, is required. In some variations, the reaction is heated in the presence of an oxidant like arsenic acid or nitrobenzene.

  • Heating: The reaction mixture is typically heated for several hours. The temperature and reaction time will depend on the specific reagents and catalyst used.

  • Work-up and Purification: The work-up and purification procedure would be similar to that described for the Combes synthesis, involving neutralization, extraction, and chromatographic purification.

Diagram: Doebner-von Miller Synthesis Logical Relationship

Doebner_von_Miller cluster_reactants Reactants cluster_conditions Conditions aniline 3-(Trifluoromethyl)aniline intermediate 1,2-Dihydroquinoline Intermediate aniline->intermediate Condensation & Cyclization carbonyl Crotonaldehyde (α,β-unsaturated aldehyde) carbonyl->intermediate Condensation & Cyclization catalyst Acid Catalyst (e.g., HCl) catalyst->intermediate Condensation & Cyclization oxidant Oxidizing Agent product This compound oxidant->product Oxidation intermediate->product Oxidation

Caption: Key components and steps in the Doebner-von Miller synthesis.

Potential Applications in Medicinal Chemistry

While direct biological data for this compound is limited in publicly available literature, a strong case for its potential can be built upon the well-documented activities of its close structural analogs. The combination of the 2-methyl and 7-trifluoromethyl substituents on the quinoline scaffold suggests promising avenues for therapeutic development, particularly in oncology and infectious diseases.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activity of quinoline derivatives, and the presence of a trifluoromethyl group at the 7-position appears to be particularly favorable.

Inference from Structurally Similar Compounds:

A compelling piece of evidence comes from a study on quinoline derivatives where 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl) quinolin-3-amine was reported to be a potent anticancer agent. This compound, which shares the core this compound structure, suggests that this scaffold is a promising starting point for the design of new anticancer drugs.

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics.[7][8] They can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[7][9] It is plausible that this compound or its derivatives could exhibit similar activity.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[10] The dysregulation of protein kinases is a hallmark of cancer, and targeting these enzymes is a validated therapeutic strategy. Specifically, derivatives of 4-anilinoquinolines have shown potent inhibitory activity against epidermal growth factor receptor (EGFR) and other tyrosine kinases.[11] Further derivatization of the this compound core, for instance at the 4-position, could yield potent kinase inhibitors.

  • PI3K/mTOR Pathway Inhibition: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and survival, and its hyperactivation is common in many cancers.[12] Quinoline-based compounds have been developed as inhibitors of this pathway.[12] The electronic properties of the 7-trifluoromethyl group could influence the binding of such derivatives to the ATP-binding pocket of these kinases.

Quantitative Data from a Structurally Related Series:

While specific IC50 values for this compound are not available, the following table presents data for a series of trifluoromethylquinoline derivatives, highlighting the potency that this class of compounds can achieve.[12]

CompoundTarget/AssayIC50 (µM)Cancer Cell Line(s)
Compound 15 (Urea Derivative) PI3KαData not specifiedVarious
Benzenesulfonamide Derivatives PI3KαData not specifiedVarious

Table 1: Anticancer activity of a series of trifluoromethylquinoline derivatives.[12] Note: Specific IC50 values were not provided in the source material but were described as potent.

Antimalarial Potential

The quinoline core is synonymous with antimalarial drugs, with chloroquine and mefloquine being prime examples. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.

Inference from Structurally Similar Compounds:

The 7-position of the quinoline ring is a critical site for substitution in the development of antimalarial drugs. The presence of a trifluoromethyl group at this position is a feature of some potent antimalarial compounds. For instance, mefloquine contains two trifluoromethyl groups. Studies on various quinoline derivatives have shown that substitutions at the 2 and 7 positions can significantly impact antimalarial activity.[13]

Potential Mechanism of Action:

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[13] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinoline drugs are thought to interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death. The lipophilicity imparted by the trifluoromethyl group in this compound could facilitate its accumulation in the parasite's digestive vacuole.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemistry. Its synthesis is readily achievable through established and scalable methods like the Combes and Doebner-von Miller reactions. While direct biological evaluation of this specific compound is not yet widely reported, the compelling anticancer and antimalarial activities of its close structural analogs provide a strong rationale for its further investigation.

Future research should focus on the following areas:

  • Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of this compound.

  • In Vitro Biological Screening: Evaluation of its cytotoxic activity against a panel of cancer cell lines and its antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum.

  • Mechanism of Action Studies: If promising activity is observed, detailed mechanistic studies should be undertaken to identify its molecular targets, such as tubulin, specific kinases, or its effect on hemozoin formation.

  • Analogue Synthesis and SAR Studies: The synthesis of a library of derivatives based on the this compound scaffold to establish a clear structure-activity relationship (SAR) and optimize potency and selectivity.

References

  • BenchChem. (2025). Comparative Anticancer Activity of 6-(Trifluoromethyl)isoquinolin-1(2H)
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PubMed Central.
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Discovery and history of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-7-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines the privileged quinoline scaffold with a trifluoromethyl group, a substituent known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of this molecule, detailing its synthesis, physicochemical properties, and its emerging role as a versatile intermediate in the development of complex, biologically active agents. Designed for researchers, chemists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to serve as a definitive reference.

Introduction: The Strategic Value of a Fluorinated Scaffold

The quinoline ring system is a cornerstone in pharmacology, forming the core of numerous successful drugs, from the historic antimalarial quinine to modern anticancer agents.[1] Its rigid, bicyclic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.[2][3]

The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold is a deliberate design choice rooted in modern medicinal chemistry principles. The CF₃ group is a powerful bioisostere for a methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Specifically, the CF₃ group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can improve a compound's binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[4]

This compound thus represents a valuable molecular building block, pre-engineered with features desirable for modern drug discovery programs. This guide elucidates the history of its synthesis and its application as a key starting material for more complex molecular architectures.

Synthesis and Mechanistic Insights

The "discovery" of this compound is not marked by a single event but rather by its emergence as a useful intermediate through the application of classic named reactions for quinoline synthesis. The primary and most adaptable method for its preparation is the Doebner-von Miller reaction , a variation of the Skraup synthesis.[5]

This reaction facilitates the synthesis of substituted quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[5] The causality behind this choice of reaction lies in its robustness and its ability to accommodate a wide range of substituted anilines, making it ideal for producing the target molecule.

Proposed Synthetic Pathway: A Doebner-von Miller Approach

The most logical and efficient route to this compound involves the reaction of 3-(Trifluoromethyl)aniline with crotonaldehyde . Crotonaldehyde serves as the in-situ source of the α,β-unsaturated carbonyl system needed for the annulation.

Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-(trifluoromethyl)aniline (1.0 eq).

    • Add a suitable solvent and acid catalyst. A common choice is concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). An oxidizing agent, such as arsenic pentoxide or the nitro analogue of the starting aniline (e.g., 3-nitrobenzotrifluoride), is also required.

  • Step 2: Reagent Addition & Reaction

    • Cool the mixture in an ice bath to control the initial exothermic reaction.

    • Slowly add crotonaldehyde (approx. 2.5 eq) to the stirred mixture. The reaction is typically vigorous.[6]

    • After the initial exotherm subsides, heat the reaction mixture to reflux for several hours (typically 4-8 hours) to ensure the completion of the cyclization and aromatization steps.

  • Step 3: Work-up and Purification

    • After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., concentrated sodium hydroxide solution) until strongly alkaline. This step neutralizes the acid and precipitates the crude product.

    • The crude quinoline derivative, often an oil or a solid, is then extracted using an organic solvent such as dichloromethane or diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • Purification is achieved via vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanistic Rationale

The Doebner-von Miller reaction proceeds through a cascade of established organic transformations. Understanding this mechanism provides a self-validating framework for the protocol, allowing for troubleshooting and optimization.

  • Michael Addition: The reaction initiates with a 1,4-conjugate addition (Michael addition) of the aniline nitrogen to the activated double bond of crotonaldehyde.

  • Aldol-type Condensation: The resulting intermediate undergoes an intramolecular cyclization, akin to an aldol condensation, where the aniline ring attacks the carbonyl carbon.

  • Dehydration & Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline. The final, crucial step is the oxidation of this dihydroquinoline to the aromatic quinoline ring system, driven by the added oxidizing agent.

The diagram below illustrates this validated workflow.

Caption: Doebner-von Miller Synthesis Workflow.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The data below serves as a reference for quality control.

Data Presentation: Core Physical Properties
PropertyValueSource / Notes
CAS Number 382-96-7N/A
Molecular Formula C₁₁H₈F₃NN/A
Molecular Weight 211.19 g/mol N/A
Melting Point 65-67 °C[4]
Boiling Point 236.6 °C (at 762 Torr)[4]
pKa 2.55 (Predicted)[4]
Appearance Off-white to light yellow solidTypical
Spectroscopic Validation System

The identity of this compound is unequivocally confirmed by a combination of NMR and Mass Spectrometry. These techniques form a self-validating system.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the quinoline core.[7] A characteristic singlet for the methyl group (C2-CH₃) should appear upfield around δ 2.6-2.8 ppm. The coupling patterns of the aromatic protons are critical for confirming the 7-substitution pattern.

  • ¹³C NMR: The carbon spectrum will show signals for all 11 unique carbons. The carbon of the CF₃ group will be visible as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[7] The carbon at the C7 position, to which the CF₃ group is attached, will also exhibit splitting (²JCF).

  • ¹⁹F NMR: This is a definitive technique for fluorinated compounds. A single, sharp singlet is expected, confirming the presence of a single CF₃ environment.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 211.19, confirming the molecular weight.

Applications in Research and Drug Development

While not an end-product itself, this compound is a high-value intermediate used in the synthesis of more complex, biologically active molecules. Its utility stems from the strategic placement of the methyl and trifluoromethyl groups.

  • The C2-Methyl Group as a Reactive Handle: The methyl group at the C2 position is not merely a substituent; it's a functional handle. Its protons are weakly acidic and can be deprotonated with a strong base. This allows for C-C bond formation, enabling chemists to build out more complex side chains, a common strategy in elaborating drug candidates.

  • The C7-Trifluoromethyl Group as a Bioactive Anchor: As previously discussed, the CF₃ group at the C7 position enhances metabolic stability and modulates the electronics of the benzene portion of the quinoline ring. This influences how the molecule sits in a protein's binding pocket.

The logical workflow from this intermediate to a final active pharmaceutical ingredient (API) is illustrated below.

Caption: From Intermediate to Active Pharmaceutical Ingredient (API).

This scaffold has been explored in the synthesis of compounds targeting a range of diseases:

  • Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine and tafenoquine.[8]

  • Anticancer Agents: Numerous quinoline derivatives have been identified as potent inhibitors of protein kinases, which are key targets in oncology.[3]

  • CNS Disorders: Substituted quinolines are being investigated for their potential in treating neurodegenerative diseases and epilepsy.[2]

Conclusion

This compound stands as a testament to the power of strategic molecular design. While its own history is quietly written in the annals of chemical synthesis catalogues and patents, its true significance lies in the potential it unlocks. By providing a pre-functionalized, fluorinated quinoline core, it serves as a powerful platform for the efficient construction of novel therapeutic agents. The continued application of robust synthetic methods like the Doebner-von Miller reaction ensures its accessibility, and its versatile chemical handles guarantee its relevance in the ongoing quest for new medicines.

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An In-Depth Technical Guide to 2-Methyl-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-methyl-7-(trifluoromethyl)quinoline derivatives and their analogs, a chemical scaffold of significant interest in modern drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), mechanisms of action, and essential experimental protocols related to this promising class of compounds.

Introduction: The Quinoline Core and the Impact of Fluorination

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the therapeutic potential of these molecules. The -CF3 group is a powerful modulator of physicochemical properties, often improving metabolic stability, increasing lipophilicity, and enhancing binding affinity to biological targets.[4] The specific placement of a methyl group at the 2-position and a trifluoromethyl group at the 7-position of the quinoline ring creates a unique electronic and steric profile, making these derivatives particularly attractive for targeted drug design.

Synthetic Methodologies: Building the this compound Core

The construction of the this compound scaffold can be efficiently achieved through several established synthetic strategies. The Combes synthesis is a classic and versatile method for preparing substituted quinolines.[5][6]

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[1][5][7] For the synthesis of the this compound core, 3-(trifluoromethyl)aniline serves as the key arylamine precursor, and acetylacetone is the β-diketone.

The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration under acidic conditions to yield the desired quinoline.[1] The choice of acid catalyst is crucial for the reaction's success, with concentrated sulfuric acid or polyphosphoric acid (PPA) being commonly employed.[5][7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Pathway A 3-(Trifluoromethyl)aniline E Enamine Formation A->E B Acetylacetone B->E C Acid Catalyst (e.g., H₂SO₄, PPA) C->E Catalyzes D Heat D->E Drives F Intramolecular Cyclization E->F G Dehydration F->G H This compound G->H

Caption: Workflow of the Combes synthesis for this compound.

Experimental Protocol: Combes Synthesis of this compound

Materials:

  • 3-(Trifluoromethyl)aniline

  • Acetylacetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in ethanol.

  • Add acetylacetone (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Carefully add concentrated sulfuric acid (2.0 eq) dropwise to the reaction mixture while cooling in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Physicochemical Properties and Characterization

The synthesized this compound and its derivatives can be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the methyl protons and the aromatic protons on the quinoline ring. The ¹³C NMR will confirm the carbon framework, and the ¹⁹F NMR will show a characteristic signal for the trifluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Table 1: Representative Spectroscopic Data for Substituted 2-Methyl-quinoline Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)MS (EI) m/e (M+)Reference
2-Methyl-4-(trifluoromethyl)quinoline 8.04-8.10 (m, 2H), 7.70-7.76 (m, 1H), 7.54-7.59 (m, 2H), 2.77 (s, 3H)158.3, 148.6, 134.3, 130.1, 129.5, 127.2, 123.7, 123.4, 121.1, 118.9, 25.3-62.0211[7]
6-Methoxy-2-methyl-4-(trifluoromethyl)quinoline 8.00 (d, J = 9.3 Hz, 1H), 7.54 (s, 1H), 7.41 (dd, J = 9.0, 2.7 Hz, 1H), 7.32 (s, 1H), 3.95 (s, 3H), 2.76 (s, 3H)158.0, 155.3, 144.6, 132.7, 130.7, 123.5, 122.5, 122.1, 118.9, 101.7, 55.3, 24.7-62.8241[7]
8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline 7.63-7.67 (m, 2H), 7.53 (t, J =8.4 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.10 (s, 3H), 2.86 (s, 3H)157.2, 154.9, 140.4, 134.1, 127.3, 123.3, 122.2, 119.4, 115.3, 108.2, 55.9, 25.5-62.1241[7]

Applications in Drug Discovery: Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8][9][10]

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of these compounds. Key modifications often focus on the 4-position of the quinoline ring. For instance, the introduction of amino and substituted amino groups at the C4 position can significantly enhance cytotoxic activity.

A notable example is the development of 4-amino-2-methyl-7-(trifluoromethyl)quinoline derivatives. Studies have shown that N-methylation of the 4-amino group can lead to a significant increase in antitumor activity against various cancer cell lines, including those of the prostate (PC-3) and hematopoietic system (K562).[8]

SAR_Diagram cluster_modifications Key Structural Modifications cluster_substituents Substituent Effects on Anticancer Activity Core This compound Core C4 C4-Position Core->C4 Modification at C6 C6-Position Core->C6 Modification at C8 C8-Position Core->C8 Modification at Amino 4-Amino Group (Increases Activity) C4->Amino Aryl Aryl/Heteroaryl Groups (Modulates Potency) C4->Aryl Bulky Bulky Substituents (May Decrease Activity) C6->Bulky N_Methyl N-Methylation of 4-Amino (Significantly Increases Activity) Amino->N_Methyl

Caption: Structure-Activity Relationship (SAR) landscape for anticancer activity.

Mechanism of Action: PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8][9][10] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been identified as potent inhibitors of this pathway.[10][11][12]

Derivatives of this compound are being investigated as dual PI3K/mTOR inhibitors.[9] By blocking the activity of these kinases, these compounds can induce apoptosis and inhibit tumor growth.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Biological Evaluation Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[4][8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, K562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of these compounds, coupled with their potent and tunable biological activity, makes them attractive candidates for further investigation. Future research should focus on expanding the library of analogs to further refine the structure-activity relationships, elucidating the precise molecular targets and mechanisms of action, and evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds. Molecular docking and other computational studies can also aid in the rational design of next-generation inhibitors with improved potency and selectivity.[13][14][15][16][17]

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The Trifluoromethylated Quinoline Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Trifluoromethylation in Quinoline-Based Drug Design

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold has emerged as a powerful and widely adopted strategy in modern drug design to enhance the therapeutic potential of these molecules.[4][5] The unique electronic properties of the trifluoromethyl group profoundly influence a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity for biological targets.[6][7] This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of trifluoromethylated quinolines, offering insights into their synthesis, biological evaluation, and the mechanistic underpinnings of their enhanced pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of trifluoromethylation in the design of next-generation quinoline-based therapeutics.

I. Synthesis of Trifluoromethylated Quinolines: Foundational Methodologies and Protocols

The synthesis of trifluoromethylated quinolines can be achieved through various established methods, with the choice of synthetic route often dictated by the desired substitution pattern on the quinoline ring. Two of the most prominent and versatile methods are the Friedländer annulation and the Gould-Jacobs reaction.[8][9]

A. The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a powerful method for the construction of quinolines via the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][9][10][11][12]

Experimental Protocol: Synthesis of 2-Aryl-4-trifluoromethylquinolines via Friedländer Annulation

This protocol describes a general procedure for the synthesis of 4-trifluoromethyl-substituted quinolines from substituted 2-trifluoroacetyl anilines and various carbonyl compounds.

  • Step 1: Reaction Setup. In a round-bottom flask, combine the substituted 2-trifluoroacetyl aniline (1.0 mmol), the carbonyl compound (1.2 mmol), and a catalyst such as proline potassium salt in a suitable solvent like ethanol.

  • Step 2: Reaction Conditions. Stir the reaction mixture at a specified temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-aryl-4-trifluoromethylquinoline.

Friedlander_Synthesis Start o-Aminoaryl Ketone/ Aldehyde Intermediate α,β-Unsaturated Intermediate Start->Intermediate Aldol Condensation Methylene Carbonyl with α-Methylene Group Methylene->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Product Substituted Quinoline Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: General workflow of the Friedländer quinoline synthesis.

B. The Gould-Jacobs Reaction: A Stepwise Annulation

The Gould-Jacobs reaction provides a stepwise approach to quinoline synthesis, commencing with the reaction of an aniline with a malonic acid derivative, followed by cyclization and subsequent functional group manipulations.[8]

Experimental Protocol: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline

This protocol outlines the synthesis of a key intermediate, 4-hydroxy-7-(trifluoromethyl)quinoline, starting from 3-(trifluoromethyl)aniline.

  • Step 1: Condensation. React 3-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate at an elevated temperature.

  • Step 2: Thermal Cyclization. Heat the resulting intermediate at a higher temperature (e.g., in Dowtherm A) to induce cyclization, forming the quinoline ring.

  • Step 3: Hydrolysis. Saponify the resulting ester with a base, such as sodium hydroxide, followed by acidification to yield 4-hydroxy-7-(trifluoromethyl)quinoline.

Gould_Jacobs_Reaction Aniline Substituted Aniline Intermediate1 Condensation Product Aniline->Intermediate1 Malonate Malonic Acid Derivative Malonate->Intermediate1 Intermediate2 Cyclized Ester Intermediate1->Intermediate2 Thermal Cyclization Product 4-Hydroxyquinoline Derivative Intermediate2->Product Hydrolysis

Caption: Stepwise process of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

II. Structure-Activity Relationship (SAR) of Trifluoromethylated Quinolines

The biological activity of trifluoromethylated quinolines is profoundly influenced by the position of the trifluoromethyl group and the nature of other substituents on the quinoline scaffold.

A. Anticancer Activity

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key signaling pathways, such as the PI3K pathway, and interference with microtubule dynamics.[2][13][14][15]

Table 1: Anticancer Activity of Selected Trifluoromethylated Quinoline Derivatives

CompoundPosition of CF₃Other SubstituentsCancer Cell LineIC₅₀ (µM)Reference
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol2Benzyl, HydroxyVarious14.14 (LC₅₀)[16]
6a3' on phenyl ringEster, FluorineMDA-MB-468 (TNBC)2.5-5[17][18]
6b4' on phenyl ringEster, FluorineMDA-MB-468 (TNBC)2.5-5[17][18]
6d3',4' on phenyl ringEster, DifluoroMDA-MB-468 (TNBC)Improved potency[17][18]
TTI-443,4-dimethoxyphenyl, 5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)2.63[19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard method for assessing the cytotoxic effects of trifluoromethylated quinoline compounds on cancer cell lines.[8][16]

  • Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Step 2: Compound Treatment. Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include appropriate controls (vehicle and positive control).

  • Step 3: Incubation. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Step 4: MTT Addition and Solubilization. Add MTT solution to each well and incubate for 4 hours. Then, add a solubilization buffer to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader and calculate the IC₅₀ value.

Anticancer_Workflow Start Cancer Cell Culture Treatment Treatment with Trifluoromethylated Quinoline Start->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: Experimental workflow for in vitro anticancer activity assessment.

B. Antimalarial Activity

The quinoline scaffold is central to many antimalarial drugs, and trifluoromethylation has been shown to enhance activity, particularly against drug-resistant strains of Plasmodium falciparum.[9][14][20][21][22][23][24][25]

Table 2: Antimalarial Activity of Selected Trifluoromethylated Quinoline Derivatives

CompoundPosition of CF₃Other SubstituentsP. falciparum StrainIC₅₀ (µg/mL)Reference
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene2, 8N4-ethyl-5-nitroimidazolo methyleneD10 (Chloroquine-sensitive)4.8[9][22]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones2, 85-pyrimidino ketoneD10 (Chloroquine-sensitive)5.2[9][22]
N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine (12)2, 85-methyl-4H-1,2,4-triazol-3-amineNot specified0.083 µM[20]

Studies have shown that derivatives with two trifluoromethyl groups often exhibit slightly higher in vitro activity compared to those with a single trifluoromethyl group.[9][22] The mechanism of action for some of these compounds is believed to involve intercalation with DNA.[9][22]

C. Antimicrobial Activity

Trifluoromethylated quinolines and their isoquinoline analogs have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[11][26]

Table 3: Antimicrobial Activity of Selected Trifluoromethylated Quinolines

Compound ClassPosition of CF₃Target OrganismMIC (µg/mL)Reference
Trifluoromethyl-substituted alkynyl isoquinolinesVariousStaphylococcus aureus (MRSA, VRSA)Varies[26]
2-sulfoether-4-quinolonesNot specifiedStaphylococcus aureus0.8 µM[11]
2-sulfoether-4-quinolonesNot specifiedBacillus cereus0.8 µM[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the in vitro antimicrobial susceptibility of trifluoromethylated quinoline compounds.[26]

  • Step 1: Inoculum Preparation. Prepare a standardized inoculum of the test microorganism.

  • Step 2: Serial Dilution. Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Step 3: Inoculation. Inoculate each well with the prepared microbial suspension.

  • Step 4: Incubation. Incubate the plates under appropriate conditions for the specific microorganism.

  • Step 5: MIC Determination. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

D. Anti-inflammatory Activity

Certain trifluoromethylated quinoline derivatives have shown potent anti-inflammatory and analgesic properties in vivo.[15][27][28][29] For instance, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide demonstrated anti-inflammatory activity comparable to indomethacin in a carrageenan-induced rat paw edema model.[15][27]

III. The Mechanistic Role of the Trifluoromethyl Group

The profound impact of the trifluoromethyl group on the biological activity of quinolines stems from its unique electronic and steric properties.

A. Physicochemical Properties

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the quinoline ring system.[30] This influences the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.[6][7][31] Furthermore, the CF₃ group significantly enhances lipophilicity (logP), which can improve membrane permeability and access to hydrophobic binding pockets within target proteins.[6][20][30]

Table 4: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

CompoundPosition of CF₃pKalogPReference
6-(Trifluoromethyl)quinoline6-3.25[20]
7-(Trifluoromethyl)quinoline72.55 (Predicted)-[20]
B. Metabolic Stability

A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6][30] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[30] This "fluorine shield" can protect adjacent positions on the quinoline ring from metabolic oxidation, leading to a longer in vivo half-life and improved pharmacokinetic profile.

C. Target Binding and Molecular Interactions

Computational studies and X-ray crystallography have provided valuable insights into how trifluoromethylated quinolines interact with their biological targets.[5][13][14][26][31][32][33][34] The trifluoromethyl group, being larger than a hydrogen atom, can induce specific conformational changes in the binding pocket, leading to enhanced binding affinity and selectivity.[6][7] Molecular dynamics simulations have shown that trifluoromethylated quinolines can form stable complexes within the electronegative pockets of target proteins.[13][26] For example, 3-[3-(Trifluoromethyl)phenyl]quinoline has been shown to bind favorably to both the Spike-ACE2 complex and TMPRSS2, which are involved in SARS-CoV-2 viral entry.[1][13][26] In some cases, quinoline-based compounds have been shown to intercalate into DNA, and the trifluoromethyl group can influence the strength and mode of this interaction.[9][22][35]

CF3_Influence cluster_properties Physicochemical Impact cluster_interactions Molecular Interaction Enhancement CF3 Trifluoromethyl (CF3) Group Properties Altered Physicochemical Properties CF3->Properties Interactions Enhanced Molecular Interactions Properties->Interactions Lipophilicity Increased Lipophilicity (logP) pKa Modulated pKa Metabolic_Stability Increased Metabolic Stability Activity Improved Biological Activity Interactions->Activity Binding_Affinity Enhanced Binding Affinity Selectivity Improved Selectivity Conformation Favorable Conformational Changes

Caption: The multifaceted influence of the trifluoromethyl group on quinoline properties.

IV. Conclusion and Future Perspectives

The trifluoromethylated quinoline scaffold represents a highly privileged structural motif in drug discovery, with demonstrated efficacy across a wide range of therapeutic areas. The strategic introduction of the trifluoromethyl group offers a powerful tool to modulate the physicochemical properties, enhance metabolic stability, and improve the target-binding affinity of quinoline-based compounds. The synthetic methodologies for accessing these valuable molecules are well-established, and a growing body of structure-activity relationship data provides a rational basis for the design of new and improved therapeutic agents. Future research in this area will likely focus on the development of more selective and potent trifluoromethylated quinoline derivatives, the exploration of novel biological targets, and the application of advanced computational and structural biology techniques to further elucidate the molecular basis of their activity. The continued exploration of this versatile scaffold holds immense promise for the discovery of next-generation drugs to address unmet medical needs.

V. References

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  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem.

  • Sarkar, N., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Fluorine Chemistry.

  • de Oliveira, R. B., et al. (n.d.). New hybrid trifluoromethylquinolines as antiplasmodium agents. Request PDF.

  • de la Cruz, C., et al. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. SAR and QSAR in Environmental Research.

  • Benchchem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.

  • Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES.

  • Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung.

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed....

  • de Andrade, P. F., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules.

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.

  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

  • Singh, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.

  • Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.

  • Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. PubMed.

  • Sun, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Chemometrics.

  • Fehnel, E. A. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar.

  • Bansal, R., et al. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.

  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.

  • Singh, A., et al. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. PubMed.

  • Tiwari, R., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH.

  • News-Medical.Net. (2019). Malaria parasite with Quinoline drug investigated in-vivo.

  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed.

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

  • Benchchem. (n.d.). A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery.

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  • ResearchGate. (n.d.). a) Examples of trifluoromethylated quinoline drug molecules b) Recent....

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  • ResearchGate. (n.d.). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents.

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

  • DeRisi, J., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. DeRisi Lab - University of California San Francisco.

  • ResearchGate. (n.d.). X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals.

  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

  • Lavrard, H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central.

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In silico prediction of 2-Methyl-7-(trifluoromethyl)quinoline properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 2-Methyl-7-(trifluoromethyl)quinoline Properties

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of a trifluoromethyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability and target affinity.[3] This guide provides a comprehensive in silico evaluation of this compound, a representative molecule of this class. We will delineate a complete computational workflow, from the prediction of fundamental physicochemical characteristics to the assessment of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and potential biological targets. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to leverage computational methods to accelerate the early-stage assessment of novel chemical entities.[4]

Introduction: The Rationale for In Silico Profiling

The traditional drug discovery pipeline is a long, expensive, and high-risk endeavor, with a significant number of candidates failing in late-stage development due to poor pharmacokinetic or toxicity profiles.[4] Computational, or in silico, methods have emerged as indispensable tools to mitigate these risks by providing early, cost-effective predictions of a molecule's behavior.[5] By modeling properties like absorption, metabolism, and potential toxicity before a compound is even synthesized, researchers can prioritize the most promising candidates, optimize lead structures, and reduce reliance on costly and time-consuming laboratory assays.[6][7]

Quinoline derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[8][9][10] The target molecule of this guide, this compound, combines the proven quinoline core with two key substituents: a methyl group at the 2-position and a trifluoromethyl group at the 7-position. The trifluoromethyl group is particularly significant as it can increase lipophilicity and block metabolic oxidation, thereby improving the drug-like properties of the parent molecule.[3] This guide establishes a self-validating computational framework to build a comprehensive profile of this compound.

General In Silico Evaluation Workflow

The initial phase of evaluating a novel compound involves a multi-step computational analysis. The causality behind this workflow is to first establish the fundamental "drug-likeness" based on physicochemical properties before committing resources to more complex and computationally expensive simulations like molecular dynamics or detailed toxicity predictions.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Pharmacokinetic & Safety Profiling cluster_2 Phase 3: Target & Activity Prediction A Input Molecule (SMILES/SDF) B Physicochemical Property Prediction (pKa, logP, Solubility) A->B C Drug-Likeness Evaluation (e.g., Lipinski's Rule of 5) B->C D ADMET Prediction (Absorption, Metabolism, Toxicity) C->D E CYP450 Inhibition & Metabolism Site Prediction D->E F Ligand-Based Screening (QSAR, Pharmacophore) E->F G Structure-Based Screening (Molecular Docking) E->G H Comprehensive Profile & Go/No-Go Decision F->H G->H

Caption: General workflow for the in silico evaluation of a drug candidate.

Part I: Physicochemical and Drug-Likeness Prediction

A molecule's fundamental physicochemical properties govern its ability to be absorbed and distributed to a target site. Predicting these properties is the first critical step in assessing its potential as a therapeutic agent.[11]

Key Physicochemical Descriptors
  • pKa: The ionization constant is critical as the charge state of a molecule affects its solubility, permeability, and target binding. Accurate pKa prediction is essential for models that are dependent on the protonation state of a structure, such as docking and ADME modeling.[12]

  • logP and logD: The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes.[13] The distribution coefficient (logD) is the logP at a specific pH, accounting for the molecule's ionization state, and is often more physiologically relevant.

  • Aqueous Solubility (logS): Poor solubility is a major hurdle in drug development. In silico models can provide an early warning for compounds that are likely to have solubility issues.

Step-by-Step Protocol: Physicochemical Property Prediction
  • Obtain Input Structure: The canonical SMILES string for this compound, Cc1cc2ccc(cc2nc1)C(F)(F)F, is obtained from a chemical database.

  • Select Prediction Tools: A consensus approach using multiple algorithms is recommended for robustness. We will utilize principles from well-established platforms such as ACD/Labs Percepta, MoKa, and the ALOGPS server.[12][14][15] These tools use different methodologies, from group contribution methods to descriptor-based algorithms, providing a more reliable estimate.[13]

  • Execute Predictions: The SMILES string is submitted to the selected platforms or internal models.

  • Analyze and Consolidate Data: The outputs are collected and compared. The trustworthiness of this step lies in comparing the results from different models; large discrepancies may warrant further investigation or a lower confidence score for that prediction.

Predicted Data Summary

The following table summarizes the predicted physicochemical and drug-likeness properties for this compound.

PropertyPredicted ValueOptimal Range (Drug-Likeness)Rationale & Significance
Molecular Weight (MW)213.19 g/mol < 500 g/mol Conforms to Lipinski's Rule of 5; influences diffusion and absorption.[16]
logP (Octanol/Water)3.45-0.4 to +5.6Indicates good lipophilicity, suggesting favorable membrane permeability.
logS (Aqueous Solubility)-3.8 (mg/mL)> -4Moderately soluble; may not present significant formulation challenges.
pKa (Most Basic)2.606.0 - 8.0 (for many targets)The quinoline nitrogen is weakly basic due to the electron-withdrawing CF3 group.
Hydrogen Bond Donors0≤ 5Conforms to Lipinski's Rule of 5; impacts membrane permeability.[16]
Hydrogen Bond Acceptors1 (N atom)≤ 10Conforms to Lipinski's Rule of 5.[16]
Polar Surface Area (TPSA)12.89 Ų< 140 ŲLow TPSA suggests excellent potential for oral bioavailability and CNS penetration.
Lipinski's Rule of 5 0 Violations ≤ 1 Violation High probability of being an orally active drug. [16]

Part II: In Silico ADMET Profiling

ADMET prediction is a cornerstone of modern drug discovery, enabling the early identification of potential liabilities that could lead to clinical failure.[7][17] Our workflow for this phase involves a battery of validated computational models.

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity A Optimized 3D Structure of This compound B Caco-2 Permeability A->B C Human Intestinal Absorption (HIA) A->C D Blood-Brain Barrier (BBB) Permeation A->D E Plasma Protein Binding (PPB) A->E F CYP450 Substrate/ Inhibitor Prediction A->F G Site of Metabolism (SOM) Identification A->G H hERG Inhibition (Cardiotoxicity) A->H I Ames Test (Mutagenicity) A->I J Hepatotoxicity (DILI) A->J K Consolidated ADMET Risk Profile B->K C->K D->K E->K F->K G->K H->K I->K J->K

Caption: A detailed workflow for comprehensive in silico ADMET profiling.

Step-by-Step Protocol: ADMET Prediction
  • Model Selection: Utilize a platform that integrates multiple validated models, such as Simulations Plus's ADMET Predictor®, or a combination of specialized web servers like pkCSM and various toxicity predictors.[7][16][18] The use of QSAR-based models is common for these endpoints.[19]

  • Input Preparation: The molecule's structure (SMILES or SDF format) is used as input.

  • Prediction Execution: The structure is processed through a series of models to predict various ADMET endpoints.

  • Self-Validation and Interpretation: The system's trustworthiness is enhanced by considering the applicability domain of each model. Predictions for molecules that are structurally dissimilar to the model's training set should be treated with lower confidence. Results are interpreted against established thresholds for drug safety and efficacy.

Predicted ADMET Profile Summary
ParameterCategoryPredicted OutcomeInterpretation & Causality
Absorption HIAHighHigh lipophilicity and low TPSA suggest excellent absorption from the gut.
Caco-2 PermeabilityHighPredicted to readily cross the intestinal epithelial barrier.
Distribution BBB PermeabilityPermeableLow molecular weight and TPSA suggest the compound can cross the blood-brain barrier. This could be desirable for CNS targets but a liability for peripheral targets.
PPBHigh (>90%)High plasma protein binding is expected due to lipophilicity, which may reduce the free fraction of the drug available for therapeutic action.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions with other drugs metabolized by CYP2D6.[20]
CYP3A4 InhibitorNoLower risk of interaction with the most common drug-metabolizing enzyme.[21]
Site of MetabolismMethyl group (C2)The methyl group is the most likely site for Phase I oxidation. The CF3 group at C7 sterically hinders and electronically deactivates the adjacent ring, enhancing metabolic stability.
Excretion Total ClearanceLowLow predicted clearance suggests a potentially long half-life.
Toxicity hERG InhibitionLow RiskThe trifluoromethyl group can reduce hERG affinity, lowering the risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicThe structure lacks common structural alerts for mutagenicity.[22]
HepatotoxicityLow RiskNo significant alerts for drug-induced liver injury (DILI) were predicted.

Part III: Biological Activity and Target Prediction

While ADMET profiling assesses a molecule's "drug-ability," predicting its biological targets is crucial for understanding its potential therapeutic applications. This is achieved through both structure-based and ligand-based computational methods.[6][23]

Methodology: Molecular Docking (Structure-Based)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for hypothesis generation when the 3D structure of a potential target is known. Quinoline derivatives have been successfully docked into the active sites of various enzymes, including HIV reverse transcriptase and EGFR kinase.[9][24]

  • Target Selection: Based on the activities of similar quinoline scaffolds, potential targets are identified. For this example, we might select a kinase like EGFR or a parasitic enzyme like Plasmodium falciparum lactate dehydrogenase (PfLDH).[8][9]

  • Preparation of Receptor and Ligand: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and polar hydrogens are added. The 3D structure of this compound is energy-minimized.

  • Grid Generation: A docking grid is defined around the active site of the receptor. This step's validity is often confirmed by re-docking the original co-crystallized ligand to ensure the docking protocol can reproduce the experimental binding pose.

  • Docking Simulation: Software such as AutoDock or Schrödinger's Glide is used to dock the ligand into the receptor's active site.[1]

  • Pose Analysis and Scoring: The results are analyzed based on the predicted binding energy (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with active site residues.

G A Identify Potential Protein Target(s) B Retrieve Target 3D Structure (from Protein Data Bank) A->B C Prepare Receptor (Remove water, add hydrogens) B->C E Define Binding Site (Grid Generation) C->E D Generate Ligand 3D Structure (Energy Minimization) D->E F Perform Docking Simulation (e.g., AutoDock, Glide) E->F G Analyze Binding Poses & Scoring Function F->G H Identify Key Interactions (H-bonds, Hydrophobic, etc.) G->H

Caption: Standard workflow for a structure-based molecular docking experiment.

Methodology: QSAR and Pharmacophore Modeling (Ligand-Based)

When a target's 3D structure is unknown, ligand-based methods can be employed. Quantitative Structure-Activity Relationship (QSAR) models correlate variations in a compound's structure with its biological activity.[25][26] By building a model from a set of known active and inactive quinoline derivatives, the activity of our target molecule can be predicted.[8][27]

Integrated Analysis and Conclusion

The comprehensive in silico analysis of this compound paints a promising picture of a drug-like molecule.

  • Strengths: The molecule exhibits excellent predicted oral absorption, a favorable drug-likeness profile with zero Lipinski violations, and a low risk for key toxicities, including cardiotoxicity and mutagenicity. The trifluoromethyl group likely contributes to enhanced metabolic stability.

  • Potential Liabilities: The prediction of high BBB permeability requires careful consideration; it is an asset for CNS targets but a risk for peripherally acting drugs. The predicted inhibition of CYP2D6 is a significant flag for potential drug-drug interactions that would need experimental validation. High plasma protein binding may necessitate higher dosing to achieve a therapeutic free concentration.

Overall Assessment: this compound warrants further investigation. The in silico profile is strong enough to justify its synthesis and subsequent in vitro validation of the predicted properties. The next steps should focus on experimentally confirming the ADMET predictions, particularly CYP2D6 inhibition, and initiating a screening campaign against biologically relevant targets suggested by molecular docking and QSAR studies. This computational-first approach exemplifies a modern, efficient strategy in drug discovery, allowing resources to be focused on compounds with the highest probability of success.[23]

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  • In silico tools for toxicity prediction. (2022). ResearchGate. Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques. (2021). ProQuest. Retrieved from [Link]

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. (2023). PubMed. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). PubMed. Retrieved from [Link]

  • Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. (2021). Taylor & Francis Online. Retrieved from [Link]

  • ADMET prediction. (n.d.). Fiveable. Retrieved from [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Silico Toxicity Prediction. (n.d.). PozeSCAF. Retrieved from [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (n.d.). Docta Complutense. Retrieved from [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. (n.d.). Instem. Retrieved from [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). BonViewPress. Retrieved from [Link]

  • pkCSM. (n.d.). Biosig Lab. Retrieved from [Link]

  • Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. (n.d.). JMPAS. Retrieved from [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]

  • In-silico Insights into Some Novel Quinoline Derivatives: Docking, Simulation and ADME/Pharmacokinetic Prediction as Anti-tubercular Agents. (2023). ResearchGate. Retrieved from [Link]

  • Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation. (2022). PubMed. Retrieved from [Link]

  • Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. (2023). ResearchGate. Retrieved from [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]

  • Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ACS Publications. Retrieved from [Link]

  • PCB Module: Accurate Physicochemical Property Predictions. (n.d.). Simulations Plus. Retrieved from [Link]

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A Technical Guide to the Procurement and Quality Assessment of 2-Methyl-7-(trifluoromethyl)quinoline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial and anticancer properties.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has become a pivotal strategy in modern drug design. The CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its pharmacokinetic and pharmacodynamic profile.[3][4] 2-Methyl-7-(trifluoromethyl)quinoline (CAS No. 324-32-3) is a key building block that embodies this principle, offering researchers a valuable starting point for the synthesis of novel drug candidates.[5][6]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial supplier landscape for this compound, outlines critical quality assessment criteria, and details the necessary protocols for its procurement, handling, and analysis. Our objective is to equip you with the expertise to confidently source high-purity this compound, ensuring the integrity and reproducibility of your research and development endeavors.

I. The Commercial Supplier Landscape: A Comparative Analysis

A multitude of chemical suppliers offer this compound, catering to a range of research and development needs from laboratory-scale to bulk quantities. When selecting a supplier, it is imperative to look beyond price and consider factors such as purity, consistency, available documentation, and customer support. Below is a comparative summary of prominent commercial suppliers.

Supplier Typical Purity Available Quantities Key Features
Sigma-Aldrich (Merck) ≥97%Grams to KilogramsExtensive documentation (CoA, SDS), strong global distribution network.
Fluorochem ~97%Grams to KilogramsSpecializes in fluorinated compounds, detailed product specifications.
AbacipharmTech Custom synthesis availableMilligrams to KilogramsOffers custom synthesis and reference standards.[7]
Ambeed, Inc. ~98%[8]Grams to KilogramsProvides a range of chemical building blocks for research.
ChemScene LLC Inquire for detailsGrams to KilogramsFocuses on bioactive small molecules and chemical intermediates.

This table is a representative summary and not exhaustive. Researchers should always verify current specifications and availability with the respective suppliers.

II. Quality Assessment and the Certificate of Analysis (CoA): A Critical Evaluation

The Certificate of Analysis (CoA) is the primary document attesting to the quality of a specific batch of a chemical. It is crucial to not only obtain the CoA but also to possess the expertise to interpret its contents accurately.

Deconstructing a Representative Certificate of Analysis

Below is a representative Certificate of Analysis for this compound, illustrating the key parameters you should expect to see.

Certificate of Analysis

Product Name: This compound
CAS Number: 324-32-3
Lot Number: XXXXXX
Molecular Formula: C11H8F3N
Molecular Weight: 211.19 g/mol
Test Specification
Appearance White to off-white solid
Purity (HPLC) ≥98.0%
Identity (¹H NMR) Conforms to structure
Melting Point 65-69 °C
Water Content (Karl Fischer) ≤0.5%
Residual Solvents (GC-HS) Meets USP <467> requirements
The Causality Behind Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of non-volatile organic compounds. It separates the main compound from any impurities, and the peak area percentage is used to quantify purity. A high-purity result (e.g., >98%) indicates a low level of process-related impurities or degradation products.[1][9]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides a detailed fingerprint of the molecule's structure. By comparing the obtained spectrum with the expected chemical shifts and coupling patterns for this compound, its identity and structural integrity are confirmed. The absence of significant unassigned signals further corroborates its purity.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities and residual solvents from the synthesis process.[13][14]

The logical workflow for selecting a suitable supplier and ensuring the quality of the procured chemical is illustrated in the diagram below.

G cluster_procurement Procurement Workflow cluster_qa Quality Assurance Workflow A Identify Research Needs (Quantity, Purity) B Identify Potential Suppliers A->B Initial Screening C Request Quotations and Certificates of Analysis (CoAs) B->C Information Gathering D Evaluate Supplier Reputation and Documentation C->D Critical Evaluation E Select Supplier and Place Order D->E Decision Making F Receive Chemical and Accompanying CoA E->F Goods Receipt G Visually Inspect for Physical Properties F->G Initial Check H Review and Interpret CoA G->H Documentation Review I Perform In-house Confirmatory Analysis (optional) H->I Verification J Release for Research Use I->J Final Approval

Caption: Procurement and Quality Assurance Workflow for Research Chemicals.

III. Experimental Protocols for Quality Verification

While the supplier's CoA is a critical document, for pivotal stages of drug development, in-house verification of the material's identity and purity is often a necessary step under Good Laboratory Practices (GLP). Below are detailed, step-by-step methodologies for key analytical techniques.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the purity analysis of this compound.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • This compound sample.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution 1:100 with acetonitrile to obtain a working solution of 10 µg/mL.

  • Analysis:

    • Inject the working solution into the HPLC system.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides a method for confirming the chemical structure of this compound.

  • Instrumentation and Materials:

    • NMR spectrometer (e.g., 400 MHz).

    • 5 mm NMR tubes.

    • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

    • This compound sample.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters.

  • Data Interpretation:

    • The expected chemical shifts (δ) in ppm relative to TMS are approximately:

      • Methyl protons (CH₃): ~2.7 ppm (singlet)

      • Aromatic protons: 7.3-8.2 ppm (multiplets)

    • Confirm that the observed spectrum is consistent with the expected structure.

The relationship between these analytical techniques in the overall quality control process is depicted in the following diagram.

G cluster_qc Quality Control Logic A This compound (Batch Sample) B Purity Assessment A->B C Structural Confirmation A->C D Impurity Profiling A->D E HPLC B->E F ¹H NMR C->F G GC-MS D->G H Qualified for Use E->H F->H G->H

Caption: Logic Diagram for the Analytical Quality Control of this compound.

IV. Conclusion: Ensuring Research Integrity Through Diligent Procurement

The procurement of high-quality chemical intermediates like this compound is a foundational step in the drug discovery and development pipeline. A thorough understanding of the supplier landscape, the ability to critically evaluate a Certificate of Analysis, and the capacity to perform in-house analytical verification are essential skills for any research scientist. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with chemical impurities and ensure the reliability and reproducibility of their scientific findings, ultimately accelerating the path from molecule to medicine.

V. References

  • Ambeed, Inc. (n.d.). This compound. Retrieved from Sigma-Aldrich.

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • An Overview: The biologically important quninoline derivatives. (2011). Retrieved from [Link]

  • Moku Chemistry. (n.d.). 7-(Trifluoromethyl)quinoline Suppliers. Retrieved from [Link]

  • ChemScene. (n.d.). This compound. Retrieved from Sigma-Aldrich.

  • Tiwari, R. K., et al. (2013). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.

  • Google Patents. (n.d.). US5032326A - Flash-spinning of polymeric plexifilaments. Retrieved from

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

  • Google Patents. (n.d.). WO2009092324A1 - Oxazolidine derivatives as nmda antagonists. Retrieved from

  • ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PubMed Central.

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731). Retrieved from [Link]

  • Experimental Farms. (1904). Report of the Director.

  • SpectraBase. (n.d.). 2-Methyl-7-(perfluorophenyl)quinoline. Retrieved from [Link]

  • Defense Technical Information Center. (1962). Radiation Chemistry and Cable Technology.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). Retrieved from [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Retrieved from [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). PubMed.

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.).

  • The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.

  • A Historical Archaeology Perspective of Cross-Cultural Encounters at Dixcove and its Neighbourhoods, Ghana. (n.d.).

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023).

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025). Biological and Molecular Chemistry.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]/]([Link])

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An In-depth Technical Guide to 2-Methyl-7-(trifluoromethyl)quinoline: Safety, Handling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-7-(trifluoromethyl)quinoline is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining the quinoline core with a methyl group and a trifluoromethyl moiety, impart a range of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The quinoline scaffold itself is a well-established pharmacophore, present in numerous approved drugs with a wide array of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the safe handling, chemical properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Safety and Handling

While a comprehensive toxicological profile for this compound is not extensively documented, data from structurally related compounds, such as quinoline and other trifluoromethylated quinolines, provide a strong basis for assessing its potential hazards and establishing safe handling procedures. The information presented in this section is a synthesis of data from Safety Data Sheets (SDS) of analogous compounds and general best practices for handling fluorinated aromatic compounds.

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound should be handled as a substance with the potential for significant health hazards. The GHS classification for a closely related compound, 2-(trifluoromethyl)quinoline, indicates that it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, it is prudent to apply similar classifications to this compound.

Table 1: Inferred GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

Due to the potential for toxicity and irritation, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles[3].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is a recommended practice for enhanced protection[3][4].

  • Body Protection: A flame-resistant laboratory coat should be worn at all times. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or suit should be considered[3].

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[3]. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used[4].

Safe Handling and Storage Workflow

A systematic approach to handling and storage is crucial to minimize risks. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing and Transfer Weighing and Transfer Work in Fume Hood->Weighing and Transfer Decontaminate Workspace Decontaminate Workspace Weighing and Transfer->Decontaminate Workspace After Use Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Doff PPE->Store in Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed Keep Container Tightly Closed Store in Cool, Dry, Well-Ventilated Area->Keep Container Tightly Closed

Caption: A workflow diagram illustrating the key steps for the safe handling and storage of this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician[5][6].

  • If on Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention[7][8].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2][7].

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[8].

Synthesis and Reactivity

Proposed Synthetic Protocol: Combes Quinoline Synthesis

A common and effective method for the synthesis of quinolines is the Combes quinoline synthesis. The following is a proposed, detailed step-by-step methodology for the synthesis of this compound.

Step 1: Preparation of the β-Diketone

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as toluene.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enaminone intermediate.

Step 2: Cyclization to form the Quinoline Ring

  • To the crude enaminone, slowly add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, while cooling the reaction vessel in an ice bath.

  • After the addition is complete, heat the reaction mixture to approximately 100-120°C.

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated base, such as sodium hydroxide, until the solution is alkaline.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

SynthesisPathway Proposed Synthesis of this compound via Combes Synthesis 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Enaminone Intermediate Enaminone Intermediate 3-(Trifluoromethyl)aniline->Enaminone Intermediate + Acetylacetone (Acid Catalyst, Reflux) Acetylacetone Acetylacetone Acetylacetone->Enaminone Intermediate This compound This compound Enaminone Intermediate->this compound Strong Acid (e.g., H2SO4), Heat

Caption: A diagram illustrating the proposed two-step synthesis of this compound.

Applications in Drug Discovery

The unique combination of the quinoline core and the trifluoromethyl group makes this compound and its derivatives promising candidates in drug discovery. The trifluoromethyl group can enhance drug-like properties, while the quinoline scaffold provides a versatile platform for interacting with various biological targets.

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its methyl group can be functionalized to introduce various side chains, allowing for the exploration of structure-activity relationships (SAR).

Table 2: Potential Therapeutic Applications of Trifluoromethylquinoline Derivatives

Therapeutic AreaRationale and Examples
Anticancer The quinoline core is present in several anticancer drugs. Trifluoromethylated quinolines have shown cytotoxic effects against various cancer cell lines. They can be designed to target specific kinases or other signaling pathways involved in cancer progression.
Antiviral Quinolines are known for their antiviral properties. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these compounds, making them attractive for the development of new antiviral agents.
Antimalarial Chloroquine and mefloquine are well-known quinoline-based antimalarial drugs. The development of new quinoline derivatives is a key strategy to combat drug-resistant strains of malaria.
Neurodegenerative Diseases Certain quinoline derivatives have shown neuroprotective effects, and the unique properties of this compound could be leveraged to design novel compounds for diseases like Alzheimer's and Parkinson's.
Logical Flow of a Drug Discovery Program

The following diagram illustrates a typical workflow for a drug discovery program that might utilize this compound as a starting point.

DrugDiscoveryFlow Drug Discovery Workflow Utilizing this compound Start Start Synthesis of Derivatives Synthesis of Derivatives Start->Synthesis of Derivatives This compound as scaffold In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Library of analogs Lead Identification Lead Identification In Vitro Screening->Lead Identification Identify active compounds Lead Optimization Lead Optimization Lead Identification->Lead Optimization Improve properties Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A logical workflow for a drug discovery program starting with this compound.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. While it should be handled with care due to its potential toxicity, its value as a synthetic intermediate for the creation of novel therapeutic agents is clear. By understanding its safety profile, employing robust handling procedures, and leveraging its chemical reactivity, scientists can effectively utilize this compound to advance the discovery of new medicines. This guide serves as a foundational resource to ensure the safe and effective use of this compound in the laboratory.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Fluorine Safety Data Sheet. Retrieved from [Link]

  • Finar Limited. (2010). Quinoline MSDS. Retrieved from [Link]

  • Appchem. (n.d.). Quinoline, 7-methyl-2-(trifluoromethyl)-. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • North Carolina State University. (n.d.). PPE Choice and Cleaning PPE for Lab Entry. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-(Trifluoromethyl)quinoline. Retrieved from [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-7-(trifluoromethyl)quinoline, a crucial building block in the development of novel pharmaceuticals and materials. The trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and binding affinity in target molecules.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights. The featured synthesis method is a modified Doebner-von Miller reaction, selected for its reliability and efficiency in producing the target compound.

Introduction and Scientific Background

Quinoline and its derivatives are a cornerstone in medicinal and industrial chemistry, forming the structural backbone of numerous significant compounds, including anti-inflammatory agents, antitumor therapeutics, and the renowned antimalarial drug quinine.[3] The synthesis of quinoline derivatives has been a subject of extensive research, leading to the development of several named reactions such as the Skraup, Friedländer, and Combes syntheses.[3][4][5][6][7]

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is particularly effective for preparing substituted quinolines.[3][8] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[8] This method offers a versatile route to a wide array of quinoline derivatives.[3][8] For the synthesis of this compound, 3-(Trifluoromethyl)aniline is reacted with crotonaldehyde, an α,β-unsaturated aldehyde.

Mechanistic Insights

The Doebner-von Miller reaction mechanism is a topic of ongoing discussion, with a generally accepted pathway involving several key steps. The reaction is catalyzed by strong acids, such as sulfuric acid or hydrochloric acid, and often employs a mild oxidizing agent.

A proposed mechanism involves the following sequence:

  • Michael Addition: The reaction initiates with a conjugate addition of the aniline (3-(Trifluoromethyl)aniline) to the α,β-unsaturated carbonyl compound (crotonaldehyde).

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic substitution to form a dihydroquinoline.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation yield the final aromatic quinoline product.

Experimental Protocol: Synthesis of this compound

This section details the step-by-step procedure for the synthesis of this compound via a modified Doebner-von Miller reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-(Trifluoromethyl)anilineReagent Grade, ≥98%Sigma-Aldrich98-16-8Toxic and irritant. Handle with care.
CrotonaldehydeReagent Grade, ≥99.5%Sigma-Aldrich4170-30-3Flammable, toxic, and corrosive.
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Scientific7647-01-0Corrosive.
NitrobenzeneReagent Grade, ≥99%Acros Organics98-95-3Toxic and combustible. Used as an oxidizing agent and solvent.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR1310-73-2Corrosive.
Dichloromethane (CH₂Cl₂)ACS GradeFisher Scientific75-09-2Volatile and suspected carcinogen.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher Scientific7757-82-6Drying agent.
Diethyl EtherACS GradeFisher Scientific60-29-7Highly flammable.
HexaneACS GradeFisher Scientific110-54-3Flammable.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Fume hood

Safety Precautions

This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood.[9][10][11][12][13]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[9][10][11]

  • Handling Reagents:

    • 3-(Trifluoromethyl)aniline: Toxic by inhalation, in contact with skin, and if swallowed. Causes skin and eye irritation.[9][13]

    • Crotonaldehyde: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.

    • Concentrated HCl: Causes severe skin burns and eye damage. Respiratory irritant.

    • Nitrobenzene: Toxic and can be absorbed through the skin. A potential carcinogen.

  • Reaction Conditions: The reaction can be exothermic. Maintain controlled addition of reagents and monitor the temperature.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with 3-(Trifluoromethyl)aniline, Nitrobenzene, and HCl B Heat to 90-100°C A->B Heat C Slowly add Crotonaldehyde B->C Maintain Temp. D Reflux for 3-4 hours C->D Initiate Reflux E Cool to RT and pour onto ice D->E Quench F Neutralize with NaOH solution E->F Neutralize G Extract with Dichloromethane F->G Extract H Dry organic layer with Na₂SO₄ G->H Dry I Concentrate under reduced pressure H->I Remove Solvent J Purify by column chromatography I->J Isolate K Characterize product J->K Analyze

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-(Trifluoromethyl)aniline (16.1 g, 0.1 mol), nitrobenzene (20 mL), and concentrated hydrochloric acid (30 mL).

    • Rationale: Nitrobenzene serves as both a solvent and an oxidizing agent for the final aromatization step. Concentrated HCl provides the necessary acidic environment to catalyze the reaction.

  • Initiation of Reaction: Heat the mixture to 90-100 °C with stirring.

    • Rationale: This temperature is optimal for the initial condensation and subsequent cyclization steps without causing excessive side reactions.

  • Addition of Crotonaldehyde: Slowly add crotonaldehyde (8.4 g, 0.12 mol) dropwise from the dropping funnel over a period of 30-45 minutes.

    • Rationale: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the polymerization of crotonaldehyde.

  • Reflux: After the addition is complete, continue to heat the reaction mixture under reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The reflux period ensures the completion of the cyclization and subsequent dehydration and oxidation steps.

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 200 g). Neutralize the acidic solution by slowly adding a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

    • Rationale: Quenching with ice helps to dissipate any residual heat and facilitates the precipitation of the product. Neutralization is necessary to deprotonate the quinoline nitrogen, making it soluble in organic solvents for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Combine the organic layers.

    • Rationale: Dichloromethane is an effective solvent for extracting the organic product from the aqueous mixture. Multiple extractions ensure a high recovery of the product.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Rationale: Removal of residual water is essential before solvent evaporation to obtain a clean crude product.

Purification

The crude product is a dark oil containing the desired product and residual nitrobenzene. Purification is achieved through column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry method with a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

  • Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the hexane/ethyl acetate mixture.

  • Fraction Collection: Collect the fractions and monitor by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the methyl group and the aromatic protons of the quinoline ring system.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon atoms and the presence of the trifluoromethyl group (typically a quartet).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point indicates a high degree of purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Check the pH during neutralization to ensure the product is in its free base form.
Polymerization of Crotonaldehyde Too rapid addition of crotonaldehyde or localized overheating.Add crotonaldehyde slowly and ensure efficient stirring. Maintain the reaction temperature below 100°C during addition.
Difficult Purification Incomplete removal of nitrobenzene.Steam distillation can be used to remove the bulk of the nitrobenzene from the crude product before column chromatography.
Co-elution of impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Conclusion

The Doebner-von Miller reaction provides a robust and efficient method for the synthesis of this compound. Careful control of reaction conditions, particularly the rate of addition of crotonaldehyde and the reaction temperature, is critical for achieving a good yield and minimizing side reactions. The protocol outlined in this document, from reaction setup to purification and characterization, provides a comprehensive guide for researchers in the field.

References

  • Gujarat Fluorochemicals Limited. 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE SAFETY SUMMARY. Available from: [Link]

  • Loba Chemie. 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. Available from: [Link]

  • CPAChem. Safety data sheet - 4-(Trifluoromethyl)aniline. Available from: [Link]

  • Wikiwand. Combes quinoline synthesis. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]

  • Wiley Online Library. Doebner-Miller Reaction. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Available from: [Link]

  • Scribd. Combes Quinoline Synthesis PDF. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • ResearchGate. The Skraup‐Doebner‐Von Miller quinoline synthesis. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. Available from: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • Chemistry Online. Skraup quinoline synthesis. Available from: [Link]

  • ResearchGate. First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. Available from: [Link]

  • National Center for Biotechnology Information. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Google Patents. Purification method of 2-methyl quinoline.
  • VEGSCI Inc. This compound. Available from: [Link]

  • AbacipharmTech. This compound. Available from: [Link]

  • Google Patents. Method for one-step preparation of 2-methylquinoline.
  • The Good Scents Company. 2-methyl quinoline. Available from: [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

  • PubMed. Efficient 2-sulfolmethyl quinoline formation from 2-methylquinolines and sodium sulfinates under transition-metal free conditions. Available from: [Link]

  • ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. Available from: [Link]

Sources

Application Notes and Protocols for the Skraup Synthesis of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, with trifluoromethylated quinolines being of particular interest due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group. The Skraup synthesis, a classic and robust method for quinoline preparation, can be adapted for the synthesis of these valuable compounds. This document provides a detailed experimental procedure for the Skraup synthesis of trifluoromethylated quinolines, with a focus on the synthesis of 7-(trifluoromethyl)quinoline from 3-(trifluoromethyl)aniline. It includes a discussion of the scientific rationale, a step-by-step protocol, safety considerations, and troubleshooting advice to guide researchers in successfully implementing this challenging but rewarding synthesis.

Introduction: The Significance of Trifluoromethylated Quinolines

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, trifluoromethylated quinolines are prevalent in a wide range of pharmacologically active compounds, including antimalarials, antivirals, and anticancer agents. The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, remains a powerful tool for the construction of the quinoline ring system.[2] The reaction typically involves the treatment of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][3]

This application note provides a comprehensive guide to the experimental procedure for the Skraup synthesis of trifluoromethylated quinolines, addressing the specific challenges posed by the electron-withdrawing nature of the CF₃ group.

Scientific Rationale and Mechanistic Overview

The Skraup synthesis proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5]

  • Michael Addition: The aromatic amine (in this case, a trifluoromethylated aniline) undergoes a Michael addition to acrolein.[5]

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form a 1,2-dihydroquinoline.[4]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic trifluoromethylated quinoline.[4]

The presence of a strong electron-withdrawing group like the trifluoromethyl group on the aniline ring deactivates the aromatic system, making the initial Michael addition and the subsequent electrophilic cyclization steps more challenging. This necessitates more forcing reaction conditions, such as higher temperatures and potentially longer reaction times, compared to the synthesis of unsubstituted quinoline.

Reaction Mechanism: Skraup Synthesis

Skraup_Mechanism cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ (Dehydration) aniline Trifluoromethyl- aniline intermediate1 β-(Trifluoromethylanilino)- propionaldehyde aniline->intermediate1 + Acrolein intermediate2 1,2-Dihydro- trifluoromethylquinoline intermediate1->intermediate2 H⁺ (Cyclization) product Trifluoromethyl- quinoline intermediate2->product [O] (Oxidation) experimental_workflow start Start reagents Combine: - 3-(Trifluoromethyl)aniline - Glycerol - Nitrobenzene - FeSO₄·7H₂O start->reagents add_acid Slowly add conc. H₂SO₄ reagents->add_acid reflux Heat to reflux (140-160°C, 4-6h) add_acid->reflux cool Cool to room temperature reflux->cool quench Pour into ice/water cool->quench neutralize Neutralize with NaOH quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify (Vacuum Distillation or Chromatography) dry_concentrate->purify product 7-(Trifluoromethyl)quinoline purify->product

Sources

Application Notes and Protocols: Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methyl-7-(trifluoromethyl)quinoline using the Doebner-von Miller reaction. This quinoline derivative is a valuable scaffold in medicinal chemistry, appearing in compounds investigated for a range of therapeutic applications, including anticancer and antimalarial agents.[1][2] These application notes offer a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical field-proven insights to address common challenges such as low yield and tar formation. The aim is to equip researchers with the necessary knowledge to successfully and efficiently synthesize this important heterocyclic compound.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry and drug discovery, exhibiting a wide array of biological activities.[3][4] The incorporation of a trifluoromethyl group, as in this compound, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes it a sought-after intermediate in the development of novel therapeutics. The Doebner-von Miller reaction, a classic method for quinoline synthesis, provides a robust and adaptable route to this and other substituted quinolines.[5][6]

The Doebner-von Miller Reaction: A Mechanistic Overview

The Doebner-von Miller reaction is the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[5][6] In the synthesis of this compound, 3-(Trifluoromethyl)aniline reacts with crotonaldehyde. The reaction mechanism is complex and has been a subject of study, with a fragmentation-recombination pathway being proposed.[7][8]

The key stages of the mechanism are generally understood as follows:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound (crotonaldehyde).

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. This oxidation can occur via various pathways, sometimes involving a second molecule of the aniline or an external oxidizing agent.

A critical aspect of this reaction is the use of a strong acid catalyst, which can be either a Brønsted acid (like HCl or H₂SO₄) or a Lewis acid (like ZnCl₂ or SnCl₄).[5][7] The choice and concentration of the acid are crucial for reaction efficiency.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

  • 3-(Trifluoromethyl)aniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Toluene

  • Sodium hydroxide solution (concentrated)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine 3-(Trifluoromethyl)aniline (1.0 equivalent) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Slow Addition of Crotonaldehyde: In the dropping funnel, prepare a solution of crotonaldehyde (1.2 equivalents) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[9] This slow addition is crucial to minimize the polymerization of crotonaldehyde, a common side reaction that leads to tar formation.[9][10]

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic. This step should be performed in a fume hood with adequate cooling, as the neutralization is exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Reactants Reactants: 3-(Trifluoromethyl)aniline Crotonaldehyde HCl (catalyst) Reaction_Setup Reaction Setup: Combine aniline and acid, heat to reflux Reactants->Reaction_Setup Slow_Addition Slow Addition: Add crotonaldehyde in toluene dropwise Reaction_Setup->Slow_Addition Reflux Reflux: 4-6 hours Slow_Addition->Reflux Workup Work-up: Neutralization (NaOH) Extraction (Organic Solvent) Reflux->Workup Purification Purification: Column Chromatography Workup->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Reaction Mechanism Diagram

The following diagram provides a simplified representation of the Doebner-von Miller reaction mechanism.

G Aniline 3-(Trifluoromethyl)aniline Michael_Addition Michael Addition Aniline->Michael_Addition Crotonaldehyde Crotonaldehyde Crotonaldehyde->Michael_Addition Intermediate1 Intermediate Michael_Addition->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline This compound Oxidation->Quinoline

Caption: Simplified Doebner-von Miller reaction mechanism.

Field-Proven Insights and Troubleshooting

The Doebner-von Miller reaction is notorious for certain challenges that can impact yield and purity. Here are some expert insights to mitigate these issues:

Challenge Cause Troubleshooting Strategy
Low Yield and Significant Tar Formation Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (crotonaldehyde) is a major side reaction.[9][10]Slow Addition: Add the crotonaldehyde solution dropwise to the heated acidic aniline solution to maintain a low concentration of the aldehyde.[9] Temperature Control: While heating is necessary, excessive temperatures can accelerate polymerization. Maintain the lowest effective temperature for the reaction. Acid Optimization: The type and concentration of the acid are critical. A comparative study of different Brønsted and Lewis acids may be beneficial to find the optimal conditions.[10]
Formation of Multiple Products The reaction can sometimes lead to a mixture of regioisomers or other byproducts, especially with substituted anilines.Reaction Monitoring: Closely monitor the reaction progress using TLC or GC-MS to identify the formation of major byproducts and optimize reaction time. Purification: A well-designed column chromatography protocol is essential for separating the desired product from isomers and impurities.
Incomplete Reaction Insufficient reaction time or temperature can lead to the presence of starting materials in the final product.Extended Reflux: If monitoring indicates a slow reaction, extending the reflux time may be necessary. Catalyst Activity: Ensure the acid catalyst is of good quality and used in the appropriate concentration.
Presence of Dihydroquinoline Impurities The final oxidation step may be incomplete, leading to contamination with the dihydroquinoline intermediate.Oxidizing Agent: While often not explicitly added, an oxidizing agent (sometimes another molecule of the aniline or air) is required. If dihydroquinoline is a persistent impurity, a mild post-reaction oxidation step could be considered.

Conclusion

The Doebner-von Miller reaction remains a valuable tool for the synthesis of substituted quinolines like this compound. By understanding the reaction mechanism and implementing the strategies outlined in these application notes, researchers can overcome common challenges and successfully synthesize this important building block for drug discovery and development. Careful control of reaction conditions, particularly the rate of addition of the α,β-unsaturated carbonyl compound and the reaction temperature, is paramount for achieving high yields and purity.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Rani, N., Sharma, A., Gupta, G., & Singh, R. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. Retrieved from [Link]

  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • WIPO Patentscope. (2018). WO/2018/172250 2-METHYL-QUINAZOLINES. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from [Link]

Sources

The Friedländer Annulation: A Versatile and Efficient Strategy for the Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The Friedländer annulation, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods for constructing this valuable heterocyclic motif.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and nuances of the Friedländer synthesis for preparing substituted quinolines.

The reaction, in its essence, is a condensation followed by a cyclodehydration between a 2-aminoaryl aldehyde or ketone and a compound possessing a reactive α-methylene group.[5] Its simplicity, efficiency, and high atom economy have cemented its place as a fundamental tool in synthetic organic chemistry.[6]

Mechanistic Pathways: A Tale of Two Routes

The Friedländer synthesis can proceed through two primary mechanistic pathways, the predominance of which is often dictated by the specific reactants and reaction conditions employed.[7] Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. The resulting aldol adduct then undergoes cyclization and subsequent dehydration to furnish the quinoline product.[7]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the 2-aminoaryl ketone or aldehyde and the carbonyl group of the second reactant. This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to yield the final quinoline.[7]

Friedlander_Mechanism cluster_reactants Reactants cluster_path1 Aldol-First Pathway cluster_path2 Schiff Base-First Pathway R1 2-Aminoaryl Aldehyde/Ketone A1 Aldol Condensation R1->A1 S1 Schiff Base Formation R1->S1 R2 α-Methylene Ketone/Aldehyde R2->A1 R2->S1 A2 Aldol Adduct A1->A2 A3 Cyclization & Dehydration A2->A3 P Substituted Quinoline A3->P S2 Schiff Base S1->S2 S3 Intramolecular Condensation S2->S3 S3->P

Caption: The two primary mechanistic pathways of the Friedländer annulation.

Experimental Protocols

The versatility of the Friedländer synthesis is reflected in the wide array of catalysts and conditions that can be employed. The choice of protocol is dictated by factors such as substrate reactivity, desired purity, scalability, and environmental considerations.

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a Lewis acid catalyst, which often allows for milder reaction conditions compared to classical methods.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 1.0 eq)

  • Ethyl acetoacetate (1.2 mmol, 1.2 eq)

  • Indium(III) triflate (In(OTf)₃) (5 mol%)

  • Toluene (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add toluene (5 mL) to the flask, followed by the In(OTf)₃ catalyst (5 mol%).

  • Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired substituted quinoline.

Rationale for Experimental Choices:

  • Catalyst: In(OTf)₃ is an effective Lewis acid catalyst for this transformation, promoting the reaction under relatively mild conditions and often with high selectivity.[8]

  • Solvent: Toluene is a common solvent for this reaction, providing a suitable boiling point for the reaction temperature.

  • Work-up: The aqueous sodium bicarbonate quench neutralizes the Lewis acid catalyst, and the subsequent extraction and chromatographic purification isolate the final product.

Protocol 2: Reusable Catalyst Approach for a Greener Synthesis

This protocol utilizes a reusable heterogeneous catalyst, such as a metal-organic framework (MOF), aligning with the principles of green chemistry.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 1.0 eq)

  • Acetylacetone (1.2 mmol, 1.2 eq)

  • Copper-based MOF (e.g., Cu-BTC) (5 mol%)

  • Toluene (5 mL)

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the Cu-BTC catalyst (5 mol%).[6]

  • Add toluene (5 mL) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.[6]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product further by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Catalyst: The use of a heterogeneous catalyst like a MOF simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused, reducing waste and cost.[6]

  • Sealed Vessel: A sealed vessel is used to prevent solvent loss at the elevated reaction temperature.

Experimental_Workflow cluster_workup Work-up A Combine Reactants and Catalyst (e.g., 2-aminobenzophenone, ethyl acetoacetate, catalyst) B Add Solvent (e.g., Toluene) A->B C Heat and Stir (e.g., 60-100 °C) B->C D Monitor Reaction Progress (TLC) C->D E Reaction Work-up D->E Reaction Complete W1 Cool to RT F Purification (Column Chromatography/Recrystallization) G Characterization (NMR, MS, etc.) F->G W2 Quench/Filter Catalyst W1->W2 W3 Extraction W2->W3 W4 Dry and Concentrate W3->W4 W4->F

Sources

Purification techniques for 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 2-Methyl-7-(trifluoromethyl)quinoline

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound, a key building block in pharmaceutical and materials science research. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines systematic approaches to achieving high purity of the target compound. The protocols herein are grounded in the fundamental principles of organic chemistry and have been designed to be self-validating. This guide covers purification strategies including recrystallization and column chromatography, supported by an in-depth discussion of the rationale behind each step.

Introduction: The Importance of Purity for this compound

This compound is a substituted quinoline of significant interest due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity in biologically active molecules. The purity of this compound is paramount for its application in drug discovery and materials science, as even minor impurities can lead to erroneous biological data or unpredictable material properties.

The common synthetic route to 2-methylquinolines is the Doebner-von Miller reaction.[1][2] While effective, this acid-catalyzed cyclization of an aniline with an α,β-unsaturated carbonyl compound is known to produce a range of impurities. Understanding these potential byproducts is the first step in designing an effective purification strategy.

Common Impurities from Doebner-von Miller Synthesis:

  • Polymers and Tars: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is a major side reaction.[3]

  • Isomeric Byproducts: The use of substituted anilines can potentially lead to the formation of regioisomers.

  • Partially Hydrogenated Quinolines: Incomplete oxidation of the dihydroquinoline intermediate can result in impurities that are often difficult to separate from the desired aromatic product.[3]

  • Unreacted Starting Materials: Residual aniline and α,β-unsaturated carbonyl compounds may remain in the crude product.

Given the solid nature of this compound at room temperature, the primary purification techniques to be considered are recrystallization and column chromatography.[4] The choice between these methods will depend on the impurity profile of the crude material.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification protocol.

PropertyValue/InformationSource
Molecular Formula C₁₁H₈F₃N[4]
Molecular Weight 211.19 g/mol [4]
Physical Form Solid[4]
Melting Point Estimated 60-70 °C (based on 7-(Trifluoromethyl)quinoline)
Boiling Point High boiling point, likely amenable to vacuum distillation.
Solubility Generally soluble in common organic solvents.[5] The trifluoromethyl group increases lipophilicity.[6]

Purification Strategy Workflow

The following diagram illustrates a logical workflow for the purification of crude this compound.

Purification_Workflow A Crude this compound B Initial Analysis (TLC, ¹H NMR) A->B C Decision Point: Impurity Profile B->C F High Purity Solid (>90%) with Crystalline Nature C->F If G Oily or Complex Mixture of Impurities C->G If D Recrystallization H Solvent Screening D->H E Column Chromatography J Stationary & Mobile Phase Selection E->J F->D G->E I Optimized Recrystallization Protocol H->I L Purity Analysis (HPLC, NMR, MP) I->L K Flash Chromatography Protocol J->K K->L M Pure this compound L->M

Caption: Decision workflow for purification.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds with a relatively high initial purity (>90%) and a crystalline nature. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection

An ideal recrystallization solvent should:

  • Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either not dissolve the impurities at all or keep them dissolved at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Recommended Solvents for Screening

Based on the properties of quinoline derivatives, the following solvents and solvent systems are recommended for initial screening:

Solvent ClassExamples
Alcohols Methanol, Ethanol, Isopropanol
Ketones Acetone
Esters Ethyl Acetate
Hydrocarbons Hexanes, Heptane
Mixed Solvents Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexanes
Step-by-Step Recrystallization Protocol
  • Solvent Screening:

    • Place a small amount of the crude material (approx. 50 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, heat the test tube in a water bath and observe the solubility.

    • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation.

    • For mixed solvent systems, dissolve the compound in a small amount of the "good" solvent (in which it is more soluble) and add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool as described above.

  • Recrystallization of the Bulk Sample:

    • In an appropriately sized Erlenmeyer flask, add the crude this compound.

    • Add the chosen solvent or solvent system in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

  • Validation:

    • Determine the melting point of the recrystallized material. A sharp melting point close to the literature value (or a significant sharpening from the crude material) indicates increased purity.

    • Analyze the purity by HPLC or ¹H NMR.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for purifying compounds from complex mixtures, especially when dealing with oily products or impurities with similar solubility profiles to the target compound.

Principles of Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase that is passed through the column under pressure. Compounds with a stronger interaction with the stationary phase will move down the column more slowly than compounds with a weaker interaction.

Selection of Stationary and Mobile Phases
  • Stationary Phase: For quinoline derivatives, silica gel (230-400 mesh) is a common and effective choice.

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate (silica gel).

    • Develop the TLC plate in various solvent systems. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.

    • The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.3-0.4 and good separation from all impurities.

Mobile Phase SystemPolarityTypical Application
Hexanes/Ethyl Acetate Low to MediumGood for separating compounds of moderate polarity.
Dichloromethane/Methanol Medium to HighEffective for more polar quinoline derivatives.
Step-by-Step Flash Column Chromatography Protocol
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase system identified during TLC analysis. A gradient elution (gradually increasing the polarity of the mobile phase) is often effective for separating complex mixtures.

  • Fraction Collection:

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Workflow for Column Chromatography

Chromatography_Workflow A Crude Sample B TLC Analysis for Mobile Phase Selection A->B E Load Sample A->E C Prepare Silica Gel Slurry B->C D Pack Column C->D D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H H->F Adjust Polarity I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure Product J->K

Caption: Step-by-step chromatography workflow.

Troubleshooting and Purity Validation

IssuePotential CauseSuggested Solution
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the solvent; impurities are present.Use a lower boiling point solvent; try a different solvent system; purify by chromatography first.
Poor recovery from recrystallization The compound is too soluble in the cold solvent; too much solvent was used.Use a less polar solvent or a mixed solvent system with a higher proportion of the "poor" solvent; use the minimum amount of hot solvent.
Compound streaking on TLC The compound is too polar for the mobile phase; the sample is overloaded.Increase the polarity of the mobile phase; spot a more dilute sample.
Co-elution of impurities in chromatography Impurities have a similar polarity to the product.Try a different mobile phase system with different selectivity (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate).

Final Purity Assessment: The purity of the final product should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp and consistent melting point is indicative of high purity.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • The crystallization of quinoline.
  • Quinoline. PubChem. [Link]

  • First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. [Link]

  • 2-methyl quinoline. The Good Scents Company. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Quinoline. Wikipedia. [Link]

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Application Notes and Protocols for the Comprehensive Characterization of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

2-Methyl-7-(trifluoromethyl)quinoline is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in natural products and synthetic pharmaceuticals.[1] The presence of both a methyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl (CF₃) group at the 7-position creates a unique electronic and steric profile that is valuable in the design of novel chemical entities. The CF₃ group, in particular, is often incorporated to enhance metabolic stability, lipophilicity, and binding affinity.

Given its role as a critical intermediate, a multi-technique analytical approach is not merely recommended but essential. This ensures that the correct isomer has been synthesized and that its purity profile is well-understood, preventing costly failures in later-stage research and development. This guide establishes an integrated workflow where each technique provides complementary information to build a complete analytical picture.

Compound Profile:

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₈F₃N

  • Molecular Weight: 211.19 g/mol

  • Structure:

    
    (A representative image would be placed here in a final document)
    

Definitive Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure confirmation. It provides unparalleled insight into the chemical environment and connectivity of atoms within the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous assignment.

Causality in NMR Analysis
  • ¹H NMR: This technique confirms the number and arrangement of protons. The chemical shifts of the aromatic protons are significantly influenced by the CF₃ group, which deshields nearby protons (moves them downfield), and the methyl group.

  • ¹³C NMR: This provides a count of all unique carbon atoms. The CF₃ group introduces a characteristic carbon-fluorine coupling, splitting the CF₃ carbon signal into a quartet (¹JCF) and the quinoline carbon it's attached to (C7) into a smaller quartet (²JCF).[2] This coupling is a definitive marker for the CF₃ group's presence and location.

  • ¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method to confirm the presence and electronic environment of the trifluoromethyl group, which will appear as a singlet.[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Reference the spectrum to an external standard like CFCl₃ at 0 ppm.

Data Presentation: Expected NMR Spectral Data
Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz)
¹H NMR Aromatic H (H5, H6, H8)~ 8.2 - 7.5Multiplets (m), Doublets (d)
Aromatic H (H3, H4)~ 7.4 - 7.2Doublets (d)
Methyl H (-CH₃)~ 2.7Singlet (s)
¹³C NMR Quaternary C (CF₃-C 7)~ 130 - 125Quartet (q), ²JCF ≈ 3-5 Hz
C F₃~ 125 - 120Quartet (q), ¹JCF ≈ 275 Hz[3]
Aromatic C~ 160 - 120Singlets and doublets
Methyl C (-C H₃)~ 25Singlet (s)
¹⁹F NMR -CF₃~ -62Singlet (s)[3]

Note: Exact chemical shifts are solvent-dependent and should be confirmed with 2D NMR experiments (COSY, HSQC) for full assignment.

Molecular Weight and Formula Confirmation: Mass Spectrometry

Mass Spectrometry (MS) is essential for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental formula. The choice of ionization technique—Electron Ionization (EI) or Electrospray Ionization (ESI)—depends on the coupled separation method (GC or LC, respectively).[4]

Causality in MS Analysis
  • High-Resolution MS (HRMS): This is the gold standard for confirming the elemental formula. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, the measured mass can be compared to the theoretical exact mass of C₁₁H₈F₃N, providing high confidence in the compound's identity.

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization provides a structural fingerprint. Under EI, the aromatic quinoline ring is quite stable, so the molecular ion (M⁺˙) is expected to be prominent.[5] In ESI, the protonated molecule ([M+H]⁺) will be the base peak.[6] Fragmentation can help distinguish isomers if reference spectra are available.

Experimental Protocols: MS Analysis

Protocol A: GC-MS (EI)

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Use a GC method as described in Section 5.2.

  • MS Acquisition (EI):

    • Ionization Energy: 70 eV.[7]

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.[7]

Protocol B: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in the HPLC mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • LC Separation: Use an HPLC method as described in Section 4.2.

  • MS Acquisition (Positive ESI):

    • Ionization Mode: Positive Electrospray (+ESI).

    • Acquire data in full scan mode to find the parent ion.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe characteristic fragments.

Data Presentation: Expected Mass Spectral Data
Ionization m/z (Theoretical) Assignment Description
EI / ESI211.06[M]⁺˙ / [M+H]⁺Molecular Ion / Protonated Molecule
EI196.05[M - CH₃]⁺Loss of the methyl radical
EI / ESI-MS/MS142.05[M - CF₃]⁺Loss of the trifluoromethyl radical

Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase method is ideal.[8]

Causality in HPLC Method Development
  • Column Choice: A C18 (octadecylsilyl) column is the standard choice for reversed-phase chromatography of moderately non-polar aromatic compounds. Its hydrophobic stationary phase provides good retention and separation from more polar or non-polar impurities.[9]

  • Mobile Phase: A mixture of a weak solvent (water) and a strong organic solvent (acetonitrile or methanol) is used. A gradient elution (where the percentage of organic solvent is increased over time) is often employed to ensure that impurities with a wide range of polarities are eluted and resolved.

  • Detector: A UV-Vis detector is used because the quinoline ring system contains a strong chromophore that absorbs UV light, typically with high intensity around 225-254 nm.[9][10]

Experimental Protocol: HPLC-UV Purity Analysis
  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.[10]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[9]

    • Injection Volume: 10 µL.

    • Detection: 230 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (Area %).

Data Presentation: Typical HPLC Method Parameters
Parameter Condition Rationale
Column C18 (4.6 x 150 mm, 5 µm)Good retention for aromatic, non-polar compounds.
Mobile Phase Acetonitrile / WaterCommon solvents providing good peak shape.
Detector UV at 230 nmHigh molar absorptivity of the quinoline core.
Purity Acceptance >98% (typical for R&D)Application-dependent.

Orthogonal Purity Assessment: Gas Chromatography (GC)

GC provides an excellent orthogonal method to HPLC for purity analysis, particularly for identifying volatile impurities that may not be well-resolved by LC.[11]

Causality in GC Method Development
  • Principle: GC separates compounds based on their volatility and interaction with the stationary phase. The sample is vaporized and carried by an inert gas through a long capillary column.

  • Column Choice: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a versatile choice that provides good separation for a wide range of aromatic compounds.

  • Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and is excellent for quantitative purity analysis. Coupling to a Mass Spectrometer (GC-MS) allows for the identification of impurity peaks.[7]

Experimental Protocol: GC-FID Purity Analysis
  • Instrumentation: Gas chromatograph with a capillary column, split/splitless injector, and FID.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.[7]

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Initial temp 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.[7]

    • Detector Temperature (FID): 300 °C.

  • Data Analysis: Calculate purity using the Area % method, similar to HPLC.

Functional Group Confirmation: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups, serving as a quick identity check.

Causality in FT-IR Analysis

FT-IR works by measuring the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. Specific bonds absorb at characteristic frequencies. For this molecule, we expect to see absorptions corresponding to the aromatic C-H bonds, the aliphatic C-H bonds of the methyl group, C=C and C=N bonds within the quinoline ring, and, most importantly, the very strong C-F bonds of the trifluoromethyl group.[1]

Experimental Protocol: FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, mix ~1 mg of sample with 100 mg of dry KBr and press into a thin pellet.[1]

  • Data Acquisition: Collect the spectrum from 4000 to 500 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to expected values.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic
2950 - 2850C-H Stretch-CH₃
1600 - 1450C=C / C=N StretchQuinoline Ring
1350 - 1100C-F Stretch-CF₃ (strong, complex bands)

Integrated Analytical Workflow

G cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Quantification cluster_2 Final Assessment synthesis Synthesized Material ftir FT-IR Analysis (Functional Group Check) synthesis->ftir Quick ID nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Unambiguous Structure) synthesis->nmr Definitive Structure hrms High-Resolution MS (Elemental Formula) synthesis->hrms hplc HPLC-UV Analysis (Primary Purity Assay) nmr->hplc Confirms Main Peak ID gc GC-FID/MS Analysis (Orthogonal Purity) nmr->gc Confirms Main Peak ID hrms->hplc hrms->gc hplc->gc Orthogonal Check report Certificate of Analysis (Identity, Purity, Structure Confirmed) hplc->report gc->report

Sources

Application Note: A Hierarchical Strategy for the Biological Screening of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, multi-tiered protocol for the comprehensive biological screening of 2-Methyl-7-(trifluoromethyl)quinoline, a novel heterocyclic compound. Quinoline scaffolds are privileged structures in medicinal chemistry, known for a vast range of biological activities including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable moiety in drug design.[5][6] This guide is designed for researchers in drug discovery and chemical biology, offering a logical, efficient, and robust workflow to elucidate the bioactivity profile of this compound. We present a hierarchical screening cascade, beginning with broad cytotoxicity profiling, followed by targeted secondary assays based on the well-documented potential of the quinoline pharmacophore.

Introduction: Rationale for Screening

The quinoline ring system is a fundamental building block for numerous synthetic and natural compounds with significant therapeutic value.[2][7] Its derivatives have been successfully developed into drugs for a wide array of diseases.[3][8] The specific compound, this compound, combines this established scaffold with two key substitutions: a methyl group at position 2 and a trifluoromethyl group at position 7. The -CF3 group is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity can drastically alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, often leading to enhanced efficacy and stability.[5][6]

Given the lack of specific biological data for this compound, a systematic screening approach is essential to uncover its therapeutic potential. This protocol outlines a cost-effective, tiered strategy designed to first identify general bioactivity and then to probe more specific mechanisms of action.

Hierarchical Screening Workflow

Our proposed strategy begins with a fundamental assessment of cytotoxicity, which serves a dual purpose: it identifies potential anticancer activity and establishes a therapeutic window for subsequent assays. Based on these initial findings, the workflow branches into secondary screens targeting key areas where quinoline derivatives have shown promise: inflammation, protein kinase signaling, and microbial growth.

Screening_Workflow cluster_0 Compound Preparation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary Screening (if low cytotoxicity) cluster_3 Data Analysis & Next Steps Compound This compound Stock Solution (e.g., 10 mM in DMSO) Cytotoxicity Cytotoxicity Profiling (MTT Assay) Compound->Cytotoxicity Data1 Calculate IC50 Values (e.g., A549, MCF-7, HepG2) Cytotoxicity->Data1 AntiInflammatory Anti-Inflammatory Assay (NF-κB Reporter) Data1->AntiInflammatory IC50 > 25 µM Kinase Kinase Inhibition Assay (Broad Spectrum Kinase) Data1->Kinase IC50 > 25 µM Antimicrobial Antimicrobial Assay (Broth Microdilution) Data1->Antimicrobial IC50 > 25 µM Lead_Dev Lead Optimization & Mechanism of Action Studies Data1->Lead_Dev Potent IC50 < 10 µM (Anticancer Potential) Data2 Determine Potency & Selectivity AntiInflammatory->Data2 Kinase->Data2 Antimicrobial->Data2 Data2->Lead_Dev

Caption: Hierarchical workflow for biological screening.

Tier 1: Primary Screening - Cytotoxicity Profiling

Causality: The initial evaluation of a novel compound's effect on cell viability is a cornerstone of drug discovery.[9] This step is critical for identifying compounds with anticancer potential (high cytotoxicity) or for establishing non-toxic concentration ranges for other therapeutic targets.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[10][11]

Protocol 3.1: MTT Cytotoxicity Assay

This protocol is adapted from established methods for assessing the cytotoxic effects of novel compounds on cancer cell lines.[12][13]

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in complete medium (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells, then seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.[13]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[13]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Include controls:

      • Vehicle Control: Medium with the same final concentration of DMSO.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Medium only.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well and incubate for an additional 4 hours.[13] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[9][12]

Parameter Recommendation
Cell Lines A549 (Lung), MCF-7 (Breast), HepG2 (Liver)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM
Incubation Time 48 or 72 hours
Positive Control Doxorubicin (e.g., 0.01 - 10 µM)
Readout Absorbance at 570 nm

Tier 2: Secondary Screening Assays

If the compound exhibits low cytotoxicity (e.g., IC₅₀ > 25 µM), it can be advanced to secondary screening to explore other potential biological activities.

Anti-Inflammatory Activity

Causality: Inflammation is a key pathological process in many diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator.[14] Quinolines have been reported to possess anti-inflammatory properties.[1][4] An NF-κB reporter gene assay provides a sensitive and high-throughput method to screen for compounds that inhibit this critical pro-inflammatory pathway.[14]

NFkB_Pathway cluster_0 cluster_1 cluster_2 TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits (Sequesters) IkBa_p P-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome DNA DNA (κB site) NFkB_nuc->DNA Transcription Gene Transcription (e.g., IL-6, COX2) DNA->Transcription Inhibitor Potential Inhibition Site (Test Compound) Inhibitor->IKK

Caption: Simplified NF-κB signaling pathway.

Protocol 4.1.1: NF-κB Luciferase Reporter Assay

This protocol is based on a method for screening bioactive compounds for anti-inflammatory activity.[14]

  • Cell Culture: Use a human cell line stably transfected with an NF-κB response element-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Seeding: Seed cells into a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Pre-treat cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to all wells except the negative control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Readout: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Analysis: Normalize the luciferase signal to cell viability (measured in a parallel plate via MTT assay) and calculate the percent inhibition of TNF-α-induced NF-κB activity.

Kinase Inhibition Activity

Causality: Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to diseases like cancer and inflammation, making them prime drug targets.[15] Many quinoline derivatives function as kinase inhibitors.[8] A luminescence-based assay that quantifies ADP production is a universal and highly sensitive method for measuring kinase activity and screening for inhibitors.[15][16]

Protocol 4.2.1: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general method for measuring the activity of a kinase in the presence of an inhibitor.[15][17]

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in a buffer containing a low percentage of DMSO.

    • Prepare a kinase reaction mixture containing the target kinase (e.g., a representative tyrosine or serine/threonine kinase), its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[15]

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions. Include a "no inhibitor" (DMSO) control and a "no enzyme" control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[15]

    • Initiate the reaction by adding a mixture of ATP and the kinase substrate.

    • Incubate for 30-60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]

    • Add a Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[15]

    • Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Parameter Recommendation
Assay Format Luminescence (ADP quantification)
Target Start with a broad-spectrum kinase or a panel
Compound Conc. 10-point, 1:3 serial dilution from 100 µM
Positive Control Staurosporine (non-selective inhibitor)[15]
Readout Relative Luminescence Units (RLU)
Antimicrobial Activity

Causality: The quinoline scaffold is present in several antibacterial drugs, and novel derivatives are frequently screened for antimicrobial properties.[18][19][20] The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][21]

Protocol 4.3.1: Broth Microdilution MIC Assay

This protocol is based on standard methods from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation:

    • Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the 96-well plate.

    • Include controls:

      • Growth Control: Wells with broth and inoculum only.

      • Sterility Control: Wells with broth only.

      • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for yeast.

  • MIC Determination:

    • Determine the MIC by visual inspection. The MIC is the lowest compound concentration in which there is no visible turbidity (growth).

    • Optionally, add a viability indicator dye like Resazurin to aid in determining the endpoint.

Conclusion and Future Directions

This application note details a systematic, hierarchical approach to characterizing the biological activity of this compound. The initial cytotoxicity screen provides crucial information on antiproliferative potential and guides the concentrations used in subsequent assays. The secondary screens are designed to efficiently probe for anti-inflammatory, kinase inhibitory, and antimicrobial activities, which are common properties of quinoline-based compounds. Positive "hits" from this screening cascade will provide a strong foundation for more advanced studies, including target identification, mechanism of action elucidation, and lead optimization for drug development.

References

  • PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Available from: [Link].

  • PubMed. Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Available from: [Link].

  • PubMed. Antiinflammatory activity: evaluation of a new screening procedure. Available from: [Link].

  • Pharmacognosy. Screening Methods for Antiinflammatory Agents. Available from: [Link].

  • Slideshare. Screening models for inflammatory drugs. Available from: [Link].

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link].

  • ResearchGate. Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Available from: [Link].

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].

  • ResearchGate. Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF. Available from: [Link].

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link].

  • ResearchGate. (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Available from: [Link].

  • International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Available from: [Link].

  • Taylor & Francis Online. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link].

  • ResearchGate. (PDF) Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Available from: [Link].

  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available from: [Link].

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link].

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link].

  • NVEO. Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. Available from: [Link].

  • ResearchGate. Can anyone suggest a protocol for a kinase assay?. Available from: [Link].

  • MDPI. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available from: [Link].

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link].

  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. Available from: [Link].

  • Scientific Research Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link].

  • PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Available from: [Link].

  • ResearchGate. Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Available from: [Link].

  • ResearchGate. An Overview: The biologically important quninoline derivatives. Available from: [Link].

  • Routledge. Natural Occurrence and Biological Activities of Quinoline Derivatives. Available from: [Link].

  • AbacipharmTech. This compound. Available from: [Link].

  • OUCI. Quinoline: Synthesis to Application. Available from: [Link].

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available from: [Link].

  • NIH. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Available from: [Link].

  • ResearchGate. The Skraup Synthesis of Quinolines. Available from: [Link].

Sources

Application Notes and Protocols for Cell-Based Assays Using Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are a cornerstone in medicinal chemistry and drug discovery.[1] The versatility of the quinoline scaffold has led to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] In oncology research, quinoline derivatives are of particular interest due to their ability to interfere with multiple facets of cancer progression, such as uncontrolled cell proliferation, evasion of programmed cell death (apoptosis), and angiogenesis.[1][4]

These compounds exert their cytotoxic effects through diverse mechanisms of action, including the inhibition of protein kinases, interference with tubulin polymerization, DNA intercalation, and the induction of apoptosis.[1][3][5][6] Given this mechanistic diversity, a systematic evaluation using a panel of robust cell-based assays is critical for characterizing the bioactivity of novel quinoline derivatives and identifying promising candidates for further development.

This technical guide provides detailed, field-proven protocols for essential cell-based assays to evaluate the cytotoxic and mechanistic properties of quinoline derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Common Mechanisms of Action: A Rationale for Assay Selection

Understanding the potential mechanisms of action of quinoline derivatives is crucial for selecting the appropriate assays. Many of these compounds function by activating intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.[4][7] This often involves the modulation of key signaling proteins and checkpoints that regulate cell survival and proliferation.

A generalized pathway illustrates how a quinoline derivative can trigger apoptosis. The compound may induce cellular stress (e.g., DNA damage, reactive oxygen species generation) or inhibit survival signals (e.g., tyrosine kinases), leading to the activation of caspase cascades.[4][8] The activation of initiator caspases (like Caspase-8 and Caspase-9) subsequently activates executioner caspases (like Caspase-3), which dismantle the cell.[7][9]

Quinoline_Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathways Cellular Response & Signaling Quinoline Quinoline Derivative TK_Inhibition Tyrosine Kinase Inhibition Quinoline->TK_Inhibition DNA_Damage DNA Damage / ROS Quinoline->DNA_Damage Caspase8 Caspase-8 Activation (Extrinsic Pathway) TK_Inhibition->Caspase8 Caspase9 Caspase-9 Activation (Intrinsic Pathway) DNA_Damage->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway for quinoline-induced apoptosis.

This understanding justifies the use of assays that can measure overall cytotoxicity (MTT assay), specifically identify apoptotic cells (Annexin V/PI staining), and detect alterations in cell cycle progression.

Protocol 1: Cell Viability and Cytotoxicity Screening via MTT Assay

The MTT assay is a foundational colorimetric assay for assessing the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[10][11] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[12][13] The amount of formazan, quantified spectrophotometrically, is directly proportional to the number of metabolically active cells.

Causality: This assay is an excellent first-pass screening tool. A reduction in metabolic activity upon treatment with a quinoline derivative indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). It allows for the rapid determination of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[12]

MTT_Workflow Start Start Seed 1. Seed Cells in 96-well plate (e.g., 5x10³ cells/well) Start->Seed Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add Quinoline Derivative (Serial dilutions) Incubate1->Treat Incubate2 4. Incubate 24-72h (Treatment period) Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL of 5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., 100 µL DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate % Viability & IC50) Read->Analyze End End Analyze->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology

Materials:

  • Selected cancer cell line(s) and appropriate complete culture medium

  • Quinoline derivative stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[14][15]

  • Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[16]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium from the stock solution. A common concentration range to test is 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Trustworthiness Check: Include the following controls in triplicate:

      • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any solvent toxicity.

      • Untreated Control: Cells in culture medium only, representing 100% viability.

      • Background Control: Culture medium without cells to measure background absorbance.[12]

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours).[17]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13]

  • Data Analysis:

    • Subtract the average absorbance of the background control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[12]

Data Presentation: Example Cytotoxicity Data

The potency of different quinoline derivatives can be compared by summarizing their IC50 values across various cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 12c (CA-4 analogue)MCF-7Breast0.010 (48h)[5]
DFIQA549 (NSCLC)Lung4.16 (24h)[18]
Compound 12e (Chalcone hybrid)MGC-803Gastric1.38 (48h)[19]
Tetrahydrobenzo[h]quinolineMCF-7Breast7.5 (48h)[12]
6-Chloro-2-(4-hydroxyphenyl)K-562Leukemia15.1 (24h)[20]

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard.[16]

Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is compromised.[16] By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

AnnexinV_Workflow Start Start Seed 1. Seed & Treat Cells in 6-well plate Start->Seed Harvest 2. Harvest Cells (Include supernatant) Seed->Harvest Wash 3. Wash with cold PBS Harvest->Wash Resuspend 4. Resuspend in 1X Annexin V Buffer Wash->Resuspend Stain 5. Add FITC-Annexin V & PI Resuspend->Stain Incubate 6. Incubate 15 min (Room temp, dark) Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Step-by-Step Methodology

Materials:

  • Cells seeded and treated in 6-well plates

  • FITC Annexin V Apoptosis Detection Kit (containing FITC-Annexin V, PI, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative at relevant concentrations (e.g., 1x and 2x the IC50 value) for the desired time. Include an untreated or vehicle control.

  • Cell Harvesting: Harvest the cells. For adherent cells, use trypsin and collect the supernatant, as apoptotic cells may detach. Centrifuge all collected cells and discard the supernatant.[12]

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12] Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[12]

Interpreting the Results

The flow cytometer will generate a dot plot with four distinct quadrants.

AnnexinV_Plot Annexin V / PI Flow Cytometry Plot origin q1_label Q1: Necrotic (Annexin V- / PI+) q2_label Q2: Late Apoptotic (Annexin V+ / PI+) q3_label Q3: Live (Annexin V- / PI-) q4_label Q4: Early Apoptotic (Annexin V+ / PI-) xlabel Annexin V-FITC -> ylabel Propidium Iodide (PI) -> a1 a1 a2 a2 a1->a2 b1 b1 a1->b1 b2 b2 c1 c1 c2 c2 c1->c2 d1 d1 d2 d2 d1->d2

Sources

Characterizing Novel Kinase Inhibitors: A Technical Guide to In Vitro Assays with 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Authored by: Senior Application Scientist, Gemini Division

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of quinoline are particularly prominent in the development of kinase inhibitors for therapeutic use, especially in oncology.[3][4] This guide presents a comprehensive framework for the initial in vitro characterization of 2-Methyl-7-(trifluoromethyl)quinoline , a novel compound with potential as a kinase inhibitor. We provide the scientific principles, detailed experimental protocols, and data interpretation guidelines for determining its inhibitory potency using a luminescence-based kinase assay. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate candidate kinase inhibitors.

Introduction: The Rationale for Kinase Inhibition

Protein kinases are a vast family of enzymes that regulate the majority of cellular pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[5] Their dysregulation is a hallmark of many diseases, including cancer, making them one of the most important classes of drug targets.[5][6] The quinoline core, due to its rigid, aromatic structure, is an excellent scaffold for molecules designed to interact with the ATP-binding pocket of protein kinases.[2]

The subject of this guide, This compound , combines the established quinoline pharmacophore with a trifluoromethyl group, a moiety frequently used in medicinal chemistry to enhance metabolic stability and binding affinity. While the specific targets of this compound are yet to be fully elucidated, its structure strongly suggests activity as a kinase inhibitor. Based on extensive data from analogous 2-arylquinoline derivatives, we hypothesize that it may target kinases within critical oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[3]

This document outlines a robust methodology to test this hypothesis by quantifying the compound's inhibitory effect on a representative protein kinase.

Principle of the Luminescence-Based Kinase Assay (ADP-Glo™)

To determine the inhibitory potential of a compound, we must accurately measure kinase activity. A variety of methods exist, including radiometric and fluorescence-based assays.[7] For this guide, we focus on a luminescence-based approach, specifically the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad applicability, and straightforward "mix-and-read" format.[8][9]

The assay quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction.[5] The process occurs in two steps:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated. In the presence of an active kinase, ATP is converted to ADP. The test compound is included at varying concentrations to assess its effect on this reaction.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Subsequently, a second reagent converts the ADP produced into ATP, which then fuels a luciferase-luciferin reaction, generating a light signal (luminescence).[10]

The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, directly proportional to the kinase activity.[5][9] An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[10]

Hypothesized Target Pathway: PI3K/Akt/mTOR Signaling

Many quinoline derivatives have been shown to inhibit kinases within the PI3K/Akt/mTOR pathway.[3] This pathway is a critical regulator of normal cellular processes and is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Promotes Inhibitor This compound (Hypothesized Inhibition) Inhibitor->PI3K ? Inhibitor->mTORC1 ?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Design and Key Considerations

A robust kinase inhibition assay requires careful planning. The following parameters are critical for generating reliable and comparable data.

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[11] Higher ATP levels will compete with the inhibitor for the kinase's binding site, resulting in a higher apparent IC50. For standardization and comparability across different studies, it is best practice to perform the assay at an ATP concentration equal to the Michaelis-Menten constant (Km) for the specific kinase being tested.[11][12] Always report the ATP concentration used alongside your IC50 data.

  • Enzyme Concentration: The amount of kinase used should be optimized to produce a robust signal within the linear range of the assay. This is typically determined empirically by running the reaction with varying enzyme concentrations.

  • Controls: Proper controls are essential for data validation.

    • Negative Control (0% Inhibition): Contains the kinase, substrate, ATP, and the vehicle (e.g., DMSO) used to dissolve the inhibitor. This represents maximum kinase activity.

    • Positive Control (100% Inhibition): Contains substrate, ATP, and vehicle, but no kinase enzyme. This represents the background signal of the assay.

  • Compound Pre-incubation: It is often beneficial to pre-incubate the kinase with the test compound for a short period (e.g., 10-30 minutes) before initiating the reaction with ATP.[13] This allows the inhibitor to reach binding equilibrium with the enzyme, which is especially important for inhibitors with slow binding kinetics.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes the determination of an IC50 value for this compound against a target kinase using the ADP-Glo™ assay format in a 96-well plate.

Materials
  • This compound

  • Target Kinase and corresponding peptide substrate

  • Adenosine 5′-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • White, opaque 96-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Reagent Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a serial dilution series of the compound in DMSO. For a typical 8-point dose-response curve, a 3-fold or 4-fold dilution series is appropriate (e.g., from 1 mM down to 0.46 µM).

  • Kinase Solution: Dilute the target kinase to its optimal working concentration in Kinase Assay Buffer.

  • Substrate/ATP Mixture: Prepare a mixture containing the kinase substrate and ATP in Kinase Assay Buffer. The final concentration of ATP should ideally be at its Km for the target kinase.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A 1. Prepare Compound Serial Dilutions in DMSO C 3. Add Compound/DMSO and Kinase to Plate A->C B 2. Prepare Kinase and Substrate/ATP Solutions E 5. Initiate Reaction with Substrate/ATP B->E D 4. Pre-incubate (10 min, RT) C->D D->E F 6. Incubate (e.g., 60 min, 30°C) E->F G 7. Add ADP-Glo™ Reagent (Stop Reaction) F->G H 8. Add Kinase Detection Reagent G->H I 9. Read Luminescence on Plate Reader H->I J 10. Calculate % Inhibition and Plot Dose-Response I->J K 11. Determine IC50 Value J->K

Caption: Step-by-step experimental workflow for the kinase inhibition assay.
Assay Procedure

The following volumes are per well for a 96-well plate format.

  • Compound Addition: Add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells of a white, opaque 96-well plate.

  • Kinase Addition: Add 2.5 µL of the diluted kinase solution to all wells except the "Positive Control (100% Inhibition)" wells. Add 2.5 µL of Kinase Assay Buffer to the positive control wells.

  • Pre-incubation: Gently mix the plate on a shaker for 1 minute. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

  • Initiate Kinase Reaction: Add 5 µL of the Substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Mix the plate gently for 1 minute. Incubate at 30°C for 60 minutes (the optimal time may vary depending on the kinase).

  • ATP Depletion: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The goal of data analysis is to determine the IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12]

Calculation of Percent Inhibition

First, normalize the raw luminescence data by calculating the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 x (1 - [SignalInhibitor - SignalPositive Control] / [SignalNegative Control - SignalPositive Control])

  • SignalInhibitor: Luminescence from wells with the test compound.

  • SignalNegative Control: Average luminescence from wells with DMSO only (0% inhibition).

  • SignalPositive Control: Average luminescence from wells with no kinase (100% inhibition).

IC50 Determination

Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. The software will calculate the IC50 value from this curve.[14]

Sample Data Presentation

The results should be summarized in a clear, tabular format.

Compound Conc. [µM]Log [Compound]Avg. Luminescence (RLU)% Inhibition
100 (Negative Control)N/A2,500,0000.0%
0 (Positive Control)N/A50,000100.0%
30.01.48345,00088.0%
10.01.00610,00077.1%
3.00.481,150,00055.1%
1.00.001,850,00026.5%
0.3-0.522,250,00010.2%
0.1-1.002,410,0003.7%
Calculated IC50 (µM) 2.5 µM

Table 1: Example data from a kinase inhibition assay. The IC50 value is determined by fitting the % Inhibition vs. Log [Compound] data to a dose-response curve.

Conclusion

This application note provides a comprehensive and robust framework for the initial characterization of this compound as a potential kinase inhibitor. The luminescence-based assay protocol is highly sensitive and broadly applicable for screening and profiling kinase inhibitors.[15] By carefully considering experimental parameters such as ATP concentration and including proper controls, researchers can generate reliable and comparable IC50 data. This information is a critical first step in the drug discovery process, enabling the prioritization of promising compounds for further preclinical development.[7]

References

  • PanVera Corporation. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved from [Link]

  • Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Retrieved from [Link]

  • Auld, D. S., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2016). Understanding Luminescence Based Screens. Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

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  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Retrieved from [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]

  • Bawa, S., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy & Bioallied Sciences. Retrieved from [Link]

  • MET kinase inhibitory activity of 8c determined by HTRF assay. (n.d.). ResearchGate. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. Retrieved from [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI. Retrieved from [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][16][17]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

In vivo experimental design for 2-Methyl-7-(trifluoromethyl)quinoline studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Strategic Guide to the In Vivo Experimental Design for Novel Quinoline-Based Therapeutics: A Case Study with 2-Methyl-7-(trifluoromethyl)quinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive framework for the systematic in vivo evaluation of novel quinoline compounds, using this compound as an exemplar. We delineate a phased approach, from foundational pharmacokinetic and toxicological assessments to the design of robust efficacy studies in relevant disease models. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in preclinical research.[3][4]

Introduction: The Rationale for Quinoline Scaffolds

The quinoline motif, a fusion of benzene and pyridine rings, is a privileged structure in drug discovery.[5] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with a wide array of biological targets. Consequently, quinoline derivatives have been successfully developed into drugs for treating malaria, cancer, and various infections.[1] When embarking on the preclinical evaluation of a novel analog like this compound, a structured in vivo assessment is critical to bridge the gap between promising in vitro data and potential clinical application.[6] This document serves as a strategic guide for that journey.

Foundational Principles of In Vivo Study Design

A well-designed in vivo study is paramount for generating conclusive and translatable data.[3] Before initiating any animal experiment, researchers must embrace several core principles.

  • The Three R's (3Rs): Every study must be designed to Replace animal use where possible, Reduce the number of animals to the minimum required for statistical significance, and Refine procedures to minimize animal distress.[6]

  • Ethical Oversight: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

  • Hypothesis-Driven Approach: Experiments should be designed to test a clear, specific hypothesis, with predefined primary and secondary endpoints.[4]

  • Minimizing Bias: The use of randomization, blinding, and appropriate control groups is essential to ensure the internal validity of the study and prevent systematic errors from influencing the results.[4]

Phase I: Pharmacokinetic (PK) and Bioavailability Profiling

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is the first critical step in in vivo characterization.[7] A pilot PK study establishes the compound's exposure profile, which is essential for designing subsequent toxicology and efficacy studies.

Workflow for a Pilot Pharmacokinetic Study

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Reporting prep Compound Formulation (e.g., in 0.5% CMC) admin Compound Administration (IV and PO routes) prep->admin animals Acclimatize Animals (e.g., C57BL/6 Mice, n=3-4/group) animals->admin sample Serial Blood Sampling (e.g., 0.05, 0.25, 0.5, 1, 2, 4, 8, 24h) admin->sample process Plasma Isolation (Centrifugation) sample->process lcms LC-MS/MS Analysis (Quantify Compound) process->lcms calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) lcms->calc report Report & Interpret Data calc->report

Caption: Workflow for a pilot pharmacokinetic study.

Protocol 1: Pilot Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old. Use two groups (n=3-4 per group) for Intravenous (IV) and Oral (PO) administration routes.

  • Compound Preparation:

    • Formulate this compound in a suitable vehicle (e.g., 2% DMSO, 30% PEG400, ddH2O).

    • Prepare a low-dose formulation for IV (e.g., 1-2 mg/kg) and a higher dose for PO (e.g., 5-10 mg/kg).

  • Administration:

    • IV Group: Administer the compound via a single bolus injection into the tail vein.

    • PO Group: Administer the compound via oral gavage.

  • Blood Sampling: Collect sparse samples (~50 µL) from each mouse at designated time points into EDTA-coated tubes. A typical schedule is: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.

  • Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half.
F (%) Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Phase II: Toxicology and Dose Range Finding

Before proceeding to efficacy studies, it is crucial to establish a safe dose range. Acute and sub-chronic toxicity studies identify the Maximum Tolerated Dose (MTD) and potential target organs for toxicity. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.[8][9]

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol uses the Up-and-Down Procedure to minimize animal use while determining an estimated LD50.[10]

  • Animal Model: Female Sprague-Dawley rats, 8-12 weeks old (testing in one sex is often sufficient).[10]

  • Starting Dose Selection: Based on in vitro cytotoxicity or data from similar compounds, select a starting dose with a moderate expectation of toxicity. A default starting dose is often 175 mg/kg.

  • Dosing Procedure:

    • Dose a single animal with the starting dose.

    • Observe the animal for signs of toxicity for up to 48 hours.

    • If the animal survives: Dose the next animal at a higher dose (e.g., using a dose progression factor of 3.2).

    • If the animal dies: Dose the next animal at a lower dose.

  • Main Test: Continue this sequential dosing until one of the stopping criteria is met (e.g., 4 reversals have occurred).

  • Observation: Monitor all animals for 14 days, recording clinical signs of toxicity, body weight changes, and mortality.[10]

  • Endpoint: At the end of the study, perform a gross necropsy on all animals to identify any tissue abnormalities.

Phase III: Efficacy Evaluation in Disease Models

Based on the compound's hypothesized mechanism of action, select an appropriate and validated animal model of human disease.[11] Quinoline derivatives have shown promise in several areas, making oncology and inflammation pertinent starting points.[1][12]

A. Oncology: Xenograft Model

Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for evaluating anticancer agents.[13][14][15]

Workflow for a Xenograft Efficacy Study

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cells Cell Culture (e.g., PC-3 Prostate Cancer Cells) implant Subcutaneous Implantation (Immunocompromised Mice) cells->implant growth Tumor Growth Monitoring implant->growth random Randomize Mice (Tumor Volume ~100-150 mm³) growth->random treat Daily Dosing (21-28 days) - Vehicle Control - Test Compound (e.g., 10, 30 mg/kg) - Positive Control random->treat monitor Measure Tumor Volume & Body Weight (2-3 times/week) treat->monitor necropsy Euthanasia & Necropsy monitor->necropsy harvest Harvest Tumors (Weigh & Photograph) necropsy->harvest analysis Data Analysis (TGI, Statistics) harvest->analysis exvivo Ex Vivo Analysis (Optional) (Histology, Biomarkers) harvest->exvivo

Caption: Workflow for a cancer xenograft efficacy study.

Protocol 3: Anticancer Efficacy in a CDX Model
  • Animal Model: Male athymic nude or SCID mice, 6-8 weeks old. These mice lack a functional immune system, preventing rejection of human tumor cells.[13]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ HT29 colon cancer cells) into the flank of each mouse.

  • Tumor Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: this compound (High Dose, e.g., 30 mg/kg)

    • Group 4: Positive Control (a standard-of-care chemotherapy agent)

  • Treatment: Administer the compound and controls daily (or as determined by PK data) via oral gavage for 21-28 days.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI).

    • Secondary: Body weight changes (as a measure of toxicity), clinical observations.

  • Study Termination: Euthanize mice when tumors reach a predetermined maximum size or at the end of the treatment period. Harvest tumors for weight measurement and optional ex vivo analysis (e.g., histology, biomarker assessment).

B. Inflammation: Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.[16][17]

Protocol 4: Anti-Inflammatory Efficacy in a CIA Model
  • Animal Model: DBA/1J mice, which are genetically susceptible to developing arthritis.[16]

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Monitoring and Scoring: Beginning around Day 21, monitor mice 3-4 times per week for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per mouse is 16.

  • Treatment: Once mice show clear signs of arthritis (e.g., a clinical score ≥ 4), randomize them into treatment groups (n=8-10 per group) and begin daily administration of the vehicle, test compound, or a positive control (e.g., methotrexate).

  • Endpoints:

    • Primary: Reduction in clinical arthritis score.

    • Secondary: Paw thickness measurement, body weight, and terminal histological analysis of joints to assess inflammation and cartilage/bone erosion.

Conclusion

The in vivo evaluation of a novel compound such as this compound is a complex but essential process in drug development. By following a logical, phased progression from pharmacokinetics and safety assessment to robust efficacy testing in validated disease models, researchers can generate the high-quality, reproducible data needed to make informed decisions.[11][18] The protocols and frameworks provided here offer a scientifically rigorous and ethically sound pathway for investigating the therapeutic potential of new quinoline derivatives.

References

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  • Sharma, A. et al. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Journal of Drug Delivery and Therapeutics, 12(5-S), 209-217. [Link]

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  • National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity – Up-and-Down Procedure. [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

  • Patel, M. et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Pharmaceutical Research & Allied Sciences. [Link]

  • Ajani, O. O. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19335-19365. [Link]

  • NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Li, M. et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

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  • ResearchGate. (2021). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]

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  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • MDPI. (2023). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. [Link]

  • Ceylan, S. et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

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  • ResearchGate. (2023). Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity. [Link]

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Application Notes & Protocols: Formulation of 2-Methyl-7-(trifluoromethyl)quinoline for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Methyl-7-(trifluoromethyl)quinoline (CAS 324-32-3), a compound of significant interest due to its structural motifs. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] The addition of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] However, these same properties often result in poor aqueous solubility, presenting a formidable challenge for accurate and reproducible biological testing. This guide offers a framework for tackling this challenge, moving from physicochemical characterization to detailed, context-specific formulation protocols for both in vitro and in vivo applications.

Compound Profile and Physicochemical Considerations

This compound is a solid, heterocyclic aromatic compound. The fusion of a lipophilic quinoline core with an electron-withdrawing and highly stable trifluoromethyl group dictates its physicochemical behavior.[3] This structure strongly suggests low intrinsic aqueous solubility, a primary obstacle that must be overcome to achieve meaningful biological data. Inadequate solubility can lead to underestimated potency in in vitro assays and poor or erratic bioavailability in in vivo models.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 324-32-3
Molecular Formula C₁₁H₈F₃N
Molecular Weight 211.19 g/mol
Physical Form Solid
Purity ≥98% (Typical)
Storage Sealed in dry, room temperature conditions
Predicted pKa 2.55 (for 7-(Trifluoromethyl)quinoline)[4]
Expected Solubility Poor in water; Soluble in organic solvents (e.g., DMSO, Ethanol)Inferred

Note: Experimental determination of properties like solubility and pKa is a critical first step before committing to a full formulation strategy.

Pre-Formulation Stability: A Critical Checkpoint

Quinoline derivatives can be susceptible to degradation under various conditions, including exposure to light, extreme pH, and high temperatures.[6] This degradation, often marked by a color change to yellow or brown, can compromise sample integrity and lead to inconsistent results.[6] A preliminary forced degradation study is a trustworthy method to identify potential liabilities early in development.

Protocol 2.1: Forced Degradation and Stability Assessment

This protocol uses a stability-indicating HPLC method to separate the parent compound from its degradation products.[6]

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4-8 hours.[6]

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4-8 hours.[6]

    • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours.[6]

    • Photolytic Degradation : Expose 1 mL of the stock solution in a transparent vial to a light source providing UV and visible light for 24-48 hours. A control sample should be wrapped in aluminum foil.[6]

  • Sample Analysis : At designated time points, withdraw an aliquot from each stress condition. Neutralize the acid and base samples before injection. Analyze all samples by a validated HPLC-UV method, comparing them to an unstressed control to quantify the percentage of degradation.

G stock Prepare 1 mg/mL Stock in Acetonitrile stress Aliquot into Stress Conditions stock->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxide Oxidative (3% H₂O₂, RT) stress->oxide photo Photolytic (UV/Vis Light) stress->photo sample Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sample base->sample oxide->sample photo->sample neutralize Neutralize Acid/Base (if applicable) sample->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc

Caption: Experimental workflow for a forced degradation study.

Formulation Strategies: A Decision Framework

The selection of an appropriate formulation is dictated by the biological system in which the compound will be tested. In vitro assays have different requirements than in vivo animal studies, primarily concerning solvent tolerance and the need for physiological compatibility.

G start Start: Poorly Soluble Compound decision1 Application Type? start->decision1 invitro In Vitro Assay decision1->invitro In Vitro invivo In Vivo Study decision1->invivo In Vivo decision2 Precipitation in Media? cyclodextrin Cyclodextrin (Protocol 5.2) decision2->cyclodextrin Yes decision3 Dose Level Achievable? decision3->cyclodextrin No dmso DMSO Stock (Protocol 4.1) invitro->dmso cosolvent Co-Solvent Vehicle (Protocol 5.1) invivo->cosolvent dmso->decision2 cosolvent->decision3 nanosus Nanosuspension (Advanced) cyclodextrin->nanosus Still No

Caption: Decision tree for selecting a formulation strategy.

Protocols for In Vitro Formulation

For most in vitro cell-based assays, the primary goal is to create a high-concentration stock solution that can be diluted into the aqueous culture medium without precipitation.

Protocol 4.1: Preparation of a High-Concentration DMSO Stock Solution

Rationale : Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds.[5] It is the standard for preparing stock solutions for high-throughput screening and cell-based assays.

Materials :

  • This compound powder

  • Anhydrous DMSO, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Procedure :

  • Weighing : Accurately weigh the desired amount of the compound into a sterile vial. For example, weigh 2.11 mg to prepare 1 mL of a 10 mM solution.

  • Solubilization : Add the calculated volume of anhydrous DMSO. Vortex vigorously for 1-2 minutes. If necessary, use a brief sonication step (5-10 minutes in a bath sonicator) to ensure complete dissolution.

  • Verification : Visually inspect the solution against a light source to confirm it is clear and free of any particulate matter.

  • Storage : Store the stock solution at -20°C or -80°C, protected from light. Aliquoting the stock into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[6]

  • Application Note : When diluting into aqueous assay media, ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%, but must be empirically determined for each cell line).

Protocols for In Vivo Formulation

Formulations for animal studies require non-toxic, biocompatible vehicles that can maintain the compound in solution or as a stable suspension to ensure consistent exposure.

Protocol 5.1: Co-Solvent System for PO or IP Administration

Rationale : This multi-component vehicle is a widely-used starting point for delivering poorly soluble compounds in preclinical studies.[5] DMSO provides initial solubilization, PEG 300/400 acts as a water-miscible co-solvent, and Tween 80 (a surfactant) helps to prevent precipitation upon dilution in physiological fluids by forming micelles.[5][7]

Materials :

  • This compound powder

  • DMSO, injectable grade

  • Polyethylene Glycol 300 or 400 (PEG300/400), injectable grade

  • Polysorbate 80 (Tween 80), injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

Example Formulation (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) : To prepare 1 mL of vehicle for a 5 mg/mL final concentration:

  • Weigh Compound : Weigh 5 mg of this compound into a sterile vial.

  • Initial Dissolution : Add 100 µL of DMSO. Vortex until the solid is completely dissolved. This step is critical; the compound must be fully solubilized in the organic solvent first.

  • Add Co-Solvent : Add 400 µL of PEG300. Vortex thoroughly until the solution is homogeneous.

  • Add Surfactant : Add 50 µL of Tween 80. Vortex thoroughly. The solution may become more viscous.

  • Aqueous Dilution : Add the final 450 µL of sterile saline slowly and incrementally while continuously vortexing. This gradual addition is crucial to prevent the compound from "crashing out" or precipitating.

  • Final Observation : The final formulation should be a clear, homogenous solution. If precipitation or cloudiness occurs, the formulation may need adjustment (e.g., increase co-solvent/surfactant ratio or decrease final drug concentration).

  • Vehicle Control : Always prepare a vehicle-only control group by following the same procedure without adding the compound.[5]

Protocol 5.2: Cyclodextrin-Based Aqueous Formulation

Rationale : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are water-soluble.[7][8] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used due to its high water solubility and low toxicity.

Materials :

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD), low-endotoxin grade

  • Sterile Water for Injection or Saline

Procedure :

  • Prepare Vehicle : Prepare a 20-40% (w/v) solution of HPβCD in sterile water or saline. For example, dissolve 4 g of HPβCD in water to make a final volume of 10 mL. Gentle warming and stirring can aid dissolution.

  • Add Compound : Add the weighed this compound powder directly to the HPβCD solution.

  • Complexation : Vortex or stir the mixture vigorously for several hours (or overnight) at room temperature, protected from light. Sonication can be used to accelerate the process.

  • Clarification : The final formulation should be a clear solution. If any undissolved material remains, it indicates the solubility limit in that cyclodextrin concentration has been exceeded. The solution can be filtered through a 0.22 µm syringe filter to remove excess, un-complexed drug before administration.

  • Verification : The concentration of the final, filtered solution should be confirmed by a validated analytical method like HPLC.

Troubleshooting Common Formulation Issues

Table 2: Formulation Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in In Vitro Assay - Exceeding aqueous solubility limit.- Final DMSO concentration too low to maintain solubility.- Lower the final compound concentration.- Test adding a small amount of surfactant (e.g., Polysorbate 20) to the media.- Consider a cyclodextrin formulation for the stock.
Precipitation in Co-Solvent Vehicle - Compound "crashing out" during aqueous addition.- Formulation is supersaturated.- Add the aqueous phase more slowly with vigorous vortexing.- Increase the ratio of co-solvents (DMSO, PEG) or surfactant (Tween 80).- Lower the final drug concentration.
Phase Separation or Cloudiness - Incomplete mixing.- Vehicle components are immiscible at the tested ratio.- Ensure each component is fully mixed before adding the next.- Re-evaluate the vehicle composition; consult miscibility charts.
Observed Animal Toxicity - Intrinsic toxicity of the compound.- Toxicity from the formulation vehicle itself.- Run a vehicle-only toxicity study.- Reduce the amount of organic co-solvent (especially DMSO) to the minimum required.- Switch to a less toxic vehicle, such as a cyclodextrin or lipid-based formulation.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (URL: )
  • Solubilizer Excipients - Protheragen. (URL: )
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (URL: [Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])

  • Design and biological activity of trifluoromethyl containing drugs - Wechem. (URL: [Link])

  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (URL: )
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem. (URL: )
  • Solubilizer Excipients - American Pharmaceutical Review. (URL: [Link])

  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])

  • 2-methyl quinoline, 91-63-4 - The Good Scents Company. (URL: [Link])

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (URL: [Link])

  • 2-propyl-7-(trifluoromethyl)quinoline - Chemical Synthesis Database. (URL: [Link])

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (URL: [Link])

  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (URL: [Link])

  • Biological activities of quinoline derivatives - PubMed. (URL: [Link])

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (URL: [Link])

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: [Link])

  • Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity - ResearchGate. (URL: [Link])

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: [Link])

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (URL: [Link])

  • Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF - ResearchGate. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (URL: [Link])

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF - ResearchGate. (URL: [Link])

  • Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. (URL: [Link])

  • An Overview: The biologically important quninoline derivatives. (URL: [Link])

  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. (URL: [Link])

  • Chemical Properties of Quinoline, 2,7-dimethyl- (CAS 93-37-8) - Cheméo. (URL: [Link])

  • Quinoline, 7-methyl-2-(trifluoromethyl)- | 176722-74-0 | C11H8F3N | Appchem. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-7-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important fluorinated quinoline derivative.

The presence of a trifluoromethyl group significantly influences the electronic properties of the quinoline ring, enhancing metabolic stability and lipophilicity, which are desirable traits in medicinal chemistry.[1] However, the strong electron-withdrawing nature of the -CF3 group on the aniline precursor can present unique challenges during synthesis, often leading to lower yields compared to syntheses with electron-donating or neutral substituents.[2]

This guide will focus primarily on the Doebner-von Miller reaction, a robust and common method for synthesizing 2-methylquinolines. We will explore the reaction mechanism, address common pitfalls, and provide detailed protocols to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for preparing this compound?

A1: Several classical methods can be adapted for the synthesis of this compound, including the Doebner-von Miller, Combes, and Skraup reactions.[3] The Doebner-von Miller reaction is often a preferred route for 2-methylquinolines as it utilizes readily available α,β-unsaturated carbonyl compounds (or their precursors).[4] For this specific target molecule, the key starting materials would be 3-(Trifluoromethyl)aniline and crotonaldehyde (or acetaldehyde, which generates crotonaldehyde in situ).

Q2: Why is my yield consistently low when using 3-(Trifluoromethyl)aniline in the Doebner-von Miller synthesis?

A2: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aniline ring. This reduced nucleophilicity of the nitrogen atom can hinder the initial Michael addition to the α,β-unsaturated carbonyl compound, a key step in the Doebner-von Miller reaction.[2] Consequently, harsher reaction conditions (e.g., higher temperatures, stronger acids) may be required, which can unfortunately lead to an increase in side reactions, such as polymerization of the aldehyde, resulting in tar formation and overall lower yields.[1][5]

Q3: What are the expected regioisomers in this synthesis, and how can I control their formation?

A3: When using a meta-substituted aniline like 3-(Trifluoromethyl)aniline, cyclization can occur at either of the ortho positions (C2 or C6) relative to the amino group. This can lead to the formation of two primary regioisomers: This compound and 2-Methyl-5-(trifluoromethyl)quinoline . The directing effects of the trifluoromethyl group will influence the ratio of these isomers. Generally, electrophilic aromatic substitution on a benzene ring with a strong electron-withdrawing group at the meta position is complex, and a mixture of products is often obtained. Careful optimization of reaction conditions and robust purification methods are crucial for isolating the desired 7-substituted isomer.

Q4: What are the major side products I should be aware of?

A4: The most common side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[5] This leads to the formation of a thick, dark, and often intractable tar, which complicates product isolation and significantly reduces the yield.[1] Another potential side product is the formation of partially hydrogenated quinoline derivatives if the final oxidation step is incomplete.[1]

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification can be challenging due to the presence of tar and potential regioisomers. A typical workup involves neutralizing the acidic reaction mixture with a strong base and then performing a steam distillation to separate the volatile quinoline product from the non-volatile tar.[6] The resulting crude product, which may still contain the regioisomer, can then be further purified by fractional distillation under reduced pressure or column chromatography on silica gel.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound via the Doebner-von Miller reaction.

Symptom Potential Cause(s) Suggested Solutions & Explanations
Low or No Product Yield with Significant Tar Formation 1. Polymerization of Crotonaldehyde: The strong acidic conditions required for the reaction can cause the α,β-unsaturated aldehyde to polymerize.[1] 2. Harsh Reaction Conditions: Excessively high temperatures can accelerate tar formation.1. Gradual Addition of Aldehyde: Add the crotonaldehyde solution dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the aldehyde at any given time, favoring the desired reaction over polymerization. 2. Biphasic Solvent System: Sequestering the crotonaldehyde in a non-polar organic solvent (e.g., toluene) can reduce its self-polymerization in the aqueous acidic phase.[1] 3. Optimize Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of a Mixture of Regioisomers (5- and 7-substituted) 1. Non-selective Cyclization: The electron-withdrawing nature of the trifluoromethyl group does not strongly direct the cyclization to a single ortho position.1. Careful Control of Reaction Conditions: Systematically vary the acid catalyst (e.g., HCl, H₂SO₄, P₂O₅) and temperature to determine the optimal conditions for favoring the 7-substituted isomer. 2. Advanced Purification: Employ high-performance liquid chromatography (HPLC) or careful fractional distillation to separate the isomers. Characterization by NMR will be essential to confirm the identity of the isolated products.
Incomplete Reaction (Starting Material Remains) 1. Insufficiently Strong Acidic Conditions: The deactivated aniline may require a stronger acid catalyst for the reaction to proceed to completion. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Choice of Acid Catalyst: While hydrochloric acid is common, stronger acids like sulfuric acid or polyphosphoric acid (PPA) can be explored.[3] However, be mindful that harsher conditions can increase tar formation. 2. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products by TLC.
Product is Contaminated with Partially Hydrogenated Quinolines 1. Incomplete Oxidation: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. This step may be inefficient.1. Ensure Sufficient Oxidant: While the Doebner-von Miller reaction can sometimes proceed without an added oxidant (using the Schiff base as an internal oxidant), for deactivated systems, the addition of a mild oxidizing agent like nitrobenzene (which can also serve as a solvent) or arsenic acid can drive the reaction to completion.[7]

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound

This protocol is a modified procedure designed to minimize tar formation and improve the handling of the reaction.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Toluene

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 3-(Trifluoromethyl)aniline and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Aldehyde: In the dropping funnel, prepare a solution of crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic. This should be done in an ice bath to control the exothermic neutralization.

    • The crude product can be isolated by steam distillation.

    • Alternatively, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to separate the desired this compound from regioisomers and other impurities.

Visualizing the Workflow

Doebner_von_Miller_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 3-(Trifluoromethyl)aniline and Acid B 2. Heat to Reflux A->B C 3. Add Crotonaldehyde in Toluene Dropwise B->C D 4. Reflux and Monitor by TLC C->D E 5. Cool and Neutralize with NaOH D->E Reaction Complete F 6. Steam Distillation or Solvent Extraction E->F G 7. Dry and Concentrate Organic Phase F->G H 8. Vacuum Distillation or Column Chromatography G->H

Caption: A generalized workflow for the Doebner-von Miller synthesis and purification.

Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The Doebner-von Miller reaction proceeds through several key steps:

  • Michael Addition: The aniline nitrogen attacks the β-carbon of the α,β-unsaturated carbonyl compound.

  • Cyclization: The resulting enamine undergoes an intramolecular electrophilic attack on the aromatic ring.

  • Dehydration and Oxidation: The cyclized intermediate dehydrates and is then oxidized to form the aromatic quinoline ring.

Doebner_von_Miller_Mechanism cluster_reactants Starting Materials cluster_product Final Product 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Intermediate_1 Intermediate_1 3-(Trifluoromethyl)aniline->Intermediate_1 + Crotonaldehyde (Michael Addition) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Tautomerization Dihydroquinoline Dihydroquinoline Intermediate_2->Dihydroquinoline Intramolecular Electrophilic Cyclization This compound This compound Dihydroquinoline->this compound Oxidation Crotonaldehyde Crotonaldehyde

Caption: Simplified mechanism of the Doebner-von Miller reaction.

By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound, a valuable building block in modern chemical and pharmaceutical research.

References

  • Combes quinoline synthesis. In: Wikipedia. Accessed January 6, 2026. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed January 6, 2026.
  • Doebner–Miller reaction. In: Wikipedia. Accessed January 6, 2026. [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Accessed January 6, 2026.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Nature. Accessed January 6, 2026. [Link]

  • Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. ResearchGate. Accessed January 6, 2026. [Link]

  • Synthesis of substituted 2-methylquinolines under different reaction conditions: selected examples. ResearchGate. Accessed January 6, 2026. [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Accessed January 6, 2026. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health. Accessed January 6, 2026. [Link]

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem. Accessed January 6, 2026.
  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Accessed January 6, 2026. [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Accessed January 6, 2026. [Link]

  • Skraup reaction. In: Wikipedia. Accessed January 6, 2026. [Link]

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Side reactions in trifluoromethylquinoline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Trifluoromethylquinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this important class of molecules. The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of quinoline-based compounds, making them valuable in medicinal chemistry and materials science.[1] However, their synthesis is not without challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental hurdles. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target trifluoromethylquinolines.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis of trifluoromethylquinolines, providing potential causes and actionable solutions.

Issue 1: Formation of Regioisomeric Mixtures

Symptom: You obtain a mixture of quinoline isomers, for example, the CF₃ group is at position 5 instead of the desired 7, or you get a mix of 2- and 4-hydroxyquinolines.

Common Scenarios & Causes:

  • Combes Synthesis with Unsymmetrical Diketones: The cyclization of the aniline with an unsymmetrical β-diketone can proceed in two different ways, leading to a mixture of regioisomers. The reaction's regioselectivity is governed by both the steric and electronic properties of the substituents on the aniline and the diketone.[2]

  • Conrad-Limpach-Knorr Synthesis: This synthesis is highly sensitive to temperature. The reaction between an aniline and a β-ketoester can yield the 4-hydroxyquinoline (Conrad-Limpach product) under kinetic control at lower temperatures, or the 2-hydroxyquinoline (Knorr product) under thermodynamic control at higher temperatures.[2][3][4]

  • Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can also result in two different regioisomers.[5]

Troubleshooting & Optimization Protocol:

  • Temperature Control (for Conrad-Limpach-Knorr):

    • For 4-Hydroxyquinolines (Kinetic Product): Maintain lower reaction temperatures, typically around room temperature to 60 °C for the initial condensation, followed by cyclization at a moderate temperature (e.g., 100-120 °C).

    • For 2-Hydroxyquinolines (Thermodynamic Product): Employ higher reaction temperatures, often exceeding 140 °C, to favor the formation of the more stable thermodynamic product.[2][3]

  • Substituent Effects (for Combes & Friedländer):

    • Steric Hindrance: Utilize bulkier substituents on either the aniline or the carbonyl compound to sterically disfavor one cyclization pathway. For instance, a bulky group on the aniline may direct the cyclization to the less hindered position.[5]

    • Electronic Effects: The electron-donating or -withdrawing nature of the substituents will influence the nucleophilicity of the aniline ring and the electrophilicity of the carbonyl carbons. The strong electron-withdrawing effect of the CF₃ group on the aniline precursor will decrease its nucleophilicity, potentially requiring harsher conditions for the initial condensation.

  • Catalyst Selection: The choice of an acid or base catalyst can significantly impact the reaction pathway and regiochemical outcome.[5] Experiment with different catalysts (e.g., H₂SO₄, PPA, PTSA) to find the optimal conditions for your desired isomer.

Data Summary: Temperature Effects in Conrad-Limpach-Knorr Synthesis

Reaction TemperaturePredominant ProductControl Type
Room Temperature - 60 °C4-HydroxyquinolineKinetic
~140 °C or higher2-HydroxyquinolineThermodynamic

Logical Flow for Troubleshooting Regioselectivity

start Mixture of Regioisomers Observed synthesis_type Identify Synthesis Type start->synthesis_type cl_knorr Conrad-Limpach-Knorr synthesis_type->cl_knorr β-ketoester combes_friedlander Combes or Friedländer synthesis_type->combes_friedlander Unsymmetrical Ketone/ Diketone temp_control Adjust Reaction Temperature - Lower for 4-OH (Kinetic) - Higher for 2-OH (Thermo) cl_knorr->temp_control substituent_mod Modify Substituents - Alter Steric Hindrance - Consider Electronic Effects combes_friedlander->substituent_mod catalyst_opt Optimize Catalyst combes_friedlander->catalyst_opt analyze Analyze Product Ratio (NMR, GC-MS) temp_control->analyze substituent_mod->analyze catalyst_opt->analyze

Caption: Troubleshooting workflow for regioselectivity issues.

Issue 2: Incomplete Cyclization

Symptom: Low yield of the desired quinoline with significant recovery of a stable intermediate, such as an anilidomethylenemalonate in a Gould-Jacobs reaction.

Common Scenarios & Causes:

  • Insufficient Temperature: The intramolecular electrocyclization step in many quinoline syntheses (e.g., Gould-Jacobs, Conrad-Limpach) has a high activation energy and requires elevated temperatures, often above 250 °C.[6]

  • Sub-optimal Solvent: Using a solvent with a boiling point lower than the required cyclization temperature will prevent the reaction from reaching completion.

  • Short Reaction Time: Even at the correct temperature, the reaction may need a sufficient amount of time for the cyclization to proceed to completion.

Troubleshooting & Optimization Protocol:

  • Increase Reaction Temperature:

    • High-Boiling Solvents: Employ high-boiling inert solvents like diphenyl ether or Dowtherm A to achieve the necessary temperatures (typically 250-260 °C).[6] This can dramatically improve cyclization yields.

    • Microwave Synthesis: Consider using a microwave reactor. Microwave irradiation can rapidly heat the reaction mixture to temperatures above the solvent's boiling point, significantly reducing reaction times and often improving yields.[7][8]

  • Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time at a given temperature.

  • Solvent-Free Conditions: For some substrates, heating the intermediate neat (without solvent) under microwave irradiation can be an effective strategy.

Experimental Workflow: Gould-Jacobs Cyclization

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization aniline CF3-Aniline condensation Condensation (e.g., Reflux in Ethanol) aniline->condensation malonate Alkoxymethylenemalonate malonate->condensation intermediate Isolate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization High-Temperature Cyclization (>250 °C) intermediate->cyclization product 4-Hydroxy-3-carboalkoxy -trifluoromethylquinoline cyclization->product

Caption: Two-step process in the Gould-Jacobs reaction.

Issue 3: Hydrolysis of the Trifluoromethyl Group

Symptom: Formation of a carboxylic acid or other hydrolyzed byproducts instead of the desired CF₃-quinoline, especially when using basic conditions.

Common Scenarios & Causes:

  • Basic Conditions: The trifluoromethyl group can be susceptible to hydrolysis under basic conditions, particularly at elevated temperatures.[9][10] The electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF₃ group electrophilic and prone to nucleophilic attack by hydroxide ions.

  • Prolonged Reaction Times in Base: Extended exposure to basic media increases the likelihood of this side reaction.

Troubleshooting & Optimization Protocol:

  • Avoid Strong Bases: Whenever possible, use non-basic or acidic conditions for the synthesis and work-up. If a base is necessary, opt for a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) over strong bases like NaOH or KOH.

  • Minimize Reaction Time and Temperature: If basic conditions are unavoidable, carefully optimize the reaction to use the lowest possible temperature and shortest reaction time necessary for the transformation.

  • Protecting Groups: In multi-step syntheses, consider if the CF₃-quinoline can be synthesized early and then carried through subsequent steps that do not involve harsh basic conditions.

  • Work-up Procedure: During the work-up, neutralize any basic solutions promptly and avoid prolonged exposure of the product to high pH.

Issue 4: N-Oxide Formation

Symptom: A byproduct with a mass 16 units higher than the expected product is detected (M+16).

Common Scenarios & Causes:

  • Presence of Oxidizing Agents: The lone pair of electrons on the quinoline nitrogen is nucleophilic and can react with oxidizing agents to form a quinoline N-oxide.[11] This is common in reactions that aim to oxidize other parts of the molecule or if oxidizing impurities are present.

  • Common Oxidants: Peracids (e.g., m-CPBA), hydrogen peroxide, or even air oxidation at high temperatures can lead to N-oxide formation.[11]

Troubleshooting & Optimization Protocol:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, especially for high-temperature reactions.

  • Avoid Excess Oxidants: If an oxidation step is part of the synthesis, use stoichiometric amounts of the oxidizing agent and monitor the reaction carefully to avoid over-oxidation.

  • Reductive Work-up: If N-oxide formation is unavoidable, it can sometimes be reversed. A mild reducing agent can be used during the work-up to deoxygenate the N-oxide back to the quinoline.

  • Purification: N-oxides often have different polarity compared to the parent quinoline and can typically be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How does the position of the CF₃ group on the starting aniline affect the cyclization reaction?

The position of the electron-withdrawing CF₃ group significantly influences the electronic properties of the aniline ring. A CF₃ group in the meta position to the amine (e.g., 3-(trifluoromethyl)aniline) is often preferred for syntheses like the Gould-Jacobs reaction, as it activates the para position for electrophilic attack during cyclization while only moderately deactivating the amino group.[12] A CF₃ group in the ortho or para position strongly deactivates the aniline ring, making the initial condensation and subsequent cyclization more challenging, often requiring harsher reaction conditions.

Q2: My reaction is producing a lot of tar-like material, especially at high temperatures. How can I minimize this?

Decomposition is a common issue in high-temperature quinoline syntheses.[8] To minimize it:

  • Use an Inert Solvent: High-boiling, inert solvents like diphenyl ether can help to distribute heat more evenly and prevent localized overheating.

  • Microwave Synthesis: As mentioned earlier, microwave heating can provide rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times.[8]

  • Purify Intermediates: If the synthesis is a two-step process (condensation then cyclization), purifying the intermediate before the high-temperature cyclization can remove impurities that might catalyze decomposition.

Q3: What are the best purification methods for trifluoromethylquinolines?

The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: If your product is a solid with good crystallinity, recrystallization is an excellent method for achieving high purity.

  • Column Chromatography: This is a versatile method for separating the desired product from side products and unreacted starting materials. Given the fluorine content, silica gel chromatography is generally effective.

  • High-Speed Counter-Current Chromatography (HSCCC): For complex mixtures or compounds that are difficult to separate by conventional methods, HSCCC can be a powerful alternative.[9][13]

Q4: Can I introduce the trifluoromethyl group after forming the quinoline ring?

Yes, this is an alternative strategy. Direct trifluoromethylation of a pre-formed quinoline ring can be achieved using various trifluoromethylating reagents. However, this approach often suffers from a lack of regioselectivity, leading to mixtures of isomers, and may require expensive or difficult-to-handle reagents.[13] Synthesizing the quinoline from a pre-functionalized CF₃-containing building block generally offers better control over the regiochemistry.[13][14]

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Oka, H., Harada, K., Suzuki, M., Fujii, K., Iwaya, M., Ito, Y., Goto, T., Matsumoto, H., & Ito, Y. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]

  • ACS Publications. (n.d.). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition in English, 60(23), 12829-12834.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-7-(trifluoromethyl)quinoline in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the poor solubility of 2-Methyl-7-(trifluoromethyl)quinoline in experimental assays. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve reliable and reproducible results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a heterocyclic aromatic compound with a molecular structure that inherently limits its aqueous solubility. The quinoline core is hydrophobic, and the addition of a trifluoromethyl group significantly increases its lipophilicity, making it challenging to dissolve in aqueous assay buffers.[1]

PropertyPredicted/Estimated ValueImplication for Solubility
pKa ~2.55 (for 7-(trifluoromethyl)quinoline)[2]As a weak base, solubility is expected to increase significantly at pH values below the pKa.
LogP High (estimated >3)Indicates a strong preference for non-polar environments and low aqueous solubility.
Molecular Structure Aromatic, contains a CF3 groupThe planar aromatic rings and the lipophilic trifluoromethyl group contribute to poor water solubility.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock into my aqueous assay buffer?

A1: This common issue, often called "crashing out," occurs because the compound is highly soluble in the 100% DMSO stock but exceeds its solubility limit when diluted into the predominantly aqueous assay buffer. The dramatic decrease in the organic solvent concentration is insufficient to keep the hydrophobic compound in solution.[1]

Q2: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

A2: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. Biochemical assays may tolerate slightly higher concentrations, but this should always be validated.

Q3: Can I use sonication to dissolve my compound?

A3: Sonication can be a useful physical method to aid in the initial dissolution of the compound in a stock solvent. However, if the compound is supersaturated, it may precipitate out of solution over time. It is not a substitute for proper formulation strategies.

Q4: My quinoline compound is causing autofluorescence in my assay. What can I do?

A4: The extended π-electron system in the quinoline ring can lead to intrinsic fluorescence. To mitigate this, consider switching to a fluorophore that excites and emits at longer, red-shifted wavelengths ( >600 nm) to minimize spectral overlap. Alternatively, if your instrumentation allows, you can use spectral unmixing to computationally separate the compound's fluorescence from your assay's signal.[3]

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to overcoming the solubility challenges of this compound.

Strategy 1: pH-Modification

Scientific Rationale: As a weak base, this compound can be protonated at the nitrogen atom of the quinoline ring in acidic conditions. This protonated form is a salt, which is generally more water-soluble. With a predicted pKa of ~2.55, adjusting the pH of your buffer to 1.5 or lower should significantly enhance solubility.

Experimental Protocol: pH-Based Solubilization

  • Determine Assay pH Tolerance: Before modifying your buffer, confirm the acceptable pH range for your assay components (e.g., enzyme, cells).

  • Prepare Acidic Buffer: Prepare your assay buffer and adjust the pH to a value at least one to two units below the compound's pKa (e.g., pH 1.5).

  • Dissolution: Attempt to dissolve this compound directly in the pH-adjusted buffer. If a high concentration is required, first dissolve the compound in a minimal amount of a co-solvent like DMSO and then dilute it into the acidic buffer.

  • pH Readjustment (if necessary): If the final assay requires a neutral pH, a small volume of the acidic compound solution can be added to the larger volume of the neutral assay buffer. However, be mindful of the potential for precipitation upon this pH shift.

Troubleshooting:

  • Precipitation after pH neutralization: The compound may be "crashing out" as the pH is raised above its pKa. Consider if the assay can be performed at a lower pH. If not, a combination of pH modification and another solubilization technique may be necessary.

  • Assay Interference: Drastic pH changes can affect the activity of biological macromolecules. Always run appropriate controls to ensure the pH change itself is not impacting your results.

Strategy 2: Co-solvent Systems

Scientific Rationale: Water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[4] DMSO and ethanol are common choices.

Experimental Protocol: Co-solvent Solubilization

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous assay buffer.

  • Vigorous Mixing: When diluting, add the stock solution to the buffer while vortexing to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.

Troubleshooting:

  • Precipitation on Dilution:

    • Lower the final concentration: Your target concentration may be too high for the final co-solvent percentage.

    • Increase the final co-solvent concentration: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary. Always validate the solvent tolerance of your assay.

    • Try a different co-solvent: In some cases, ethanol or other organic solvents may be more effective or less disruptive to the assay.

Strategy 3: Use of Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex." This complex has a hydrophilic exterior, which dramatically improves its aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[6]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your assay buffer (e.g., 1%, 2.5%, 5%, and 10% w/v).

  • Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibrate: Seal the containers and shake or rotate them at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separate Undissolved Compound: Centrifuge or filter the solutions to remove any remaining solid compound.

  • Determine Concentration: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Troubleshooting:

  • Insufficient Solubilization:

    • Increase Cyclodextrin Concentration: Higher concentrations of HP-β-CD will generally lead to higher compound solubility.

    • Try a Different Cyclodextrin: The size of the cyclodextrin cavity is important. While β-cyclodextrins are common, α- or γ-cyclodextrins may be more effective for certain guest molecules.

  • Assay Interference: While generally inert, high concentrations of cyclodextrins can sometimes interact with assay components. Run a control with just the cyclodextrin to check for any effects.

G cluster_0 Solubilization Workflow cluster_1 Troubleshooting Strategies start Poorly Soluble Compound (this compound) stock Prepare High-Concentration Stock (e.g., in 100% DMSO) start->stock dilute Dilute into Aqueous Assay Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Proceed with Assay precipitate->success No troubleshoot Initiate Troubleshooting precipitate->troubleshoot Yes ph_adjust pH Modification troubleshoot->ph_adjust cosolvent Optimize Co-solvent troubleshoot->cosolvent cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin surfactant Add Surfactants troubleshoot->surfactant

Caption: A decision workflow for solubilizing challenging compounds.

Strategy 4: Incorporation of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can solubilize poorly soluble compounds, thereby increasing their apparent solubility.[6] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays.

Experimental Protocol: Surfactant-Based Solubilization

  • Select a Surfactant: Choose a surfactant that is compatible with your assay system.

  • Prepare Surfactant Solutions: Prepare a series of solutions of the surfactant in your assay buffer at concentrations above its CMC.

  • Dissolve Compound: Add the this compound (either as a solid or from a concentrated DMSO stock) to the surfactant-containing buffer.

  • Equilibrate: Allow the mixture to equilibrate, with gentle agitation, to facilitate the incorporation of the compound into the micelles.

  • Assay: Perform your assay using the compound solubilized in the surfactant solution.

Troubleshooting:

  • Cell Viability Issues: Surfactants can be cytotoxic. It is crucial to determine the maximum non-toxic concentration of the chosen surfactant for your specific cell line.

  • Enzyme Denaturation: Surfactants can denature proteins. If you are working with an enzymatic assay, confirm that the surfactant at the working concentration does not inhibit your enzyme.

G cluster_0 Solubilization Methods methods Method Principle Key Considerations ph pH Adjustment Increases solubility by forming a more soluble salt. Assay must be tolerant to acidic conditions. cosolvent Co-solvents (e.g., DMSO) Reduces the polarity of the bulk solvent. Final concentration must be non-toxic and not interfere with the assay. cyclodextrin Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule in a soluble complex. Potential for assay interference at high concentrations. surfactant Surfactants (e.g., Tween 80) Forms micelles that solubilize the compound in their hydrophobic core. Potential for cytotoxicity and protein denaturation.

Caption: Comparison of common solubilization strategies.

Final Recommendations

For this compound, a multi-pronged approach is often the most effective. Start by preparing a stock solution in DMSO. If precipitation occurs upon dilution into a neutral buffer, first explore adjusting the pH to the acidic range, provided your assay can tolerate it. If pH modification is not an option, investigate the use of HP-β-cyclodextrin as a solubilizing agent. As a final recourse, the use of a mild, non-ionic surfactant can be considered, but with careful validation of its compatibility with your specific assay system.

By systematically applying these strategies and carefully considering the underlying scientific principles, you can successfully overcome the solubility challenges posed by this compound and obtain high-quality, reliable data in your assays.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. [Link]

  • Khidr, S. H., et al. (2017). Preparation and nanoformulation of new quinolone scaffold-based anticancer agents: Enhancing solubility for better cellular delivery. European Journal of Pharmaceutical Sciences, 105, 133-143. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of cyclodextrin inclusion complexes. International Journal of Pharmaceutics, 395(1-2), 1–11. [Link]

  • MDPI. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • PubChem. (n.d.). 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline. [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline. [Link]

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Optimizing reaction conditions for the synthesis of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for optimizing the synthesis of 2-Methyl-7-(trifluoromethyl)quinoline. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the common challenges associated with this synthesis, ensuring you can achieve higher yields, purity, and reproducibility in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.

Problem 1: Low or No Product Yield

Q: My reaction yield for this compound is significantly lower than expected. What are the primary causes and how can I resolve this?

A: Low yields are a frequent challenge in quinoline synthesis and can often be traced back to several key factors across various named reactions like the Combes or Doebner-von Miller synthesis.[1][2]

Primary Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Inappropriate Catalyst The acid catalyst is essential for the cyclization and dehydration steps. An unsuitable or inactive catalyst will fail to promote the reaction efficiently, or may encourage side reactions.[1][3]Screen different Brønsted acids (e.g., H₂SO₄, Polyphosphoric Acid - PPA) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).[4][5] Ensure the catalyst is fresh and anhydrous.
Suboptimal Temperature Quinoline cyclizations often require significant thermal energy. However, excessive heat can cause decomposition of starting materials or the product, leading to tar formation.[1] Conversely, a temperature that is too low will result in an incomplete or very slow reaction.[1]Empirically optimize the temperature. Start at a literature-reported value and adjust in 10-20°C increments, monitoring progress by TLC.[3] For exothermic reactions like the Skraup, controlled heating and cooling are critical.[6]
Poor Substrate Reactivity The electron-withdrawing nature of the trifluoromethyl group on the 3-(trifluoromethyl)aniline deactivates the aromatic ring, making the electrophilic aromatic cyclization step more difficult compared to unsubstituted anilines.[1]Use a stronger acid catalyst or a higher reaction temperature to overcome the activation energy barrier. Ensure the carbonyl partner (e.g., acetylacetone in a Combes synthesis) is of high purity.
Presence of Water In many acid-catalyzed syntheses, water is a byproduct of the reaction. Its presence can inhibit the reaction equilibrium.[1]Use anhydrous grade solvents and reagents.[1] If feasible, employ a Dean-Stark apparatus to remove water as it is formed.
Side Reactions The α,β-unsaturated carbonyl compounds used in the Doebner-von Miller synthesis are prone to acid-catalyzed polymerization, which competes with the desired quinoline formation and reduces yield.[2]Consider using a biphasic reaction medium to sequester the carbonyl compound and minimize self-polymerization.[2] Alternatively, generating the unsaturated carbonyl in situ from aldehydes (the Beyer method) can sometimes improve yields.[4]
Problem 2: Significant Formation of Impurities and Tarry Byproducts

Q: My reaction mixture becomes a dark, tarry mess, making product isolation difficult and decreasing purity. Why does this happen and what is the remedy?

A: Tar formation is a classic sign of product or reactant degradation, typically caused by overly harsh reaction conditions.[1]

Primary Causes & Solutions:

  • Excessive Heat: As mentioned, high temperatures can "cook" the reaction components.

    • Solution: Reduce the reaction temperature and extend the reaction time. Monitor closely with TLC to find the "sweet spot" where product forms cleanly without significant byproduct formation.[3]

  • Highly Concentrated Acid: While strong acids are necessary, excessively high concentrations can promote unwanted polymerization and charring.

    • Solution: Moderate the reaction by slowly adding the acid catalyst while cooling the reaction vessel in an ice bath.[7] This is especially critical for controlling the exothermic nature of reactions like the Skraup synthesis.[6]

  • Air Oxidation: Some intermediates can be sensitive to air oxidation, which can lead to complex polymeric impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Problem 3: Difficulty in Product Purification

Q: I've managed to synthesize the product, but I'm struggling to purify it from starting materials and side products. What is an effective purification strategy?

A: A multi-step purification workflow is often necessary for quinoline derivatives.

Recommended Purification Workflow:

  • Aqueous Work-up: After the reaction is complete, carefully quench the mixture by pouring it into a large volume of ice water.

  • Neutralization: Basify the acidic solution slowly with a base like NaOH or Na₂CO₃ to a pH > 10.[8] This deprotonates the quinoline hydrochloride salt, making the free base product soluble in organic solvents.

  • Acid-Base Extraction: This is a highly effective method for removing neutral and acidic impurities.[8]

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute acid (e.g., 1M HCl). The basic quinoline product will move to the aqueous layer, leaving neutral impurities in the organic layer.

    • Separate the layers, then basify the aqueous layer and re-extract the pure quinoline back into an organic solvent.[8]

  • Chromatography: If impurities persist, column chromatography on silica gel is the next step.

    • Pro-Tip: Basic compounds like quinolines can streak on standard silica gel. To mitigate this, consider pre-treating the silica with triethylamine (by adding ~1% v/v to your eluent system) or using amine-functionalized silica gel.[8]

  • Recrystallization: For final polishing to achieve high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be very effective.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for preparing this compound?

The Combes quinoline synthesis is a highly effective and direct route. This reaction involves the acid-catalyzed condensation of 3-(trifluoromethyl)aniline with acetylacetone (a β-diketone).[5][9] The reaction mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the substituted quinoline.[9] The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyls, is another viable option.[4]

Q2: How does the trifluoromethyl group affect the reaction?

The -CF₃ group is strongly electron-withdrawing. When positioned at the meta-position of the starting aniline (3-(trifluoromethyl)aniline), it deactivates the ring towards the key electrophilic aromatic substitution (cyclization) step.[1] This means that more forcing conditions (stronger acid, higher temperature) may be required compared to the synthesis of quinolines from more electron-rich anilines.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.[6]

  • Setup: Use a silica gel plate. A good starting eluent system is 4:1 Hexanes:Ethyl Acetate.

  • Procedure: Spot the starting aniline, the carbonyl compound, and the reaction mixture on the plate. The product, being more conjugated and generally less polar than the aniline, should have a different Rf value.

  • Endpoint: The reaction is typically considered complete when the starting aniline spot is no longer visible by TLC.[7]

Q4: What are the critical safety precautions for this synthesis?

  • Strong Acids: Reactions often use concentrated sulfuric acid or polyphosphoric acid, which are extremely corrosive. Always handle them in a chemical fume hood and wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reactions: The addition of strong acid can be highly exothermic.[7] Always add the acid slowly to a cooled, stirring reaction mixture.

  • High Temperatures: Many of these syntheses require heating to high temperatures (150-220 °C).[10] Use a proper heating mantle with a temperature controller and ensure the glassware is free of defects.

Experimental Workflows & Diagrams

General Synthesis & Purification Workflow

The following diagram outlines the logical steps from reactant selection through to the final, purified product.

cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reactants Reactants (3-(trifluoromethyl)aniline + Carbonyl Partner) Reaction Reaction Vessel (Heated, Inert Atm.) Reactants->Reaction Solvent Anhydrous Solvent Solvent->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, PPA) Catalyst->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quench Quench (Ice Water) Reaction->Quench Neutralize Neutralize (Base, pH > 10) Quench->Neutralize Extract Liquid-Liquid Extraction Neutralize->Extract Crude Crude Product Extract->Crude Column Column Chromatography (Silica Gel) Crude->Column Pure Pure Product (>98%) Column->Pure

Caption: General workflow for synthesis and purification.

Troubleshooting Low Yields

This flowchart provides a logical path for diagnosing and solving issues related to low product yield.

decision decision outcome outcome start Low Yield Observed check_temp Is Temperature Optimized? start->check_temp check_cat Is Catalyst Active & Appropriate? check_temp->check_cat Yes inc_temp Increase Temperature Incrementally check_temp->inc_temp No (Reaction Slow) dec_temp Decrease Temperature (Check for Degradation) check_temp->dec_temp No (Tarry) check_reagents Are Reagents Pure & Anhydrous? check_cat->check_reagents Yes rescreen_cat Screen Different Acid Catalysts check_cat->rescreen_cat No (Ineffective) use_fresh_cat Use Fresh/ Anhydrous Catalyst check_cat->use_fresh_cat No (Old/Wet) dry_reagents Use Anhydrous Reagents/Solvents check_reagents->dry_reagents No end Yield Improved check_reagents->end Yes inc_temp->check_cat dec_temp->check_cat rescreen_cat->check_reagents use_fresh_cat->check_reagents dry_reagents->end

Caption: A logical workflow for troubleshooting low yields.

References

  • ResearchGate. (n.d.). Synthetic approaches for the synthesis of 2‐trifluoromethyl quinolines. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (2023, April 20). Combes quinoline synthesis. Retrieved January 6, 2026, from [Link]

  • Merck Index. (n.d.). Doebner-Miller Reaction. Retrieved January 6, 2026, from [Link]

  • Katritzky, A. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. Available at: [Link]

  • Wikipedia. (2023, March 21). Doebner–Miller reaction. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?. Retrieved January 6, 2026, from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved January 6, 2026, from [Link]

  • Narender, T., et al. (n.d.). Synthesis of Quinoline and derivatives. Retrieved January 6, 2026, from [Link]

  • Jakhar, K. (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 6, 2026, from [Link]

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Technical Support Center: A Troubleshooting Guide for the Purification of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these unique and often biologically active compounds. The introduction of fluorine into the quinoline scaffold can significantly alter a molecule's physicochemical properties, presenting specific purification hurdles.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues and ensure the integrity of your experimental outcomes.

Section 1: Chromatographic Purification Challenges

Flash column chromatography is a staple purification technique, but the unique properties of fluorinated quinolines can lead to unexpected behaviors on silica gel.[2]

Question 1: My fluorinated quinoline is streaking or showing poor separation on a silica gel column. What's causing this and how can I fix it?

Answer:

Streaking and poor separation of fluorinated quinolines on silica gel often stem from a combination of factors related to the basicity of the quinoline nitrogen and the altered polarity due to fluorine substitution.

Causality:

  • Basicity and Strong Interaction: The nitrogen atom in the quinoline ring is basic (pKa of quinoline is ~4.9) and can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[3] This can lead to irreversible binding or significant tailing of the compound's peak.

  • Polarity Modulation by Fluorine: Fluorine is highly electronegative and can significantly alter the dipole moment and overall polarity of the molecule.[4] This change in polarity compared to the non-fluorinated analog can make traditional solvent systems ineffective.[2]

  • Column Deactivation: The acidity of the silica gel can sometimes cause decomposition of sensitive fluorinated quinolines.[5]

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Initial Screening: Begin by screening a range of solvent systems with varying polarities on a Thin-Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[6]

    • Polarity Adjustment: The introduction of fluorine can make the compound either more or less polar than anticipated. Be prepared to test a wide range of solvent ratios.

    • Adding a Modifier: To mitigate the strong interaction with silica, add a small amount of a basic modifier to your eluent. Triethylamine (NEt₃) at 0.1-1% is a common choice. This will compete with your compound for binding to the acidic sites on the silica. An alternative for acidic compounds is the addition of a small amount of acetic or formic acid.[7]

  • Stationary Phase Selection:

    • Deactivated Silica: If decomposition is suspected, use silica gel deactivated with a base like triethylamine or sodium bicarbonate.[5]

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds like quinolines, as it minimizes the strong acidic interactions.

    • Reversed-Phase Chromatography: For highly polar or water-soluble fluorinated quinolines, reversed-phase (C18) silica gel may provide better separation.

Workflow for Optimizing Column Chromatography:

start Poor Separation on Silica Column solvent Optimize Solvent System (TLC) start->solvent modifier Add Basic Modifier (e.g., 0.5% NEt₃) solvent->modifier stationary_phase Consider Alternative Stationary Phase modifier->stationary_phase If still poor separation success Successful Purification modifier->success If separation improves alumina Basic or Neutral Alumina stationary_phase->alumina rp_silica Reversed-Phase (C18) Silica stationary_phase->rp_silica deactivated_silica Deactivated Silica stationary_phase->deactivated_silica alumina->success rp_silica->success deactivated_silica->success

Caption: Troubleshooting workflow for poor chromatographic separation.

Question 2: I'm trying to separate regioisomers of a fluorinated quinoline, but they co-elute. What techniques can I use to resolve them?

Answer:

Separating regioisomers (positional isomers) is a common and significant challenge because they often have very similar polarities and physicochemical properties.[3][8] The subtle differences in dipole moments due to the varying positions of the fluorine atom require highly selective purification techniques.

Expert Insights & Methodologies:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power compared to flash chromatography.

    • Normal-Phase HPLC: Using a silica or other polar stationary phase can sometimes provide the necessary selectivity.

    • Reversed-Phase HPLC: A C18 column with a carefully optimized mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) is often effective. Adjusting the pH of the mobile phase can be critical for separating basic isomers.[3]

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity for aromatic compounds through π-π interactions.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and can provide unique selectivity for isomers, often with faster run times and less solvent waste compared to HPLC.[9]

  • Derivative Formation: In some cases, it may be advantageous to temporarily convert the isomers into derivatives that have more significant differences in their physical properties.[10] For example, reaction with a bulky protecting group might create derivatives that are more easily separated by chromatography. The protecting group can then be removed after separation.

Data Summary: Recommended Starting Conditions for Isomer Separation

TechniqueStationary PhaseTypical Mobile PhaseKey Optimization Parameter
RP-HPLC C18, Phenyl-HexylAcetonitrile/Water or Methanol/WaterpH, Gradient Elution
NP-HPLC Silica, CyanoHexane/IsopropanolSolvent Ratio
SFC Various Chiral and AchiralSupercritical CO₂ with co-solvent (e.g., Methanol)Co-solvent percentage, Pressure

Section 2: Crystallization and Solubility Issues

Recrystallization is a powerful purification technique, but finding suitable solvent systems for novel fluorinated quinolines can be challenging.

Question 3: My fluorinated quinoline either oils out or won't crystallize from common solvents. What strategies can I employ to achieve good crystals?

Answer:

The high stability of the C-F bond and the overall planarity of the quinoline ring can sometimes lead to high solubility or the formation of oils instead of crystals.[11]

Causality:

  • Solubility: Fluorine substitution can significantly impact a molecule's solubility profile in ways that are not always intuitive.[12]

  • Impurities: The presence of even small amounts of impurities can inhibit crystal lattice formation.

  • Cooling Rate: Rapid cooling often leads to the formation of oils or very small, impure crystals.

Troubleshooting Protocol for Recrystallization:

  • Systematic Solvent Screening:

    • Single Solvent Method: Test the solubility of a small amount of your compound in a variety of solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[13]

    • Two-Solvent (Antisolvent) Method: If a single suitable solvent cannot be found, dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.

  • Salt Formation for Purification: If the free base is proving difficult to crystallize, consider converting it to a salt.[14] Quinolines readily form salts with acids like HCl, H₂SO₄, or even picric acid.[15] These salts often have very different solubility profiles and may crystallize more readily. The pure free base can be regenerated by treatment with a base after the salt has been purified.[14]

Recrystallization Workflow:

start Compound Oils Out or Fails to Crystallize solvent_screen Systematic Solvent Screening start->solvent_screen salt_formation Consider Salt Formation start->salt_formation If all else fails single_solvent Single Solvent Method solvent_screen->single_solvent two_solvent Two-Solvent (Antisolvent) Method solvent_screen->two_solvent induce Induce Crystallization single_solvent->induce If supersaturated two_solvent->induce If supersaturated seed Add Seed Crystal induce->seed scratch Scratch Inner Flask induce->scratch slow_cool Slow Cooling induce->slow_cool success Pure Crystals Obtained seed->success scratch->success slow_cool->success salt_formation->success

Caption: Decision tree for troubleshooting recrystallization.

Section 3: Identifying and Removing Impurities

The final purity of your fluorinated quinoline is paramount, especially for biological testing.

Question 4: I see extra peaks in my NMR spectrum. How can I identify common impurities from the synthesis of fluorinated quinolines and remove them?

Answer:

Identifying impurities requires a combination of spectroscopic analysis and an understanding of the reaction chemistry.

Common Impurities and Their Identification:

  • Residual Solvents: Small amounts of solvents used in the reaction or purification (e.g., DMF, THF, ethyl acetate) are common contaminants. These can be identified by their characteristic peaks in the ¹H NMR spectrum.[16][17][18]

  • Starting Materials: Incomplete reactions can leave unreacted starting materials in your product. Compare the NMR of your product with that of the starting materials to identify any overlapping signals.

  • Regioisomers: As discussed, the synthesis of substituted quinolines can often lead to the formation of positional isomers.[19] These can be difficult to distinguish by ¹H NMR alone, but ¹⁹F NMR is a powerful tool for this purpose.[20] The chemical shift and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the fluorine atom's environment.

  • Byproducts from Fluorination: Depending on the fluorinating agent used, specific byproducts may be present. For example, reactions using Selectfluor may have nitrogen-containing byproducts.

¹⁹F NMR for Purity Assessment: Fluorine-19 NMR is an invaluable technique for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[20] Each unique fluorine atom in a molecule will give a distinct signal, making it an excellent method for quantifying the purity and isomeric ratio of your product.

Removal Strategies:

  • Aqueous Wash/Extraction: If your product is in an organic solvent, washing with water can remove water-soluble impurities like DMF. An acid/base extraction can be used to separate acidic or basic impurities from your neutral product, or to purify an acidic or basic product. For instance, dissolving the crude product in an organic solvent and washing with a dilute acid solution can remove basic impurities.

  • Re-purification: If impurities persist, a second pass through a chromatography column using the optimized conditions determined earlier may be necessary.

  • Recrystallization: A carefully executed recrystallization is one of the most effective methods for removing small amounts of impurities, as they will ideally remain in the mother liquor.[13]

Table: Common Impurities and Removal Methods

Impurity TypeIdentification MethodRecommended Removal Technique
Residual Solvents ¹H NMRHigh vacuum drying, trituration
Unreacted Starting Materials ¹H NMR, TLCColumn chromatography, recrystallization
Regioisomers ¹⁹F NMR, HPLCHPLC, SFC, careful recrystallization
Reaction Byproducts ¹H NMR, LC-MSColumn chromatography, aqueous extraction

References

  • BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Google Patents. (n.d.). Separation of position isomers.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(5), 885–890. [Link]

  • Lipunova, G. N., Nosova, E. V., Charushin, V. N., & Chupakhin, O. N. (2012). Fluorinated Quinolines: Synthesis, Properties and Applications. In Fluorine-Containing Heterocycles (pp. 59-115). Springer.
  • Quora. (2015). Which methods do chemical engineers use to separate isomers?. Retrieved from [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (2011).
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • Effective extraction of fluoroquinolones from water using facile modified plant fibers. (2021). Scientific Reports, 11(1). [Link]

  • BenchChem. (n.d.). Unraveling the Activity of Fluorinated Quinolines: A Technical Overview.
  • Molecules. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]

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Navigating the Labyrinth: A Technical Support Guide to the Biological Evaluation of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

This guide is structured to provide you with not just protocols, but the underlying rationale to troubleshoot the common pitfalls encountered when working with this fascinating class of molecules. We will move beyond simple step-by-step instructions to foster a deeper understanding of the "why" behind each experimental choice, empowering you to design robust assays and interpret your data with confidence.

Section 1: The Solubility Dilemma - Is Your Compound Really in Solution?

One of the most frequent and fundamental challenges in the in vitro evaluation of quinoline derivatives is their often-limited aqueous solubility.[3] This can lead to a cascade of problems including compound precipitation, inaccurate concentration-response curves, and ultimately, false-negative results.[4][5]

Frequently Asked Questions (FAQs)

Q1: My quinoline compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What's happening?

A1: This is a classic solubility issue. While DMSO is an excellent solvent for many organic molecules, the transition to a predominantly aqueous environment can cause compounds with low water solubility to crash out of solution.[6][7] Even at final DMSO concentrations of 1-2%, the aqueous buffer may not be able to maintain the solubility of your quinoline derivative, especially at higher test concentrations.

Q2: I don't see any visible precipitate in my assay plate. Does that mean my compound is fully dissolved?

A2: Not necessarily. Micro-precipitation can occur, which is not always visible to the naked eye. These small aggregates can lead to inconsistent results and are a common source of assay variability. It is always best to empirically determine the kinetic solubility of your compound in your specific assay buffer.

Q3: How can I improve the solubility of my quinoline compound in my assay?

A3: Several strategies can be employed, often in combination:

  • Optimize DMSO Concentration: While minimizing DMSO is generally good practice, some assays can tolerate higher concentrations (e.g., up to 5-10% for some enzymatic assays, but typically <1% for cell-based assays).[6] Always determine the tolerance of your specific assay system to DMSO.

  • Use of Co-solvents or Surfactants: The inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01-0.05%) in your assay buffer can help maintain compound solubility.[8]

  • pH Adjustment: Since quinoline is a weak base, the pH of your buffer can significantly impact its solubility.[3] For some derivatives, a slight acidification of the buffer may improve solubility, but this must be compatible with your biological target.

  • Sonication: Briefly sonicating your compound dilutions can help to break up small aggregates and improve dissolution.[8]

Troubleshooting Guide: Managing Quinoline Solubility

Protocol: Kinetic Solubility Assessment in Assay Buffer

  • Prepare a high-concentration stock solution of your quinoline compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in your final assay buffer to cover the range of concentrations you plan to test.

  • Incubate the dilutions under the same conditions as your main assay (e.g., 30 minutes at room temperature).

  • Visually inspect for precipitation. For a more sensitive assessment, you can use a nephelometer or a plate reader capable of measuring light scattering.

  • The highest concentration that remains clear is your approximate kinetic solubility limit in that buffer.

Section 2: Assay Interference - Distinguishing True Hits from Artifacts

Quinoline-containing compounds are notorious for causing assay interference, which can lead to a high rate of false-positive "hits" in high-throughput screening (HTS) campaigns. This interference can manifest in several ways, most notably through autofluorescence and non-specific interactions characteristic of Pan-Assay Interference Compounds (PAINS).

Autofluorescence: The Deceptive Glow

The extended aromatic system of the quinoline ring is inherently fluorescent, which can be a major source of interference in fluorescence-based assays.[9]

Q1: How do I know if my quinoline compound is autofluorescent?

A1: The most straightforward method is to measure the fluorescence of your compound in the assay buffer without any other assay components (e.g., no enzyme or cells). Excite the sample at the same wavelength used for your assay's fluorophore and scan the emission spectrum.[9] A significant signal that increases with compound concentration confirms autofluorescence.

Q2: My compound is autofluorescent. How can I mitigate this interference?

A2: Several strategies can be employed:

  • Background Subtraction: For each compound concentration, run a parallel control well containing only the compound in the assay buffer. Subtract this background fluorescence from your experimental wells.[9]

  • Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is typically strongest in the blue-green region. If possible, switch to an assay using a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm), where compound fluorescence is often weaker.[9]

  • Time-Resolved Fluorescence (TRF): If your instrumentation allows, using TRF assays with long-lifetime lanthanide-based fluorophores can help to distinguish the specific signal from the short-lived background fluorescence of the compound.

Caption: A decision-making workflow for addressing suspected quinoline autofluorescence.

Pan-Assay Interference Compounds (PAINS): The Promiscuous Binders

PAINS are compounds that show activity in a wide variety of assays through non-specific mechanisms rather than by specific interaction with a biological target.[10] The quinoline scaffold is a known PAINS substructure.[11][12] These compounds can act as protein-reactive chemicals, aggregators, or redox cyclers, leading to false-positive results.[13]

Q1: My quinoline "hit" is active in multiple, unrelated assays. Could it be a PAIN?

A1: This is a strong indication of PAINS behavior.[9] It is crucial to perform counter-screens and orthogonal assays to validate your initial findings.[14]

Q2: How can I identify if my quinoline compound is a PAIN?

A2: Several computational and experimental approaches can be used:

  • Substructure Filtering: Compare the structure of your compound against known PAINS filters. Several open-source tools and publications provide lists of problematic substructures.[15][16]

  • Counter-Screens: Design an assay that helps to identify non-specific activity. For example, if your primary screen is a luciferase reporter assay, a counter-screen would test for direct inhibition of the luciferase enzyme.[17]

  • Orthogonal Assays: Confirm your hit using a different assay technology that measures the same biological endpoint. For example, if your primary hit is from a fluorescence-based assay, an orthogonal assay might use a label-free detection method like surface plasmon resonance (SPR).[18]

  • Detergent Sensitivity: Non-specific activity due to compound aggregation can often be disrupted by the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant loss of activity in the presence of a detergent suggests aggregation-based interference.

  • Identify the IC50 of your hit compound in your primary assay.

  • Repeat the concentration-response experiment in the presence of 0.01% Triton X-100.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (e.g., >10-fold) in the IC50 in the presence of Triton X-100 is indicative of an aggregation-based mechanism.

Section 3: Off-Target Liabilities - hERG Inhibition, Genotoxicity, and Phototoxicity

Beyond assay-specific artifacts, the quinoline scaffold can be associated with inherent biological liabilities that are critical to assess during drug development.

hERG Inhibition and Cardiotoxicity

A significant safety concern for many quinoline-containing compounds is their potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[19] Inhibition of hERG can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.

Q1: Which quinoline derivatives are known to inhibit hERG?

A1: Several quinoline-based drugs, including certain antimalarials and antiarrhythmics, are known hERG inhibitors. The specific substitution pattern on the quinoline ring plays a crucial role in determining hERG liability.

Q2: How is hERG inhibition typically measured?

A2: The gold standard for assessing hERG liability is the manual patch-clamp electrophysiology assay on cells stably expressing the hERG channel.[20] However, for higher throughput screening, fluorescence-based assays using membrane potential-sensitive dyes or thallium flux assays are commonly employed.[21][22][23]

Table 1: Common Assay Platforms for hERG Liability Assessment

Assay TypeThroughputPhysiological RelevancePrinciple
Manual Patch-Clamp LowHighDirectly measures ion flow through the hERG channel.
Automated Patch-Clamp MediumHighAutomated version of the gold standard method.
Thallium Flux Assay HighMediumUses thallium as a surrogate for potassium to measure channel activity.[1][21]
Membrane Potential Dye HighMediumMeasures changes in membrane potential upon channel blockade.[23]
Genotoxicity and Phototoxicity

The potential for quinoline compounds to cause DNA damage (genotoxicity) or to become toxic upon exposure to light (phototoxicity) are important safety considerations.

Q1: Are all quinolines genotoxic?

A1: No. The genotoxic potential of quinolines is highly dependent on their substitution pattern.[24] For example, 4-nitroquinoline-1-oxide is a potent genotoxin, while quinoline itself shows variable results in different assays.[25] Standard in vitro genotoxicity assays include the Ames test (bacterial reverse mutation assay) and the micronucleus assay in mammalian cells.[2][26]

Q2: What is phototoxicity and how do I test for it?

A2: Phototoxicity is a light-induced toxic response. Some quinoline compounds can absorb UV light and generate reactive oxygen species, leading to cellular damage. A common in vitro assay for phototoxicity is the 3T3 Neutral Red Uptake (NRU) phototoxicity test, which compares the cytotoxicity of a compound in the presence and absence of UV irradiation.

Section 4: Metabolic Instability

The in vivo efficacy and safety of a quinoline compound can be significantly influenced by its metabolic stability. Rapid metabolism can lead to poor pharmacokinetic properties, while the formation of reactive metabolites can cause toxicity.

FAQs

Q1: What are the common metabolic pathways for quinoline compounds?

A1: Quinolines are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[27] Common metabolic reactions include oxidation of the quinoline ring and modifications to substituents.[28]

Q2: How can I assess the metabolic stability of my compound?

A2: In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time using LC-MS/MS. This allows for the calculation of in vitro half-life and intrinsic clearance.

Workflow for In Vitro Metabolic Stability Assessment

Caption: A simplified workflow for determining the in vitro metabolic stability of a quinoline compound.

By being aware of these common pitfalls and employing the troubleshooting strategies and validation assays outlined in this guide, you can navigate the complexities of quinoline compound evaluation with greater confidence and scientific rigor. Remember, the goal is not to simply generate data, but to generate high-quality, interpretable data that will guide your research toward the discovery of safe and effective new medicines.

References

  • Outman, W. R., & Nightingale, C. H. (1989). Metabolism and the fluoroquinolones. The American Journal of Medicine, 87(6C), 37S–42S.
  • Magalhães, R. P., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology.
  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • McFee, A. F. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Environmental and Molecular Mutagenesis, 13(4), 325–331.
  • Sciforum. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • Díaz-Durán, L. T., et al. (2015). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental Toxicology, 30(3), 278–292.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment.
  • Capuzzi, S. J., et al. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(5), 1334–1343.
  • Inglese, J., et al. (2007). Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

  • Sakkiah, S., et al. (2020). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 8(4), 103.
  • National Toxicology Program. (n.d.). Quinoline (91-22-5) | Chemical Effects in Biological Systems. Retrieved from [Link]

  • Siramshetty, V. B., & Preissner, R. (2018). Cell-Based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1787, 187–196.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Zhou, J., et al. (2017). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Medicinal Chemistry, 24(21), 2249–2263.
  • SpringerLink. (n.d.). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Retrieved from [Link]

  • Johansen, S. S., et al. (1997). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). Applied Microbiology and Biotechnology, 47(3), 292–300.
  • Magalhães, R. P., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology.
  • Pharmacy Insights with RFQ. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • ResearchGate. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. Retrieved from [Link]

  • Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 4(4), 275–296.
  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
  • Dahlin, J. L., & Walters, M. A. (2014). How to Triage PAINS-Full Research. Methods in Enzymology, 548, 211–237.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673–1680.
  • Pharma D&C. (2023). hERG Assay (Methods for testing hERG antagonistic activity). YouTube.
  • Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • National Institutes of Health. (2021). Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. Retrieved from [Link]

  • Myint, A., & Carvajal, T. M. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
  • Metrion Biosciences. (n.d.). GLP hERG Screening. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of 2-Methyl-7-(trifluoromethyl)quinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-7-(trifluoromethyl)quinoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot stability challenges, ensuring the integrity and reproducibility of your experimental results. The trifluoromethyl group can significantly enhance metabolic stability and other desirable properties, but understanding the compound's behavior in solution is critical for successful research and development.[1][2][3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound solutions.

1. What is the optimal way to store stock solutions of this compound?

For maximum stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed vial, protected from light.[5] The use of amber vials or wrapping clear vials in aluminum foil is highly recommended to prevent photodegradation.[5] For short-term storage (up to 24 hours), refrigeration at 2-8°C is generally acceptable, but stability under these conditions should be verified for your specific solvent and concentration.[5]

2. Which solvents are recommended for dissolving this compound?

The choice of solvent is critical and can significantly impact the stability of the compound. A summary of recommended solvents and their considerations is provided in the table below.

SolventSuitabilityConsiderations
DMSO Excellent Hygroscopic; can absorb water over time, which may affect long-term stability. Use anhydrous DMSO and store under inert gas if possible.
Acetonitrile Good A common solvent for HPLC analysis and generally provides good stability.[6]
Ethanol/Methanol Fair to Good Protic solvents that may participate in degradation reactions under certain conditions (e.g., prolonged storage, exposure to light). Use with caution for long-term storage.
Aqueous Buffers Use with Caution Stability is highly pH-dependent.[7][8][9] Avoid highly acidic or basic conditions. The optimal pH should be determined experimentally but is likely to be in the neutral to slightly acidic range.

Causality: The stability of heterocyclic compounds can be influenced by solvent polarity and proticity.[10][11][12] Polar aprotic solvents like DMSO and acetonitrile are generally preferred for stock solutions as they are less likely to participate in degradation reactions compared to protic solvents like alcohols or water.

3. How does pH affect the stability of this compound?

The quinoline nitrogen is basic, and its protonation state, which is governed by pH, can significantly influence the molecule's stability.[7][8][9] In strongly acidic or basic solutions, quinoline derivatives can be more susceptible to hydrolysis and other degradation pathways. For instance, the photodegradation of quinoline has been shown to be faster at acidic pH.[5][13]

Expert Insight: The electron-withdrawing trifluoromethyl group will decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline. This means a lower pH will be required to protonate the nitrogen. While this may offer some protection against certain degradation pathways, it is crucial to experimentally determine the optimal pH range for your specific application. A pH stability study is highly recommended.

4. Is this compound sensitive to light?

Yes, quinoline and its derivatives are often susceptible to photodegradation.[5][13][14] Exposure to UV or even ambient light can lead to the formation of colored degradation products and a loss of compound potency.

Self-Validating System: Always include a control sample protected from light (e.g., wrapped in foil) in your experiments to differentiate between light-induced degradation and other instability issues.[5]

Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Issue 1: My solution of this compound has turned yellow/brown.

  • Likely Cause : This is a classic sign of degradation, often due to oxidation or photodegradation.[5] The formation of colored byproducts indicates that the structural integrity of your compound is compromised.

  • Troubleshooting Steps :

    • Protect from Light : Immediately wrap your sample vial in aluminum foil or transfer the solution to an amber vial.

    • Use Fresh Solvent : Prepare a new solution using high-purity, anhydrous solvent. If using DMSO, use a fresh, unopened bottle if possible.

    • Consider an Inert Atmosphere : For long-term storage or sensitive experiments, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.

    • Verify Purity : Analyze the discolored solution using HPLC with a photodiode array (PDA) detector to identify and quantify degradation products.

Issue 2: I am observing a progressive loss of potency or inconsistent results in my assays.

  • Likely Cause : This is a strong indicator of compound instability under your experimental or storage conditions.[5] The degradation of the parent compound leads to a lower effective concentration, resulting in diminished biological or chemical activity.

  • Troubleshooting Workflow :

    G A Inconsistent Results/ Loss of Potency Observed B Prepare Fresh Solution A->B C Repeat Experiment with Fresh Solution & Light Protection B->C D Results Consistent? C->D E Problem Solved. Adopt new handling procedures. D->E Yes F Conduct Forced Degradation Study (See Protocol 1) D->F No G Identify Degradation Pathways & Influencing Factors F->G H Optimize Storage & Experimental Conditions (pH, Solvent, Temp.) G->H

    Caption: Troubleshooting workflow for loss of compound potency.

Issue 3: I see unexpected peaks appearing in my HPLC chromatogram over time.

  • Likely Cause : The appearance of new peaks that grow over time, concurrent with a decrease in the main compound peak, is definitive evidence of degradation.

  • Solution :

    • Develop a Stability-Indicating Method : Your current HPLC method may not be adequate to resolve all degradation products from the parent compound. A stability-indicating method is crucial.

    • Peak Purity Analysis : Use a PDA detector to assess the peak purity of your main compound. Co-elution of a degradation product can lead to inaccurate quantification.

    • Forced Degradation Study : Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. This will help you confirm that your HPLC method can separate these new peaks from the parent compound and will provide insights into the degradation pathways.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is essential for understanding the degradation pathways and developing a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation of the active compound.

  • Preparation of Stock Solution : Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5]

    • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[5]

    • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[5]

    • Thermal Degradation : Place a vial of the stock solution in an oven at 80°C.[5]

    • Photolytic Degradation : Expose a vial of the stock solution in a transparent container to a light source providing both UV and visible light. A control sample should be wrapped in aluminum foil.[5]

  • Sampling and Analysis :

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by HPLC (see Protocol 2).

    • Calculate the percentage of degradation and identify any major degradation products.

    G cluster_0 Stress Conditions A Acid (HCl) Analysis HPLC Analysis A->Analysis B Base (NaOH) B->Analysis C Oxidative (H₂O₂) C->Analysis D Thermal (Heat) D->Analysis E Photolytic (Light) E->Analysis Stock Stock Solution of Compound Stock->A Stock->B Stock->C Stock->D Stock->E Report Identify Degradants & Assess Stability Analysis->Report

    Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[5][6][15]

  • Column Selection : A C18 reversed-phase column is a good starting point.

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.

  • Detection : A Photodiode Array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths simultaneously and can be used to assess peak purity.

  • Method Validation : The method must be validated for specificity, linearity, accuracy, and precision. Specificity is demonstrated by showing that the degradation products generated during the forced degradation study do not interfere with the quantification of the parent compound.[5]

References

  • Angewandte Chemie International Edition. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • ACS Publications. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubMed. (1995). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline. [Link]

  • ResearchGate. Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. [Link]

  • National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubMed. (2009). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. [Link]

  • ACS Publications. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (1983). Photodegradation of quinoline in water. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • National Center for Biotechnology Information. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. [Link]

  • National Center for Biotechnology Information. (2023). Aromatic interactions with heterocycles in water. [Link]

  • ResearchGate. Photodegradation efficiency of quinoline yellow (QY). [Link]

  • Scielo. (2023). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. [Link]

  • JETIR. (2018). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. [Link]

  • ResearchGate. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • National Center for Biotechnology Information. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. [Link]

  • University of Bath. Heterocyclic Chemistry. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Chemical Synthesis Database. 2-methyl-8-(trifluoromethyl)quinoline. [Link]

  • IOP Publishing. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • Chemical Synthesis Database. 2-propyl-7-(trifluoromethyl)quinoline. [Link]

  • AbacipharmTech. This compound. [Link]

  • Royal Society of Chemistry. (2024). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. [Link]

  • ACS Publications. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

  • Royal Society of Chemistry. (2023). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. [Link]

  • Pharmapproach. Preparation and Properties of Quinoline. [Link]

  • The Good Scents Company. 2-methyl quinoline. [Link]

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Addressing regioisomer formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address the common and often complex challenge of controlling regioisomer formation during the synthesis of quinoline scaffolds. This resource provides in-depth, field-proven insights and actionable troubleshooting protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding regioselectivity in classical quinoline syntheses.

Q1: Which common quinoline synthesis methods are most susceptible to regioisomer formation?

A1: Regioselectivity becomes a primary concern when unsymmetrical starting materials are used in several of the most fundamental quinoline syntheses. The key methods where this is a critical consideration include:

  • Friedländer Synthesis: Reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers, which complicates purification and lowers the yield of the desired product.[1][2]

  • Combes Synthesis: The use of unsymmetrical β-diketones is a known source of regioisomeric mixtures.[1][3]

  • Skraup and Doebner-von Miller Reactions: Employing substituted anilines can result in different substitution patterns on the newly formed pyridinone ring.[1][2]

Q2: What are the fundamental factors that control the regiochemical outcome in these reactions?

A2: The formation of one regioisomer over another is not random; it is governed by a delicate interplay of several predictable factors:[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant plays a crucial role. These groups can influence the nucleophilicity of the aniline and the electrophilicity of the carbonyl carbons, thereby directing the cyclization to a specific position.

  • Steric Hindrance: The presence of bulky substituents on the starting materials can physically block one reaction pathway, favoring the formation of the less sterically hindered product.[1] This is a significant factor in the annulation step of many quinoline syntheses.[3][4]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent polarity, and reaction temperature can significantly alter the reaction pathway and, as a result, the regiochemical outcome.[1][5]

Q3: How can I analyze the regioisomeric ratio of my crude product?

A3: Accurate determination of the regioisomeric ratio is essential before proceeding with purification. The most common and effective methods include:

  • ¹H NMR Spectroscopy: Integration of well-resolved, characteristic peaks corresponding to each isomer in the crude product spectrum provides a reliable quantitative ratio.

  • Gas Chromatography (GC) and GC-MS: For volatile quinoline derivatives, GC provides excellent separation, and the peak areas can be used for quantification. GC-MS offers the added benefit of mass identification for each peak.[1][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile or thermally sensitive quinoline isomers.[6][8]

Troubleshooting Guides for Specific Syntheses

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an unsymmetrical ketone.[5][9] The primary challenge is controlling which α-carbon of the ketone participates in the initial condensation.

**dot

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} dot Caption: Troubleshooting workflow for Friedländer synthesis regioselectivity.

Q: My Friedländer reaction with an unsymmetrical ketone yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single product?

A: This is a classic challenge in the Friedländer synthesis. The regioselectivity is determined by which enolate of the unsymmetrical ketone forms and reacts. You can influence this outcome by modifying the reactants or optimizing the reaction conditions.

  • Pillar of Causality: The reaction proceeds via either an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration.[9] The regioselectivity is often set during the initial C-C bond formation, which is influenced by the relative stability and formation rate of the two possible enolates or enamines.

  • Troubleshooting Protocol 1: Catalyst Selection The choice of catalyst can dramatically shift the regiochemical outcome. While traditional methods use strong acids or bases, modern approaches have found specific catalysts that favor one pathway.[2][10]

    • Step 1: Switch from a general acid/base catalyst (e.g., KOH, p-TsOH) to an amine catalyst. Pyrrolidine derivatives, in particular, have been shown to be highly effective at directing the reaction to favor the formation of 2-substituted quinolines.[11][12]

    • Step 2: Set up parallel reactions screening different amine catalysts (e.g., pyrrolidine, piperidine, and bicyclic amines like TABO).[12]

    • Step 3: To a stirred solution of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., toluene), add the amine catalyst (20 mol%).

    • Step 4: Heat the reaction to reflux and monitor by TLC or GC-MS.

    • Step 5: Analyze the crude product's regioisomeric ratio by ¹H NMR to identify the optimal catalyst.

  • Troubleshooting Protocol 2: Substrate Modification If catalyst screening is insufficient, altering the electronic or steric profile of your starting materials can provide a powerful means of control.

    • Steric Control: Introduce a bulky substituent on the α-carbon of the ketone where you do not want the reaction to occur. This will sterically disfavor the formation of the corresponding enolate.

    • Electronic Control: Introducing a phosphoryl group on one α-carbon of the ketone has been shown to be an effective strategy to direct the cyclization.[5]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][13] When an unsymmetrical β-diketone is used, two regioisomeric quinolines can be formed.

Q: I'm performing a Combes synthesis with an unsymmetrical β-diketone and obtaining the undesired regioisomer as the major product. How can I reverse the selectivity?

A: In the Combes synthesis, the regioselectivity is determined during the acid-catalyzed cyclization of the intermediate enamine. This step is sensitive to both steric and electronic effects. [3][4]

  • Pillar of Causality: The reaction involves the formation of a Schiff base, which tautomerizes to an enamine. The rate-determining step is the subsequent electrophilic aromatic annulation (ring closure).[3][13] The position of this cyclization is dictated by the steric accessibility of the aniline ring positions and the electronic influence of substituents on both rings.

  • Troubleshooting Protocol 1: Leveraging Steric Hindrance Steric effects often play a more dominant role than electronics in the rate-determining cyclization step.[3]

    • Step 1: Analyze the substituents on your aniline and β-diketone. A bulkier R group on the diketone will favor cyclization involving the less sterically hindered carbonyl group.

    • Step 2: If possible, redesign your β-diketone. For example, in the synthesis of certain trifluoromethyl-quinolines, increasing the bulk of the other substituent on the diketone was found to favor the formation of 2-CF₃-quinolines.[3]

    • Step 3: Similarly, a bulky substituent on the aniline (e.g., ortho to the amine) can direct the cyclization to the less hindered para position.

  • Troubleshooting Protocol 2: Modulating Electronic Effects The electronic nature of the aniline substituents can influence the nucleophilicity of the aromatic ring and direct the cyclization.

    • Step 1: Evaluate the electronic properties of your aniline substituent. Electron-donating groups (e.g., methoxy) activate the ring towards electrophilic attack and can influence the cyclization position.

    • Step 2: In a study on CF₃-quinolines, using methoxy-substituted anilines favored the 2-CF₃ isomer, while chloro- or fluoro-substituted anilines led to the 4-CF₃ isomer as the major product.[3] Consider if a similar electronic switch is feasible for your system.

Table 1: Influence of Substituents on Regioselectivity in a Model Combes Synthesis
Aniline Substituent (meta-)β-Diketone R GroupMajor Product IsomerControlling FactorReference
Methoxy (EDG)Bulky (e.g., t-Butyl)2-SubstitutedSteric + Electronic[3]
Chloro (EWG)Less Bulky (e.g., Methyl)4-SubstitutedElectronic[3]
Fluoro (EWG)Less Bulky (e.g., Methyl)4-SubstitutedElectronic[3]
The Doebner-von Miller Reaction

This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound.[14] The standard reaction typically proceeds via a 1,4-conjugate addition, leading to 2-substituted quinolines.[15]

**dot

graph TD { graph [splines=true, nodesep=0.5, ranksep=1.0]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Competing pathways in the Doebner-von Miller synthesis.

Q: My goal is a 4-substituted quinoline, but the Doebner-von Miller reaction consistently yields the 2-substituted isomer. Is it possible to reverse this regioselectivity?

A: Yes, this is achievable. The "standard" outcome is a result of a 1,4-addition mechanism. To obtain the 4-substituted product, you must promote a 1,2-addition pathway. This can be accomplished by a specific combination of substrate and acid catalyst. [16][17]

  • Pillar of Causality: The regiochemical outcome depends on the initial point of attack of the aniline on the α,β-unsaturated system. Attack at the β-carbon (1,4-addition) leads to 2-substituted quinolines. Attack at the carbonyl carbon (1,2-addition) leads to a Schiff base intermediate, which then cyclizes to form 4-substituted quinolines.[15][17]

  • Troubleshooting Protocol: Reversing Regioselectivity This protocol is based on work that demonstrated a reversal of the standard regiochemistry.[15][17]

    • Step 1 (Substrate Choice): Instead of a standard α,β-unsaturated aldehyde or ketone, utilize a γ-aryl-β,γ-unsaturated α-ketoester as your carbonyl partner.[16]

    • Step 2 (Solvent/Catalyst): Use trifluoroacetic acid (TFA) as both the solvent and the catalyst. This specific acid was found to be crucial for inhibiting the 1,4-addition pathway and promoting the desired 1,2-addition.[15][16]

    • Step 3 (Stoichiometry): In a round-bottom flask, dissolve the aniline (1.0 equiv) in TFA.

    • Step 4 (Addition): Add the γ-aryl-β,γ-unsaturated α-ketoester (a 2:1 ratio of ketoester to aniline was shown to improve yields) to the aniline solution.[15]

    • Step 5 (Reaction): Heat the mixture to reflux and monitor completion by TLC.

    • Step 6 (Workup): After cooling, carefully neutralize the TFA with an aqueous base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.[1]

    • Step 7 (Analysis): Confirm the structure of the resulting 2-carboxy-4-arylquinoline product by NMR and/or X-ray crystallography.[17]

Separation of Regioisomers
Q: I've optimized my reaction, but still have a minor amount of the undesired regioisomer. They co-elute on my standard silica gel column. What are my options?

A: Separating regioisomers with very similar polarities is a common frustration. When standard chromatography fails, you may need to try more advanced or alternative techniques.

  • Troubleshooting Protocol 1: Advanced Chromatographic Methods

    • Preparative TLC: If you can achieve even slight separation on an analytical TLC plate, preparative TLC can be used to isolate small quantities of material. You may need to run the plate multiple times to improve separation.

    • Modified Mobile Phase: For basic quinoline compounds, adding a small amount of base (e.g., 1% triethylamine) to your eluent can improve peak shape and potentially resolve isomers on silica. Conversely, adding a small amount of acid (e.g., 1% acetic acid) can also alter selectivity.

    • Reverse-Phase HPLC: If normal-phase chromatography is unsuccessful, reverse-phase (e.g., C18) HPLC offers a completely different separation mechanism based on hydrophobicity and is often successful in separating closely related isomers.[18]

  • Troubleshooting Protocol 2: Chemical Derivatization

    • Step 1: Temporarily protect one of the functional groups on your quinoline mixture with a bulky protecting group.

    • Step 2: The resulting derivatives may have significantly different steric profiles and polarities, making them much easier to separate by standard column chromatography.

    • Step 3: After separation, deprotect the pure isomers to obtain your final products.

References

  • Combes quinoline synthesis - Wikipedia. Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Combes quinoline synthesis - Wikiwand. Wikiwand. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Royal Society of Chemistry. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]

  • Friedländer synthesis - Wikipedia. Wikipedia. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. ResearchGate. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • How to separate these regioisomers? : r/OrganicChemistry. Reddit. [Link]

  • Skraup reaction - Wikipedia. Wikipedia. [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. [Link]

  • Doebner–Miller reaction - Wikipedia. Wikipedia. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. : r/OrganicChemistry. Reddit. [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Atlantis Press. [Link]

  • Separating Regioisomers using Preparative TLC : r/OrganicChemistry. Reddit. [Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]

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Technical Support Center: Managing Exothermic Reactions in the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a foundational method for preparing quinolines, is as notorious for its vigorous and often unpredictable exothermic nature as it is celebrated for its utility.[1][2] This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to empower you to safely and effectively control this powerful reaction, ensuring reproducible outcomes and maximizing yields.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section directly addresses specific challenges you may encounter during the Skraup synthesis in a practical question-and-answer format.

Issue 1: The reaction is excessively vigorous and difficult to control.

Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway. What immediate actions should I take, and what are the preventative measures for future experiments?

Answer: A runaway Skraup reaction is a critical safety hazard.[3]

Immediate Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the internal temperature.[3]

  • Ensure a blast shield is positioned in front of the reaction setup.[3]

  • Be prepared for a sudden increase in pressure and ensure that the system is not sealed and has adequate venting.[4]

Preventative Measures & Optimization:

  • Utilize a Moderator: The addition of ferrous sulfate (FeSO₄) is a crucial step in moderating the reaction's exothermicity.[5] It is thought to act as an oxygen carrier, which slows down the oxidation step, extending the reaction over a longer period.[1][6] Boric acid can also be employed for this purpose.[2][5]

  • Controlled Reagent Addition: The order of reagent addition is critical for safety.[1][6] The recommended sequence is to add the aniline, ferrous sulfate, and glycerol before the slow and careful addition of cooled concentrated sulfuric acid.[3] Adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[1][6]

  • Gradual Heating: Begin by gently heating the mixture. Once the reaction initiates, indicated by vigorous boiling, remove the external heat source.[3][7] The exothermic nature of the reaction should sustain the reflux for a significant period (often 30-60 minutes).[3] Only reapply heat after this initial, intense phase has subsided.[3]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[5]

Issue 2: My yields are consistently lower than expected.

Question: I'm adhering to a standard Skraup protocol, but my yields are disappointingly low. What are the probable causes, and how can I enhance them?

Answer: Low yields in the Skraup synthesis can arise from several factors.

  • Incomplete Reaction:

    • Reaction Time and Temperature: After the initial exothermic phase, a prolonged period of reflux is often necessary to drive the reaction to completion.[3] Ensure you are heating for a sufficient duration at the appropriate temperature.

    • Substituent Effects: The electronic properties of substituents on the aniline ring can significantly influence reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, necessitating harsher conditions and potentially leading to lower yields.[3]

  • Side Product Formation:

    • Tar Formation: The highly acidic and high-temperature conditions of the Skraup synthesis are conducive to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates, leading to substantial tar formation.[3][8] Minimizing the reaction temperature and duration can help mitigate this.[3]

  • Losses During Purification:

    • Inefficient Extraction: The workup and purification process, especially when dealing with tarry residues, can be a primary source of product loss.[3]

    • Incomplete Removal of Unreacted Aniline: Unreacted aniline may co-distill with the quinoline product. A common purification step involves treating the distillate with sodium nitrite in an acidic solution to convert the aniline into a non-volatile diazonium salt, which can then be removed.[3][9]

Issue 3: The final product is contaminated with tarry byproducts that are difficult to remove.

Question: How can I effectively remove the tarry byproducts from my crude quinoline product?

Answer: Tar removal is a significant challenge in the Skraup synthesis.[3]

  • Steam Distillation: This is the most prevalent and effective method for separating the volatile quinoline from the non-volatile tar.[3] The crude reaction mixture is made alkaline, and then steam is passed through it to carry the quinoline over in the distillate.[3]

  • Solvent Extraction: Following steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[3]

  • Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.[3]

  • Chromatography: If other methods do not yield a product of sufficient purity, column chromatography on silica gel or alumina can be used. However, this may be less practical for large-scale syntheses due to the potential for product loss on the column.[3]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of each primary reagent in the Skraup synthesis? A1:

  • Aniline (or a substituted aniline): Provides the benzene ring and the nitrogen atom for the quinoline core.[3]

  • Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, the key intermediate.[2][10]

  • Concentrated Sulfuric Acid: Acts as both a dehydrating agent for the glycerol and a catalyst for the cyclization step.[2][10]

  • Oxidizing Agent (e.g., nitrobenzene or arsenic acid): Oxidizes the 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[2][10] Nitrobenzene is often used and is reduced to aniline, which can then participate in the reaction.[2]

  • Moderator (e.g., Ferrous Sulfate): Controls the rate of the exothermic reaction, making it less violent.[1][5]

Q2: Are there any "greener" or more environmentally friendly modifications to the Skraup synthesis? A2: Yes, several modifications have been developed to improve the environmental footprint of the Skraup synthesis. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and improve yields.[11][12]

  • Use of ionic liquids: These can function as both the solvent and catalyst, often resulting in cleaner reactions and simpler product isolation.[11][12]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent.[3]

  • Alternative Oxidizing Agents: Research is ongoing to replace hazardous oxidizing agents like arsenic acid with milder and safer alternatives.[3]

Q3: Can I use a substitute for glycerol? A3: Yes, α,β-unsaturated aldehydes or ketones can be used in a related reaction known as the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[11][13]

Experimental Protocols & Data

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol provides a detailed methodology for the synthesis of quinoline with enhanced safety measures.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Sodium Nitrite (for purification)

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[3]

  • Acid Addition: Slowly and with constant stirring or swirling, add concentrated sulfuric acid to the mixture. This addition is exothermic, and cooling may be necessary to maintain control over the temperature.[3][7]

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source.[3][7] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[3]

  • Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[3]

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.[3] Set up for steam distillation and distill the quinoline from the tarry residue.[3]

  • Purification: Separate the quinoline from the aqueous distillate. To the distillate, add dilute sulfuric acid to dissolve the quinoline. Cool the solution in an ice bath and add a solution of sodium nitrite to diazotize any remaining aniline.[3][9]

Data Summary: Key Parameters for Exotherm Control
ParameterRecommended ActionRationale
Reagent Addition Order Aniline, FeSO₄, Glycerol, then slow addition of H₂SO₄Adding H₂SO₄ before the moderator can lead to an uncontrolled, violent reaction.[6]
Heating Gentle initial heating, then removal of heat source once exotherm beginsThe reaction is self-sustaining during the initial vigorous phase.[3]
Moderator Addition of Ferrous Sulfate (FeSO₄) or Boric AcidSlows the oxidation step, making the reaction less violent and more controllable.[1][2][5]
Stirring Continuous and efficient stirringPromotes even heat distribution and prevents localized hotspots.[5]

Visualizations

Skraup Synthesis Workflow

Skraup_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aniline, Glycerol, FeSO₄ Add_Acid Slowly Add H₂SO₄ with Cooling Reagents->Add_Acid Critical Step Initiate Gentle Heating to Initiate Add_Acid->Initiate Exotherm Remove Heat, Allow Exothermic Reflux Initiate->Exotherm Reflux Reapply Heat, Reflux to Completion Exotherm->Reflux Cool Cool Reaction Mixture Reflux->Cool Basify Make Alkaline with NaOH Cool->Basify Steam_Distill Steam Distillation Basify->Steam_Distill Extract Extract Quinoline Steam_Distill->Extract Purify Purify (e.g., Diazotization of residual Aniline) Extract->Purify

Caption: Workflow for a controlled Skraup synthesis.

Troubleshooting Decision Tree for Exothermic Reactions

Troubleshooting_Exotherm Start Reaction Too Vigorous? Action_Cool Immediate Action: Apply Ice Bath Start->Action_Cool Check_Moderator Moderator (FeSO₄) Added? Action_Cool->Check_Moderator Add_Moderator Future Prevention: Always Add Moderator Check_Moderator->Add_Moderator No Check_Acid H₂SO₄ Added Slowly with Cooling? Check_Moderator->Check_Acid Yes Add_Moderator->Check_Acid No_Moderator No Slow_Acid Future Prevention: Control Acid Addition Rate Check_Acid->Slow_Acid No Check_Heating External Heat Removed During Exotherm? Check_Acid->Check_Heating Yes Slow_Acid->Check_Heating Fast_Acid No Control_Heat Future Prevention: Remove Heat Source After Initiation Check_Heating->Control_Heat No Success Reaction Controlled Check_Heating->Success Yes Control_Heat->Success No_Heat_Control No Yes Yes

Caption: Decision tree for managing exothermic events.

References

  • Best Practices for Working with Chemical Reactions in the Lab.
  • Preparation and Properties of Quinoline.
  • Safety Precautions for Handling Exothermic Reactions. Google Docs.
  • Quinoline. Organic Syntheses Procedure. Available at: [Link]

  • Skraup's Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]

  • Skraup Reaction. YouTube. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • The Skraup Reaction - How to Make a Quinoline. Curly Arrow. Available at: [Link]

  • Making quinoline - the Skraup synthesis. YouTube. Available at: [Link]

  • The protection of reactors containing exothermic reactions: an HSE view. IChemE. Available at: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • My attempt at the Skraup quinoline synthesis. Sciencemadness Discussion Board. Available at: [Link]

  • Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. Available at: [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available at: [Link]

  • Skraup reaction process for synthesizing quinolones. Google Patents.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available at: [Link]

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-7-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions to empower you to navigate the complexities of this synthesis with confidence and scientific rigor.

Introduction: The Importance of Catalyst Choice

The synthesis of this compound, a valuable scaffold in medicinal chemistry due to the influence of the trifluoromethyl group on metabolic stability and bioavailability, primarily relies on classical methods like the Doebner-von Miller reaction and the Friedländer annulation.[1] The success of these syntheses—in terms of yield, purity, and reaction time—is critically dependent on the judicious selection of a catalyst. The catalyst not only facilitates the cyclization but also governs the prevalence of side reactions. This guide will explore the nuances of catalyst selection for both major synthetic routes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides systematic solutions.

Issue 1: Low Yield and Significant Tar/Polymer Formation in Doebner-von Miller Synthesis

Symptoms: The reaction mixture becomes a dark, viscous, and intractable tar, leading to difficult product isolation and a significantly reduced yield of the desired quinoline.[2]

Root Cause: The Doebner-von Miller reaction is typically conducted under strong acidic conditions, which can catalyze the self-polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) required for the synthesis.[2][3] This is one of the most prevalent side reactions.

Troubleshooting Steps:

  • Optimize Acid Catalyst and Concentration: While a strong acid is necessary, excessively harsh conditions accelerate tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) is recommended to find the optimal balance between reaction rate and side product formation.[2][4] Milder Lewis acids may be preferable in some instances.[2]

  • Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote polymerization.[2] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating or the gradual addition of reagents can also help control any exothermic reactions that might lead to localized overheating.[5]

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of 3-(Trifluoromethyl)aniline can help maintain a low concentration of the carbonyl compound at any given time, thereby favoring the desired reaction over polymerization.[2]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can drastically reduce its self-polymerization in the acidic aqueous phase.[2] A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[2]

Issue 2: Formation of Tetrahydroquinoline Impurities

Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.[4]

Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient quantities, or if the reaction conditions do not favor complete oxidation, dihydro- or even tetrahydroquinoline byproducts can be isolated.[4]

Troubleshooting Steps:

  • Selection of an Efficient Oxidizing Agent: While traditionally air oxidation is relied upon, it can be slow and inefficient. Consider the addition of a mild oxidizing agent to drive the reaction to completion.

  • Optimize Reaction Conditions: Ensure the reaction is heated for a sufficient duration to allow for complete oxidation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

Issue 3: Poor Yield in Friedländer Annulation

Symptoms: The reaction between 2-amino-4-(trifluoromethyl)benzaldehyde and acetone results in a low yield of this compound.

Root Cause: Low yields in the Friedländer synthesis can be attributed to several factors, including inefficient catalysis, catalyst inactivation, or unfavorable reaction conditions.[6]

Troubleshooting Steps:

  • Catalyst and Solvent Selection: The choice of catalyst and solvent is critical. Modern approaches have demonstrated significantly improved yields under milder conditions. Consider employing alternative catalytic systems such as ionic liquids, metal triflates (e.g., In(OTf)₃, which has been shown to be highly effective), or solid acid catalysts.[6][7]

  • Temperature and Reaction Time Optimization: Systematically vary the reaction temperature and time. While higher temperatures can accelerate the reaction, they may also promote decomposition. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[6][8]

  • Solvent-Free Conditions: Many modern protocols report high yields under solvent-free conditions, which can also simplify purification and reduce environmental impact.[6][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for this compound: Doebner-von Miller or Friedländer?

A1: The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.

  • The Doebner-von Miller reaction utilizes 3-(Trifluoromethyl)aniline and an α,β-unsaturated carbonyl compound like crotonaldehyde. This is often a robust and cost-effective method for large-scale synthesis. However, it can be prone to side reactions like tar formation.[2][3]

  • The Friedländer annulation involves the reaction of 2-amino-4-(trifluoromethyl)benzaldehyde with a ketone containing an α-methylene group, such as acetone.[10] This method can offer higher regioselectivity and milder reaction conditions, especially with modern catalysts, but the starting 2-aminobenzaldehyde derivative may be less readily available.[11][12]

Q2: What is the role of a Lewis acid versus a Brønsted acid in the Doebner-von Miller reaction?

A2: Both Lewis and Brønsted acids can catalyze the Doebner-von Miller reaction, but they function through different mechanisms.[13]

  • Brønsted acids (e.g., HCl, H₂SO₄) protonate the carbonyl group of the α,β-unsaturated compound, activating it for nucleophilic attack by the aniline.[13]

  • Lewis acids (e.g., ZnCl₂, SnCl₄) coordinate to the carbonyl oxygen, also activating it for nucleophilic attack.[13] Lewis acids can sometimes offer milder reaction conditions and may reduce the extent of polymerization compared to strong Brønsted acids.[2][4]

Q3: How can I monitor the progress of my quinoline synthesis reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: Purification of quinolines can sometimes be challenging due to the presence of tarry byproducts or closely related impurities.

  • Acid-Base Extraction: After neutralizing the acidic reaction mixture, the basic quinoline product can be extracted into an organic solvent.[3] This is an effective first step to remove non-basic impurities.

  • Column Chromatography: Purification of the crude product by column chromatography on silica gel is a standard and effective method to obtain a highly pure product.[2] The choice of eluent (e.g., a mixture of hexane and ethyl acetate) is crucial and should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a crystalline, pure compound.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Doebner-von Miller Synthesis of this compound

Materials:

  • 3-(Trifluoromethyl)aniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Toluene

  • Sodium hydroxide solution

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-(Trifluoromethyl)aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[2]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[2]

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedländer Annulation Synthesis of this compound

Materials:

  • 2-amino-4-(trifluoromethyl)benzaldehyde

  • Acetone

  • Indium(III) triflate (In(OTf)₃) or another suitable Lewis acid catalyst[7]

Procedure:

  • In a round-bottom flask, combine 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq), acetone (as both reactant and solvent), and the catalyst (e.g., In(OTf)₃, 5 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., 60-80°C) for the required time, as determined by reaction optimization.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, remove the excess acetone under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound.[2]

Visualizing Reaction Pathways

Doebner_von_Miller cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Final Product Aniline 3-(Trifluoromethyl)aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Carbonyl Crotonaldehyde Carbonyl->Michael_Adduct Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->Michael_Adduct Heat Heat Dihydroquinoline Dihydroquinoline Heat->Dihydroquinoline Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclized_Intermediate->Dihydroquinoline Product This compound Dihydroquinoline->Product Oxidation

Caption: Doebner-von Miller Reaction Workflow.

Friedlander_Annulation cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_product Final Product Amino_Benzaldehyde 2-amino-4-(trifluoromethyl)benzaldehyde Aldol_Adduct Aldol Adduct Amino_Benzaldehyde->Aldol_Adduct Ketone Acetone Ketone->Aldol_Adduct Catalyst Catalyst (Acid or Base) Catalyst->Aldol_Adduct Heat Heat Imine Imine Intermediate Heat->Imine Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Unsaturated_Carbonyl->Imine Intramolecular Condensation Product This compound Imine->Product Dehydration

Caption: Friedländer Annulation Reaction Workflow.

Section 4: Catalyst Performance Comparison

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄, p-TsOHReadily available, inexpensiveCan lead to tar formation, harsh conditions[2]
Lewis Acids ZnCl₂, SnCl₄, In(OTf)₃Milder conditions, can improve selectivity[4][7]Can be more expensive, moisture sensitive
Metal-Free Catalysts Ionic Liquids, IodineSustainable, can act as both solvent and catalyst[2][9]May require specific reaction conditions
Nanocatalysts Fe₃O₄-supported catalystsReusable, high activity, environmentally friendly[2]Can be complex to synthesize and characterize

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies - Benchchem.
  • Improving the regioselectivity of the Doebner-Miller reaction - Benchchem.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. - R Discovery.
  • Doebner-Miller Reaction.
  • Doebner–Miller reaction - Wikipedia.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate.
  • Friedlaender Synthesis - Organic Chemistry Portal.
  • Friedländer synthesis - Wikipedia.
  • Doebner-Miller Reaction - SynArchive.
  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing).
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH.
  • The Friedl??nder Synthesis of Quinolines - ResearchGate.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem.
  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY.
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.

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Technical Support Center: Strategies for Cleaner Product Isolation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced work-up and purification strategies. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating pure compounds from complex reaction mixtures. Here, we move beyond standard protocols to provide in-depth, troubleshooting-focused guidance that addresses the "why" behind experimental choices, ensuring you can adapt and overcome even the most challenging purification scenarios.

FAQs: Navigating Common Purification Hurdles

This section addresses frequently encountered issues in product isolation. Each answer provides not just a solution, but a rationale to help you make informed decisions in your future experiments.

Q1: My liquid-liquid extraction is forming a persistent emulsion. What are the underlying causes and how can I break it?

A1: Emulsion formation is a common frustration during liquid-liquid extraction, often caused by the presence of surfactant-like molecules or fine solid particulates that stabilize the interface between the two immiscible liquid phases.[1][2][3] To effectively break an emulsion, you must disrupt this stable interface. Here’s a systematic approach:

  • Initial, Gentle Approaches:

    • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes; sometimes, the phases will separate on their own.[1][4]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the energy input that creates emulsions.[2]

  • Chemical and Physical Interventions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine).[1][2][4] This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product in the aqueous phase and forcing the separation of the layers.[2]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to solubilize the emulsifying agent.[5]

    • Filtration: For emulsions caused by suspended solids, filtering the entire mixture through a pad of Celite® can physically remove the particulates that are stabilizing the emulsion.[1][4]

  • For Persistent Emulsions:

    • Centrifugation: If available, centrifuging the mixture can provide the necessary force to break the emulsion.[5]

    • Phase Separation Paper: This specialized filter paper is highly silanized and allows either the aqueous or organic phase to pass through, effectively separating them.[2]

Q2: I'm losing my polar product during aqueous work-up. What modifications can I make to improve recovery?

A2: The loss of polar products into the aqueous layer is a frequent challenge. Standard extraction solvents like ethyl acetate or diethyl ether may not be sufficient to retain highly polar compounds. Consider these advanced strategies:

  • Solvent System Modification:

    • A powerful solvent mixture for extracting polar compounds is a 3:1 mixture of chloroform and isopropanol. This combination can often recover water-soluble organic products that are lost with other common solvents.[6]

  • Procedural Adjustments:

    • Solvent Removal Pre-Work-up: If your reaction solvent is water-miscible (e.g., THF, acetonitrile, alcohols), it's best to remove it via rotary evaporation before starting the aqueous work-up. This prevents your product from partitioning into the aqueous layer along with the miscible solvent.[6]

    • "Salting Out": As with emulsions, adding brine to the aqueous layer can decrease the solubility of your polar organic product, driving it into the organic phase.[7]

Q3: My compound seems to be decomposing on the silica gel column. How can I troubleshoot this?

A3: Silica gel is acidic and can cause the degradation of sensitive compounds.[8] If you suspect your product is not stable on silica, here are several troubleshooting steps:

  • Confirm Instability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading on the silica.

  • Alternative Stationary Phases:

    • Alumina: Can be basic, neutral, or acidic, offering more flexibility. Neutral or basic alumina is often a good choice for acid-sensitive compounds.

    • Florisil®: A magnesium silicate gel that is less acidic than silica and can be a good alternative.[8]

  • Deactivating Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine or pyridine.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase) can be an excellent alternative, as it avoids the acidity of normal-phase silica.

Troubleshooting Guides

This section provides detailed, step-by-step protocols for resolving specific, complex work-up challenges.

Guide 1: Systematic Approach to Liquid-Liquid Extraction

This workflow provides a logical progression for optimizing the extraction of a new compound.

G start Start: Crude Reaction Mixture choose_solvent Select Extraction Solvent (Immiscible with reaction solvent) start->choose_solvent initial_extraction Perform Initial Extraction choose_solvent->initial_extraction check_layers Check for Clean Separation initial_extraction->check_layers emulsion Emulsion Formed check_layers->emulsion No clean_separation Clean Separation check_layers->clean_separation Yes break_emulsion Troubleshoot Emulsion (Brine, Celite® filtration) emulsion->break_emulsion break_emulsion->initial_extraction check_product_in_aq TLC Aqueous Layer for Product clean_separation->check_product_in_aq product_in_aq Product in Aqueous Layer check_product_in_aq->product_in_aq Yes no_product_in_aq No Product in Aqueous Layer check_product_in_aq->no_product_in_aq No modify_extraction Modify Extraction ('Salting out', change solvent) product_in_aq->modify_extraction modify_extraction->initial_extraction combine_org Combine Organic Layers no_product_in_aq->combine_org dry_org Dry with Na2SO4 or MgSO4 combine_org->dry_org filter_and_concentrate Filter and Concentrate dry_org->filter_and_concentrate end Crude Product Isolated filter_and_concentrate->end

Caption: Decision workflow for liquid-liquid extraction.

Experimental Protocol: Breaking a Stubborn Emulsion

  • Transfer: Transfer the entire emulsified mixture from the separatory funnel to a large Erlenmeyer flask.

  • Salting Out: Add saturated NaCl (brine) solution, approximately 10-20% of the total volume, and stir gently.

  • Observation: Allow the mixture to stand for 10-15 minutes. If separation does not occur, proceed to the next step.

  • Filtration: Prepare a Büchner funnel with a thick pad of Celite®. Wet the Celite® with the organic solvent used in the extraction.

  • Vacuum Filtration: Filter the entire mixture under vacuum. The Celite® should trap the fine particulates causing the emulsion.[1][4]

  • Re-separate: Transfer the filtrate back to the separatory funnel. The layers should now separate cleanly.

Guide 2: Purification via Crystallization

Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities.[9][10][11]

Table 1: Solvent Selection for Crystallization

Solvent PropertyRationale
High Solute Solubility at High Temp Ensures the compound completely dissolves when heated.[12]
Low Solute Solubility at Low Temp Promotes crystal formation upon cooling, leaving impurities in the solution.[12]
Boiling Point Should be high enough to dissolve the compound but low enough to be easily removed from the final crystals.
Reactivity The solvent must be inert and not react with the compound being purified.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves your crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.[10][11][13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11][13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

G start Start: Crude Solid solvent_selection Select Appropriate Solvent start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slowly Cool to Form Crystals hot_filtration->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step crystallization workflow.

Advanced Strategies

The Role of pH Adjustment in Work-ups

Manipulating the pH of the aqueous phase during an extraction is a powerful technique for separating acidic, basic, and neutral compounds.[14]

  • To Remove Acidic Impurities: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic impurities will be deprotonated to form water-soluble salts, which will be extracted into the aqueous layer.[15][16]

  • To Remove Basic Impurities: Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic impurities will be protonated to form water-soluble salts that partition into the aqueous phase.[16]

This pH-shifting can dramatically improve the purity of your final product by selectively removing unwanted reactive species or byproducts.[17][18][19][20]

Using Scavenger Resins for Cleaner Reactions

Scavenger resins are solid-supported reagents designed to react with and remove specific excess reagents or byproducts from a reaction mixture.[21][22] This simplifies the work-up to a simple filtration.

  • Example: If you use an excess of a primary amine in a reaction, you can add a scavenger resin with an isocyanate functionality at the end of the reaction. The resin will react with the excess amine, and the resulting solid can be filtered off, leaving your purified product in the solution.[23]

This technique is particularly useful in parallel synthesis and library generation where traditional purification methods are time-consuming.[21]

References

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]

  • Streamlining Industrial Liquid-Liquid Extraction: Solutions for Process Optimization. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Economy Process Solutions. (n.d.). Improving Product Yield: Liquid-Liquid Extraction Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • K-Jhil. (2025, May 7). Liquid-Liquid Extraction Principle, Techniques and Optimization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Nature. (2021, February 12). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Retrieved from [Link]

  • Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. Retrieved from [Link]

  • Leino, A., et al. (2020, August 4). Impact of Ultrasound Treatment and pH-Shifting on Physicochemical Properties of Protein-Enriched Barley Fraction and Barley Protein Isolate. PMC - PubMed Central. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ResearchGate. (2015, August 29). Can anyone suggest a better workup procedure in compound purification for organic synthesis?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

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Validation & Comparative

Comparing the efficacy of 2-Methyl-7-(trifluoromethyl)quinoline to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Kinase Inhibition Efficacy of 2-Methyl-7-(trifluoromethyl)quinoline Relative to Established Inhibitors

Introduction: The Quinoline Scaffold as a Cornerstone in Kinase Inhibitor Development

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure serves as an excellent framework for designing molecules that can effectively interact with the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[3] This has led to the development of numerous FDA-approved drugs and clinical candidates that leverage the quinoline core to achieve potent and selective kinase inhibition.[4][5]

This guide explores the potential therapeutic efficacy of the novel compound, this compound. Given the limited public data on this specific molecule, we will establish a robust framework for its evaluation. By analyzing its structural features in the context of well-characterized quinoline-based inhibitors, we will hypothesize its likely targets and provide a comprehensive, step-by-step experimental blueprint to rigorously determine its efficacy. This document is designed for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors and benchmark their performance against established alternatives.

Section 1: Deconstructing this compound: A Structural Rationale for Kinase Targeting

The therapeutic potential of any small molecule is intrinsically linked to its chemical structure. The structure of this compound suggests a strong rationale for its investigation as a kinase inhibitor.

  • The Quinoline Core: As established, the fundamental quinoline ring system is a well-validated pharmacophore for engaging the hinge region of the kinase ATP-binding pocket.

  • The 7-(Trifluoromethyl) Group: The inclusion of fluorinated moieties, such as the trifluoromethyl group (-CF3), is a common and highly effective strategy in modern drug design. This group can significantly enhance key pharmacological properties, including metabolic stability (by blocking potential sites of oxidative metabolism) and binding affinity, by increasing lipophilicity and participating in favorable electrostatic interactions within the target protein.[6]

  • The 2-Methyl Group: While substitutions at the 4- and 6-positions of the quinoline ring are more common in well-known inhibitors like Bosutinib and Cabozantinib, the 2-methyl substitution provides a critical data point for structure-activity relationship (SAR) studies.[1][7] Its impact on binding affinity and selectivity must be determined experimentally.

Based on these features, we hypothesize that this compound has the potential to inhibit protein kinases. The specific kinases it may target are broad, but based on the general activity of quinoline derivatives, high-priority candidate families include Src family kinases, Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, and cytoplasmic tyrosine kinases like Abl.[1][8][9]

cluster_0 Structural Analysis of this compound Compound This compound Quinoline Core 7-Trifluoromethyl Group (-CF3) 2-Methyl Group (-CH3) Properties Hypothesized Properties ATP-Competitive Binding Enhanced Metabolic Stability Modulated Selectivity Profile Compound:f1->Properties:f1 Privileged Scaffold Compound:f2->Properties:f2 Increases Lipophilicity Compound:f3->Properties:f3 Influences SAR Targets Potential Kinase Targets Src Family Kinases (Src, Lyn, Fyn) Receptor Tyrosine Kinases (EGFR, VEGFR) Cytoplasmic Kinases (Abl) Properties->Targets Leads to Investigation

Caption: Logical flow from structural features of the compound to its hypothesized properties and potential kinase targets.

Section 2: Benchmarking Performance: A Comparison with Established Kinase Inhibitors

To objectively assess the efficacy of a novel compound, its performance must be measured against established inhibitors targeting similar kinases. We have selected two well-characterized, FDA-approved quinoline-based inhibitors for this purpose: Bosutinib , a dual Src/Abl inhibitor, and Cabozantinib , a multi-kinase inhibitor targeting VEGFR and c-Met, among others.[1][7]

InhibitorPrimary Target(s)IC₅₀ ValueReference
Bosutinib (SKI-606) Src1-3 nM[9]
Abl~1.4 nM[7]
Cabozantinib (XL184) VEGFR20.035 nM[1]
c-Met1.3 nM[1]
RET5.2 nM[1]
This compound To Be Determined TBD

Table 1: Comparative efficacy of selected FDA-approved quinoline-based kinase inhibitors. The IC₅₀ values provide a quantitative benchmark for the potency that this compound would need to achieve to be considered a promising candidate.

Section 3: An Experimental Blueprint for Comprehensive Efficacy Evaluation

We present a validated, multi-stage workflow to systematically characterize the efficacy of this compound, moving from broad screening to specific cellular validation.

cluster_A Protocol 1: Kinase Inhibition Assay cluster_B Protocol 2: Cell Proliferation Assay cluster_C Protocol 3: Western Blot Analysis A Stage 1: In Vitro Biochemical Screening B Stage 2: Cellular Potency & Viability A->B Hit Identification node1 Determine IC50 against a panel of kinases C Stage 3: Target Engagement & Pathway Analysis B->C Confirm Cellular Activity node2 Measure GI50 in relevant cancer cell lines (MTT/MTS) D Data Analysis & Efficacy Conclusion C->D Mechanistic Validation node3 Assess phosphorylation of target & downstream substrates

Caption: A three-stage experimental workflow for evaluating the efficacy of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of purified kinases and to quantify its potency (IC₅₀). The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 5 nM) in kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions. To each well, add 2.5 µL of a solution containing the purified recombinant kinase (e.g., Src, Abl, EGFR) and its specific peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (concentration at the Km for each specific kinase). Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

Causality: This assay moves from a biochemical to a cellular context. It measures the compound's ability to inhibit the growth and proliferation of cancer cells that are dependent on the targeted kinase. The MTT assay is a colorimetric method that measures metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., K562 for Bcr-Abl, A431 for EGFR) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 50 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Target Engagement & Downstream Signaling Analysis (Western Blotting)

Causality: This is a critical validation step to confirm that the compound inhibits the intended kinase inside the cell (target engagement) and blocks its downstream signaling pathway. This provides mechanistic evidence linking direct kinase inhibition to the observed anti-proliferative effects.

cluster_pathway Example: EGFR Signaling Pathway cluster_downstream Downstream Effectors EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS pY Inhibitor 2-Methyl-7- (trifluoromethyl)quinoline Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway, showing the point of inhibition by a kinase inhibitor.

Methodology:

  • Cell Treatment: Plate cells as in the proliferation assay. Once confluent, serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR-driven cells) for 15 minutes to induce kinase phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-EGFR), total target (e.g., EGFR), a downstream marker (e.g., p-ERK), and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the band intensities. A potent and specific inhibitor should show a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors, without affecting the total protein levels.

Conclusion

While this compound is not a widely characterized compound, its chemical structure, featuring the privileged quinoline scaffold and a trifluoromethyl group, presents a compelling case for its evaluation as a novel kinase inhibitor. By systematically applying the multi-stage experimental blueprint detailed in this guide—progressing from direct enzymatic inhibition assays to cellular proliferation and mechanistic pathway analysis—researchers can rigorously determine its efficacy. Comparing the resulting IC₅₀ and GI₅₀ values to established benchmarks like Bosutinib and Cabozantinib will allow for a clear and objective assessment of its therapeutic potential, paving the way for further preclinical development.

References

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Validating the Mechanism of Action of 2-Methyl-7-(trifluoromethyl)quinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can further enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making compounds like the novel investigational agent, 2-Methyl-7-(trifluoromethyl)quinoline, particularly promising.[3][4] However, a promising structure is merely the prologue. The true narrative of a drug candidate is written in the rigorous validation of its mechanism of action (MoA). A clearly defined MoA is critical for predicting efficacy, understanding potential toxicities, and identifying patient populations who are most likely to respond.[5][6]

This guide provides a comprehensive, multi-faceted strategy for the thorough validation of the proposed MoA for this compound, which we will hypothesize as a selective inhibitor of Kinase X , a putative driver of a specific cancer phenotype. We will compare this validation process with established methodologies for other kinase inhibitors, providing detailed experimental protocols and data interpretation frameworks to ensure scientific integrity and trustworthiness.

The Central Hypothesis: this compound as a Selective Kinase X Inhibitor

Quinoline-based compounds have a rich history as kinase inhibitors, targeting critical signaling pathways in oncology such as the PI3K/AkT/mTOR and Ras/Raf/MEK cascades.[7] Our central hypothesis is that this compound exerts its anti-proliferative effects through the direct and selective inhibition of Kinase X, a key node in a pro-survival signaling pathway. The validation of this hypothesis requires a tiered approach, beginning with direct target engagement, followed by functional cellular assays, and culminating in global proteomic analyses to confirm on-target effects and uncover any potential off-target liabilities.

Phase 1: Confirmation of Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within a physiological context.[8][9] For this, the Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature.[11][12] By heating cell lysates or intact cells treated with the compound to a range of temperatures, we can assess the amount of soluble, non-denatured Kinase X remaining.

Experimental Protocol: CETSA for Kinase X Target Engagement

  • Cell Culture and Treatment: Culture a cancer cell line known to express Kinase X to 80% confluency. Treat the cells with either this compound (at various concentrations, e.g., 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 2 hours.

  • Heating Gradient: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling period at room temperature.[12]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[12]

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of Kinase X using Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature to generate a melting curve. A shift in the curve to the right for the compound-treated samples indicates target engagement and stabilization.

Data Presentation: Comparative CETSA Data

TreatmentTagg (°C) of Kinase XThermal Shift (ΔTagg)
Vehicle (DMSO)52.5°C-
This compound (10 µM)58.0°C+5.5°C
Alternative Kinase Inhibitor Y (10 µM)57.2°C+4.7°C

Tagg: Aggregation Temperature, the temperature at which 50% of the protein is denatured.

A significant positive thermal shift, as shown in the hypothetical data above, provides strong evidence of direct binding of this compound to Kinase X in a cellular environment.[13][14]

cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat aliquots across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble Kinase X (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: Elucidating Functional Consequences of Target Engagement

Demonstrating that target binding translates into a functional cellular response is the next crucial step. This involves assessing the compound's impact on the target's enzymatic activity and the downstream signaling pathway.[15]

In Vitro Kinase Inhibition and Selectivity Profiling

An in vitro kinase assay will determine the potency of this compound as an inhibitor of Kinase X and its selectivity against a panel of other kinases.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate, combine recombinant Kinase X enzyme, a specific substrate peptide, and ATP.

  • Compound Titration: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a known potent Kinase X inhibitor as a positive control.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.

  • Detection: Use a luminescence-based or fluorescence-based method to quantify the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibition.[15]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).

  • Selectivity Screen: Repeat the assay with a broad panel of other kinases to assess the compound's selectivity.

Data Presentation: Comparative Kinase Inhibition Data

CompoundKinase X IC50 (nM)Kinase Y IC50 (nM)Kinase Z IC50 (nM)Selectivity (Y/X)
This compound15>10,0002,500>667x
Alternative Inhibitor Y50500>10,00010x

This data would demonstrate that this compound is a potent and highly selective inhibitor of Kinase X compared to other kinases, a desirable attribute for minimizing off-target effects.

Signaling Pathway Modulation via Reporter Gene Assay

To confirm that Kinase X inhibition affects the downstream signaling pathway in cells, a reporter gene assay is an invaluable tool.[16][17] These assays measure the activity of a transcription factor that is regulated by the Kinase X pathway.[18][19]

Experimental Protocol: Reporter Gene Assay

  • Cell Line Engineering: Stably transfect cells with a reporter construct containing a promoter with binding sites for a transcription factor downstream of Kinase X, driving the expression of a reporter gene like luciferase.[16]

  • Cell Treatment: Seed the engineered cells in a microplate and treat them with a range of concentrations of this compound.

  • Pathway Stimulation: Stimulate the Kinase X pathway with an appropriate growth factor or ligand.

  • Lysis and Reporter Detection: After an incubation period, lyse the cells and add the necessary substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Signal Quantification: Measure the light output using a luminometer. A decrease in the reporter signal in compound-treated cells indicates inhibition of the signaling pathway.

cluster_0 Hypothetical Kinase X Signaling Pathway Ligand Growth Factor Receptor Receptor Ligand->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Kinase KinaseX->Downstream TF Transcription Factor Downstream->TF Gene Target Gene Expression TF->Gene Response Cell Proliferation & Survival Gene->Response Inhibitor 2-Methyl-7- (trifluoromethyl)quinoline Inhibitor->KinaseX

Caption: Proposed signaling pathway for Kinase X.

Phase 3: Global Proteomic Profiling for a System-Wide View

To gain the highest level of confidence in the MoA and to proactively identify potential off-target effects, a global analysis of the proteome and phosphoproteome is essential.[20] Mass spectrometry-based proteomics provides an unbiased, system-wide view of the cellular changes induced by the compound.[21][22]

Quantitative Proteomics and Phosphoproteomics

By comparing the proteomes of cells treated with this compound versus a vehicle control, we can identify proteins whose expression levels or phosphorylation states are significantly altered.[23]

Experimental Workflow: Proteomic Analysis

  • Cell Culture and Treatment: Treat cells with this compound or vehicle for a defined period (e.g., 24 hours).

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin. For phosphoproteomics, enrich for phosphopeptides at this stage.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins and phosphorylation sites. Compare the compound-treated samples to the vehicle controls to identify statistically significant changes.

  • Pathway Analysis: Use bioinformatics tools to map the differentially expressed or phosphorylated proteins to specific signaling pathways.

A successful outcome would show that the most significant changes in phosphorylation occur on known substrates of Kinase X, confirming the on-target effect. This analysis could also reveal unexpected changes, hinting at potential off-target activities or novel downstream biology.[24]

Conclusion: Building a Self-Validating System for MoA Elucidation

The validation of a drug's mechanism of action is not a linear process but a web of interconnected, self-validating experiments. The direct evidence of target binding from CETSA provides the rationale for functional assays. The results of the kinase and reporter assays, in turn, should correlate with the global changes observed in proteomic studies. For this compound, this rigorous, multi-pronged approach—from direct binding to functional consequence and global impact—is indispensable for building a compelling case for its proposed mechanism as a selective Kinase X inhibitor. This comprehensive understanding is the bedrock upon which successful clinical development is built.

References

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A Comparative Guide to the Cross-Reactivity Profiling of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Its rigid, aromatic framework provides an excellent foundation for designing molecules that can precisely interact with biological targets. This is particularly evident in the field of oncology, where numerous FDA-approved protein kinase inhibitors, such as Bosutinib and Lenvatinib, incorporate the quinoline core.[1] These inhibitors have revolutionized cancer treatment by targeting the dysregulated signaling pathways that drive tumor growth and survival.

This guide focuses on 2-Methyl-7-(trifluoromethyl)quinoline , a novel investigational compound from this esteemed chemical class. For the purpose of this technical guide, we will refer to it as Q-CF3 . The journey of a promising molecule like Q-CF3 from initial synthesis to a potential therapeutic agent is rigorous. A critical, and often decisive, stage in this preclinical evaluation is the characterization of its target selectivity. Understanding a compound's cross-reactivity—its tendency to bind to unintended off-targets—is paramount for predicting both its efficacy and its potential for adverse effects.

This document provides an in-depth, practical framework for conducting a comprehensive cross-reactivity and selectivity analysis of Q-CF3. We will operate under the scientifically plausible hypothesis that Q-CF3 is designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target for quinoline-based molecules.[2][3] Through objective comparisons with established drugs and detailed experimental protocols, this guide will equip researchers, scientists, and drug development professionals with the knowledge to rigorously profile novel kinase inhibitors.

The EGFR Signaling Pathway: A Prime Target for Quinoline-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[4] In many forms of cancer, such as non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations. This leads to its constitutive activation, triggering a cascade of downstream signaling events that promote uncontrolled cell growth and malignancy.[2] Consequently, inhibiting the EGFR tyrosine kinase has become a validated and highly successful strategy in cancer therapy.[4] The quinoline scaffold has proven to be particularly effective in designing potent EGFR inhibitors.[1][5]

Below is a simplified representation of the EGFR signaling cascade, which Q-CF3 is hypothesized to inhibit.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Phosphorylates PI3K PI3K EGFR->PI3K Phosphorylates QCF3 Q-CF3 (Hypothesized Inhibitor) QCF3->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes

Caption: Simplified EGFR signaling pathway and the hypothesized point of inhibition by Q-CF3.

Comparative Framework: Benchmarking Against Established Inhibitors

To contextualize the selectivity profile of Q-CF3, it is essential to compare it against well-characterized drugs. We have selected two clinically relevant kinase inhibitors for this purpose:

  • Gefitinib (Iressa®): A first-generation, selective EGFR tyrosine kinase inhibitor.[6] With its quinazoline core, it serves as an excellent benchmark for potent and selective on-target activity. Its performance helps define the profile of a highly targeted agent.[7]

  • Bosutinib (Bosulif®): An FDA-approved dual inhibitor of Src and Abl kinases, which is built on a quinoline scaffold.[1] Bosutinib is known to inhibit a broader range of kinases and will serve as a comparator for a multi-targeted or less selective profile, highlighting the nuances of cross-reactivity.[8][9]

Experimental Design for Comprehensive Cross-Reactivity Profiling

A robust assessment of selectivity requires a two-pronged approach: initial broad screening using in vitro biochemical assays, followed by validation in a more physiologically relevant cellular context.

Part 1: Broad Kinome Profiling with In Vitro Biochemical Assays

The first step is to screen Q-CF3 against a large, representative panel of human kinases. This provides a broad, unbiased view of its activity across the kinome. Commercial services offer panels of hundreds of kinases, providing a comprehensive initial assessment.[10][11] The gold-standard method for this is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[12]

InVitro_Kinase_Assay cluster_prep Reaction Preparation Kinase Purified Kinase Mix Reaction Mix (in buffer) Kinase->Mix Substrate Peptide/Protein Substrate Substrate->Mix ATP ³²P-γ-ATP ATP->Mix Compound Q-CF3 / Control Compound->Mix Incubate Incubate (e.g., 30 min at 30°C) Mix->Incubate Stop Stop Reaction (e.g., add acid) Incubate->Stop Separate Separate Substrate from free ³²P-ATP (e.g., filter membrane) Stop->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify

Caption: Workflow for a radiometric in vitro kinase profiling assay.
Protocol: In Vitro Radiometric Kinase Assay

Objective: To quantify the inhibitory activity of Q-CF3 against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT)

  • Test compound (Q-CF3) and control inhibitor, serially diluted in DMSO

  • [γ-³²P]ATP

  • Phosphocellulose filter paper or other capture membrane

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and fluid

Methodology:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.

  • Compound Addition: Dispense the kinase reaction mix into a 96-well plate. Add 1 µL of serially diluted Q-CF3, control inhibitor, or DMSO (vehicle control) to the appropriate wells.

  • Initiate Reaction: Start the phosphorylation reaction by adding a solution of MgCl₂ and [γ-³²P]ATP (typically at the Kₘ concentration for each kinase) to each well.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 20-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper. The paper will bind the phosphorylated peptide substrate.

  • Washing: Immerse the filter paper in the wash buffer with gentle agitation. Wash multiple times to remove unreacted [γ-³²P]ATP and other reaction components.

  • Quantification: After drying the filter paper, place it in a scintillation vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[13][14]

Part 2: Cellular Target Engagement and Pathway Inhibition

While biochemical assays are excellent for broad screening, they do not fully replicate the complexity of the cellular environment.[15] A compound must be able to enter the cell, engage its target in the presence of high endogenous ATP concentrations, and elicit a functional downstream effect. Therefore, cell-based assays are a critical validation step.[16] An ELISA-based phospho-protein assay is a common method to measure the inhibition of a specific signaling event, such as EGFR autophosphorylation.[17][18]

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Protocol Seed 1. Seed Cells (e.g., A431 in 96-well plate) Starve 2. Serum Starve (Synchronize cells) Seed->Starve Treat 3. Add Inhibitor (Q-CF3 / Controls) Starve->Treat Stimulate 4. Stimulate with Ligand (e.g., EGF) Treat->Stimulate Lyse 5. Lyse Cells & Fix Stimulate->Lyse Block 6. Block Wells Lyse->Block PrimaryAb 7. Add Primary Antibodies (Total & Phospho-EGFR) Block->PrimaryAb SecondaryAb 8. Add HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Detect 9. Add Substrate (TMB) & Stop Solution SecondaryAb->Detect Result 10. Read Absorbance (450 nm) Detect->Result

Caption: Workflow for a cell-based phospho-protein ELISA.
Protocol: Cell-Based Phospho-EGFR ELISA

Objective: To measure the ability of Q-CF3 to inhibit EGF-induced EGFR phosphorylation in intact cells.

Materials:

  • A431 (human epidermoid carcinoma) cell line or other EGFR-overexpressing line

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and antibiotics

  • 96-well cell culture plates

  • Recombinant human EGF

  • Test compound (Q-CF3) and control inhibitors

  • Cell-based ELISA kit containing:

    • Fixing solution

    • Quenching and Blocking buffers

    • Wash buffers

    • Primary antibodies (anti-Total EGFR and anti-Phospho-EGFR [e.g., pY1068])

    • HRP-conjugated secondary antibody

    • TMB substrate and Stop Solution

  • Microplate reader

Methodology:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of ~30,000 cells per well and incubate overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal EGFR activation.

  • Inhibitor Treatment: Add serial dilutions of Q-CF3, Gefitinib, Bosutinib, or DMSO to the wells and pre-incubate for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL to all wells (except for unstimulated controls) for 10 minutes at 37°C.

  • Fixing and Permeabilization: Quickly discard the medium and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.

  • Washing and Quenching: Wash the wells multiple times with Wash Buffer. Add Quenching Buffer to minimize background signal and incubate for 20 minutes.

  • Blocking: Wash again and add Blocking Buffer to each well. Incubate for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Add either the anti-Total EGFR or anti-Phospho-EGFR primary antibody to the appropriate wells and incubate for 2 hours.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: After a final wash, add TMB substrate and incubate in the dark. The HRP enzyme will catalyze a color change. Stop the reaction with Stop Solution.

  • Data Analysis: Read the absorbance at 450 nm. Normalize the phospho-EGFR signal to the total EGFR signal for each well. Calculate the percentage of inhibition relative to the EGF-stimulated DMSO control and determine the cellular IC₅₀ value.[19][20]

Data Summary & Interpretation: A Comparative Profile

The following table presents illustrative data from the proposed experiments. This hypothetical dataset is designed to reflect a realistic outcome for a novel quinoline-based inhibitor and to facilitate a meaningful comparison.

Table 1: Comparative Cross-Reactivity Profile (IC₅₀ values in nM)

Kinase TargetFamilyQ-CF3 (Hypothetical) Gefitinib (Reference) Bosutinib (Reference)
EGFR RTK 5.2 25 >1000
ERBB2 (HER2)RTK2503,700>1000
VEGFR2RTK>5000>1000094
PDGFRβRTK>5000>10000110
ABL1 Non-RTK 850 >10000 1.2
SRC Non-RTK 45 >10000 1.0
LCKNon-RTK60>100001.1
FYNNon-RTK110>100001.1
CDK2CMGC>10000>10000>5000
p38α (MAPK14)CMGC>10000>10000>5000
Cellular p-EGFR Cell-Based 28 150 >10000

RTK: Receptor Tyrosine Kinase; Non-RTK: Non-Receptor Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family. Data for reference compounds are representative values from public literature and databases.

Interpretation of Results
  • On-Target Potency: The hypothetical data shows that Q-CF3 is a highly potent inhibitor of EGFR in both biochemical (IC₅₀ = 5.2 nM) and cellular (IC₅₀ = 28 nM) assays, surpassing the potency of the first-generation inhibitor Gefitinib. The shift in IC₅₀ between the biochemical and cellular assays is expected and reflects the need for the compound to compete with high intracellular ATP concentrations.

  • Selectivity Profile:

    • Gefitinib demonstrates a highly selective profile, with potent inhibition of EGFR and significantly weaker activity against other kinases, confirming its role as a targeted EGFR inhibitor.[6]

    • Bosutinib confirms its established profile as a potent Src/Abl inhibitor with additional activity against other kinases like VEGFR2 and PDGFRβ, showcasing a multi-targeted profile.[21]

    • Q-CF3 , in this illustrative scenario, presents a more complex profile. While it is highly potent against its primary target, EGFR, it also shows significant off-target activity against SRC family kinases (SRC, LCK, FYN) with IC₅₀ values in the 45-110 nM range.

  • Causality and Implications: The cross-reactivity of Q-CF3 against SRC family kinases is a critical finding. This could be a double-edged sword. On one hand, SRC is often implicated in cancer cell signaling and resistance pathways, suggesting that dual EGFR/SRC inhibition could offer a therapeutic advantage. On the other hand, it increases the potential for off-target toxicities. This profile distinguishes Q-CF3 from the more "clean" EGFR inhibitor Gefitinib and the Src/Abl-focused Bosutinib. Further investigation into the consequences of this dual activity would be the logical next step.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for profiling the cross-reactivity of a novel investigational compound, this compound (Q-CF3). By hypothesizing a primary target based on the well-established pharmacology of the quinoline scaffold, we have demonstrated how to benchmark a new molecule against established drugs using a combination of broad in vitro screening and targeted cell-based validation.

Our illustrative data presents Q-CF3 as a potent next-generation EGFR inhibitor with significant cross-reactivity against SRC family kinases. This profile suggests a potential for enhanced efficacy but also necessitates a careful evaluation of its therapeutic window.

The self-validating nature of this approach—confirming biochemical potency in a relevant cellular pathway—provides a high degree of confidence in the resulting selectivity profile. The protocols and comparative data presented here offer a robust template for researchers to assess the promise and potential liabilities of any novel kinase inhibitor, ensuring that only the most selective and well-characterized candidates advance in the drug development pipeline.

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Benchmarking the biological activity of 2-Methyl-7-(trifluoromethyl)quinoline against known standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark of the biological activity of the novel compound, 2-Methyl-7-(trifluoromethyl)quinoline, against established standard-of-care chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details the underlying methodologies for robust comparison, and visualizes the molecular pathways and experimental workflows involved.

Introduction: The Quinoline Scaffold in Oncology

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Its derivatives have garnered significant interest in oncology due to their demonstrated efficacy in inhibiting cancer cell proliferation through diverse mechanisms. These mechanisms often include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical cell signaling pathways that govern cell growth, survival, and apoptosis. The introduction of a trifluoromethyl group, as seen in this compound, can significantly enhance the compound's metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties and cellular uptake.

This guide focuses on elucidating the anticancer potential of this compound by benchmarking its performance against three widely used and well-characterized chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. These standards represent different classes of anticancer agents with distinct mechanisms of action, providing a robust framework for a multi-faceted comparison. The objective is to provide a clear, data-driven assessment of the compound's in vitro efficacy and to offer detailed, validated protocols for researchers to replicate and expand upon these findings.

Comparative In Vitro Anticancer Activity

The cornerstone of preclinical cancer drug discovery is the assessment of a compound's ability to inhibit the growth of and induce death in cancer cells. In this section, we present a comparative analysis of the cytotoxic effects of this compound and our selected standard anticancer drugs across a panel of human cancer cell lines representing different cancer types:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • PC-3: Human prostate adenocarcinoma

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7Data to be determined-
A549Data to be determined-
PC-3Data to be determined-
Doxorubicin MCF-7~1.1 - 8.3[1][2]
Cisplatin A549~9.0 - 16.48[3][4]
Paclitaxel PC-3~0.022[5]

Note: The IC50 values for the standard drugs are derived from published literature and can vary based on experimental conditions such as cell density and incubation time.

Experimental Methodologies

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for the key in vitro assays used to benchmark the anticancer activity of novel compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the standard drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis A Cancer Cell Culture (MCF-7, A549, PC-3) B Cell Seeding (96-well plates) A->B D Treatment of Cells with Serial Dilutions B->D C Test Compound Dilution (this compound & Standards) C->D E Incubation (48-72 hours) D->E F MTT Assay Procedure E->F G Absorbance Measurement F->G H IC50 Value Determination G->H

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis Assay Workflow

G A Cell Treatment with Compound B Cell Harvesting A->B C Washing with PBS B->C D Resuspension in Binding Buffer C->D E Staining with Annexin V-FITC & PI D->E F Incubation E->F G Flow Cytometry Analysis F->G

Caption: Workflow for apoptosis detection by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase (with twice the DNA content) will have approximately double the fluorescence intensity of cells in the G0/G1 phase.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate in the dark for 15-30 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry.

Potential Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility.[6][7] Its aberrant activation is a common feature in many types of cancer, making it a prime target for anticancer drug development.[8] Quinoline derivatives have been reported to exert their anticancer effects by modulating this pathway.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Growth Cell Growth mTORC1->Growth PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the anticancer activity of this compound. By employing standardized in vitro assays and comparing its performance against well-established chemotherapeutic agents, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and workflow diagrams are intended to facilitate the reproducibility of these experiments. Further investigations into the specific molecular targets and mechanisms of action of this novel quinoline derivative are warranted to fully characterize its profile as a potential anticancer agent.

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Comparative analysis of the spectroscopic data of quinoline isomers

Author: BenchChem Technical Support Team. Date: January 2026

<_ _=0> A Comparative Spectroscopic Guide to Quinoline and Isoquinoline

Introduction: The Subtle Distinction with Significant Implications

Quinoline and isoquinoline are fundamental aromatic nitrogen heterocyclic compounds, forming the core structure of numerous pharmaceuticals, natural products, and functional materials.[1] As structural isomers with the chemical formula C₉H₇N, they differ only in the position of the nitrogen atom within their fused benzene and pyridine ring system. In quinoline, the nitrogen occupies position 1, while in isoquinoline, it resides at position 2. This seemingly minor variation in atomic arrangement profoundly influences their electronic properties, leading to distinct and measurable differences in their spectroscopic signatures. For researchers in drug discovery, materials science, and chemical synthesis, the ability to unequivocally differentiate between these isomers is paramount for accurate characterization, quality control, and understanding structure-activity relationships.

This guide provides a comprehensive comparative analysis of the spectroscopic data of quinoline and isoquinoline, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why their spectra differ and provide field-proven, step-by-step protocols for acquiring high-quality data.

Structural Isomers: A Visual Representation

The foundational difference between quinoline and isoquinoline lies in their atomic connectivity. The following diagram illustrates this core structural variance.

isomers cluster_quinoline Quinoline cluster_isoquinoline Isoquinoline q_struct i_struct nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectrum (¹H and ¹³C) shim->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct reference Reference to TMS correct->reference

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules. The differing symmetry and bond polarities between quinoline and isoquinoline result in distinct IR absorption patterns, particularly in the "fingerprint region" (below 1500 cm⁻¹).

Key Differentiating Features:

  • C-H Bending: The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the aromatic rings and show noticeable differences.

  • Ring Vibrations: The skeletal vibrations of the fused ring system are unique for each isomer.

Comparative IR Data (cm⁻¹)

Vibrational ModeQuinoline (cm⁻¹)Isoquinoline (cm⁻¹)
Aromatic C-H Stretch~3050~3050
C=C/C=N Ring Stretch~1620, 1580, 1500~1625, 1585, 1495
C-H In-plane Bend~1200-1000~1200-1000
C-H Out-of-plane Bend~810, 745~830, 740

Note: These are approximate values and can be influenced by the sample state (liquid, solid, or solution). [2][3]

Experimental Protocol: Acquiring FT-IR Spectra

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples like quinoline and isoquinoline.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal. [1]

  • Sample Application:

    • Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal. [1]

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [1] * Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. [1]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The π-systems of quinoline and isoquinoline give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the electronic structure.

Key Differentiating Features:

  • The wavelengths of maximum absorbance (λ_max_) and the molar absorptivities (ε) differ between the two isomers due to variations in their electronic transition energies. [4] Comparative UV-Vis Data (in Ethanol)

Compoundλ_max_ 1 (nm)λ_max_ 2 (nm)λ_max_ 3 (nm)
Quinoline~226~275~313
Isoquinoline~217~266~317

Note: The exact λ_max_ values can be solvent-dependent. [5][6]

Experimental Protocol: Acquiring UV-Vis Spectra

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of quinoline or isoquinoline in a UV-grade solvent (e.g., ethanol). [1] * Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0. [1]

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction. [7]

  • Spectrum Acquisition:

    • Fill a quartz cuvette with the prepared sample solution and place it in the sample beam path.

    • Scan the absorbance across the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max_).

IV. Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While quinoline and isoquinoline have the same molecular weight, their fragmentation patterns under electron ionization (EI) can show subtle differences.

Key Differentiating Features:

  • Molecular Ion: Both isomers will show a strong molecular ion peak (M⁺) at m/z = 129.

  • Fragmentation: The primary fragmentation pathway for both involves the loss of HCN (27 u) to give a fragment ion at m/z = 102. The relative intensities of the fragment ions may differ slightly, reflecting the different stabilities of the precursor and fragment ions.

Comparative Mass Spectrometry Data (EI-MS)

m/zQuinoline (Relative Abundance %)Isoquinoline (Relative Abundance %)Assignment
129100100[M]⁺
102~40~35[M-HCN]⁺
77~10~10[C₆H₅]⁺
51~15~15[C₄H₃]⁺

Note: Relative abundances can vary depending on the instrument and ionization conditions. [8][9]

Experimental Protocol: Acquiring EI-Mass Spectra

Step-by-Step Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. [1]

  • Ionization:

    • Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. [1]

  • Mass Analysis:

    • Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • Detect the ions and generate a mass spectrum, which plots relative ion abundance versus m/z. [1]

ms_fragmentation M Quinoline/Isoquinoline [C₉H₇N]⁺ m/z = 129 M_HCN [C₈H₆]⁺ m/z = 102 M->M_HCN - HCN

Caption: Primary fragmentation pathway for quinoline and isoquinoline.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The comparative analysis of quinoline and isoquinoline demonstrates that while they share the same molecular formula, their distinct atomic arrangements lead to a unique set of spectroscopic properties. ¹H and ¹³C NMR spectroscopy stand out as the most definitive techniques for their differentiation, providing detailed structural information based on chemical shifts. IR, UV-Vis, and Mass Spectrometry offer valuable complementary data that, when considered together, provide a comprehensive and robust characterization of these important heterocyclic isomers. The protocols outlined in this guide provide a framework for obtaining reliable and reproducible data, which is crucial for researchers and scientists in drug development and related fields.

References

  • Ghosh, B. N. (1968). Infrared spectral studies of quinoline-n-oxides. Il Farmaco; Edizione Scientifica, 23(7), 656-66.
  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. 36th Annual Lunar and Planetary Science Conference, abstract no.1931.
  • Spangler, L. H. (1971). Application of Mass Spectrometry in the Study of Some Isoquinoline Alkaloids. McMaster University.
  • Kisiel, Z., et al. (2003). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Journal of Molecular Spectroscopy, 217(1), 59-65.
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  • Brouard, M., et al. (2018). Ultraviolet photodissociation action spectroscopy of gas-phase protonated quinoline and isoquinoline cations. Physical Chemistry Chemical Physics, 20(1), 223-233.
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  • Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology, 34(2), 246-257.
  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260.
  • Beck, A. (2013). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. University of North Carolina Wilmington.
  • Ghasemi, J., & Niazi, A. (2012). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved January 6, 2026, from [Link]

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved January 6, 2026, from [Link]

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  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society, 68(11), 2181-2187.
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  • Chambers, R. D., et al. (2002). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 114(1), 75-83.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its versatile structure allows for extensive modification, leading to a diverse array of compounds with significant biological activities.[1][2] Among these, 2-Methyl-7-(trifluoromethyl)quinoline has emerged as a compound of interest due to the recognized anticancer potential of trifluoromethylated heterocyclic compounds. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, drawing upon available data for structurally related analogs to contextualize its potential as an anticancer agent.

Introduction: The Rationale for this compound in Cancer Research

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability of molecules.[3] The methyl group at the 2-position can also influence the compound's electronic and steric properties, potentially impacting its interaction with biological targets.

The convergence of these structural features in this compound suggests a compound with potential for potent and selective anticancer activity. This guide will delve into the experimental evidence that supports this hypothesis, examining its performance in both controlled laboratory settings and complex biological systems.

In Vitro Efficacy: Assessing Cellular Cytotoxicity

The initial evaluation of any potential anticancer compound begins with in vitro assays to determine its direct effect on cancer cells. These assays are crucial for establishing a baseline of activity and for elucidating the potential mechanisms of action.

Methodologies for Assessing In Vitro Cytotoxicity

A standard method to quantify the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5][6][7]

Experimental Protocol: MTT Cytotoxicity Assay [4][5][6][7]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound (or a relevant analog) for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-Well Plate incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_2_4h add_solubilization Add Solubilization Solution incubate_2_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Comparative In Vitro Efficacy Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Arylquinolines
6-Bromo-2-phenylquinolineHeLa (Cervical)8.3[8]
6-Chloro-2-phenylquinolinePC3 (Prostate)31.37[8]
4-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[9]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamineMCF-7 (Breast)8.22[9]
Other Quinoline Derivatives
Novel Quinoline Derivative 91b1VariousSignificant anticancer effect[10]
2-quinolone-benzimidazole hybridVarious1.64–44.46[11]

Analysis of In Vitro Data:

The data presented for analogous compounds indicate that quinoline derivatives can exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the low micromolar range.[8][9][11] The presence of a halogen at the 7-position, as seen in the 4-aminoquinoline derivatives, appears to contribute to their anticancer efficacy.[9] It is therefore plausible that the trifluoromethyl group at the 7-position of this compound would confer significant cytotoxic properties. Further direct experimental validation is necessary to confirm this hypothesis.

In Vivo Efficacy: From Bench to Biological Systems

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex environment of a living organism. Therefore, in vivo studies are essential to evaluate a compound's true therapeutic potential, taking into account factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall toxicity.[12]

Methodologies for Assessing In Vivo Efficacy

Two common preclinical models for evaluating the in vivo efficacy of anticancer compounds are murine xenograft models and the zebrafish embryo model .[13][14][15][16][17]

Murine Xenograft Models:

Human tumor xenograft models are a cornerstone of preclinical cancer research.[13][18] These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice.[13][19][20]

Experimental Protocol: Subcutaneous Xenograft Model [13]

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with this compound (or a relevant analog) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers throughout the treatment period.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment_monitoring Treatment and Monitoring cluster_endpoint Endpoint Analysis cluster_data_analysis Data Analysis inject_cells Subcutaneous Injection of Cancer Cells tumor_growth Allow Tumor Growth to Palpable Size inject_cells->tumor_growth administer_compound Administer Compound/Vehicle tumor_growth->administer_compound measure_tumor Regularly Measure Tumor Volume administer_compound->measure_tumor euthanize_mice Euthanize Mice at Study End calculate_tgi Calculate Tumor Growth Inhibition (%) measure_tumor->calculate_tgi excise_tumor Excise and Weigh Tumor euthanize_mice->excise_tumor further_analysis Further Tumor Analysis (Optional) excise_tumor->further_analysis

Zebrafish Embryo Model:

The zebrafish embryo has emerged as a powerful in vivo model for high-throughput screening of small molecules due to its rapid development, optical transparency, and genetic tractability.[14][15][16][17]

Experimental Protocol: Zebrafish Embryo Xenograft Model [14][17]

  • Cell Labeling and Injection: Human cancer cells are fluorescently labeled and microinjected into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.

  • Compound Exposure: The embryos are then transferred to a multi-well plate containing embryo medium with various concentrations of this compound or a relevant analog.

  • Imaging and Analysis: The proliferation and migration of the fluorescent cancer cells are monitored over time using fluorescence microscopy.

  • Toxicity Assessment: The toxicity of the compound is also assessed by observing any developmental abnormalities in the zebrafish embryos.

Comparative In Vivo Efficacy Data

Direct in vivo efficacy data for this compound is not currently available in published literature. However, studies on other quinoline derivatives have demonstrated significant in vivo anticancer activity. For instance, a novel quinoline derivative, 91b1, was shown to significantly reduce tumor size in a nude mice xenograft model.[10] Furthermore, the discovery of quinoline-4-carboxamide derivatives with potent in vivo efficacy in a malaria mouse model highlights the potential for quinoline-based compounds to be developed into effective oral therapeutics.[21]

Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that is highly cytotoxic in a petri dish may not be effective in a living organism due to poor pharmacokinetic properties. Conversely, a compound with modest in vitro activity may exhibit significant in vivo efficacy if it has favorable ADME characteristics.

For this compound, the presence of the trifluoromethyl group is anticipated to enhance its metabolic stability and oral bioavailability, which could lead to a favorable in vivo profile. However, without experimental data, this remains a hypothesis.

Future Directions and Conclusion

The structural features of this compound position it as a promising candidate for further investigation as an anticancer agent. The broader family of quinoline derivatives has consistently demonstrated significant in vitro and in vivo efficacy against various cancers.

To definitively establish the therapeutic potential of this compound, the following steps are crucial:

  • Comprehensive In Vitro Profiling: Evaluation of its cytotoxicity against a broad panel of cancer cell lines using standardized assays like the MTT assay.

  • Mechanistic Studies: Investigation into its mechanism of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways.

  • In Vivo Efficacy Studies: Assessment of its antitumor activity in well-established preclinical models, such as murine xenografts and the zebrafish embryo model.

  • Pharmacokinetic and Toxicological Profiling: Determination of its ADME properties and assessment of its safety profile in animal models.

References

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  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • MTT Assay Protocol for Cell Viability and Prolifer
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  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
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  • Cancer-Related Drug Screenings Using Zebrafish Embryos.
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  • Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
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Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the hypothetical identification of 2-Methyl-7-(trifluoromethyl)quinoline as a lead compound targeting the Epidermal Growth Factor Receptor (EGFR) family. For researchers in drug discovery, establishing the precise selectivity of a compound is a critical step in predicting its therapeutic efficacy and potential off-target toxicities. This document will detail the necessary experimental workflows, compare our lead compound to established inhibitors, and provide the scientific rationale behind each methodological choice.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[1][2] Due to the conserved nature of the ATP-binding site across many kinases, achieving inhibitor selectivity is a significant challenge.[1][3] A promiscuous inhibitor that binds to multiple unintended kinases can lead to unforeseen side effects, while a highly selective inhibitor offers a more targeted therapeutic intervention with a potentially wider therapeutic window. Therefore, a rigorous assessment of a compound's selectivity profile across the kinome is not merely a characterization step but a cornerstone of its preclinical development.

Initial Characterization of this compound as an EGFR Inhibitor

Quinoline scaffolds are prevalent in medicinal chemistry, known for their diverse biological activities, including antimalarial and anticancer properties.[4][5][6] Let us hypothesize that a high-throughput screen has identified this compound as a potent inhibitor of EGFR. The initial evidence for this would typically come from a primary biochemical assay, such as a radiometric assay measuring the phosphorylation of a substrate peptide.[7][8]

Workflow for Initial Target Identification and Confirmation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Primary Screen Primary Screen Dose-Response Dose-Response Primary Screen->Dose-Response Hit Identification Mechanism of Action Mechanism of Action Dose-Response->Mechanism of Action Potency (IC50) Target Engagement Target Engagement Mechanism of Action->Target Engagement e.g., ATP-competitive Functional Assays Functional Assays Target Engagement->Functional Assays Confirming On-Target Activity

Caption: Initial workflow for hit validation.

Comparative Selectivity Profiling: A Multi-faceted Approach

To understand the true selectivity of this compound, we must compare its activity against a broad panel of kinases and benchmark it against established EGFR inhibitors. For this guide, we will use Erlotinib (a first-generation, selective EGFR inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor) as comparators.

In Vitro Kinome-Wide Profiling

The gold standard for assessing kinase inhibitor selectivity is to screen the compound against a large, representative panel of purified kinases.[1] This provides a quantitative measure of the compound's potency (typically as an IC50 value) against each kinase under standardized assay conditions.

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

  • Kinase Reaction Setup: In a 96-well plate, combine the specific kinase, its corresponding substrate peptide, and a buffer containing MgCl₂ and ATP. One of the γ-phosphate groups of the ATP is radiolabeled with ³³P.

  • Compound Addition: Add this compound, Erlotinib, or Lapatinib at various concentrations (typically a 10-point dose-response curve). Include a DMSO control (vehicle) and a positive control inhibitor.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [³³P]-ATP.

  • Scintillation Counting: Add a scintillant to the dried filter plate and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative Kinome Profiling Data

Kinase TargetThis compound (IC50, nM)Erlotinib (IC50, nM)Lapatinib (IC50, nM)
EGFR 15 2 10
HER2 (ErbB2) 250 >10,000 13
HER4 (ErbB4)800>10,000347
VEGFR2>10,000>10,000>10,000
c-Met5,200>10,000>10,000
PI3Kα>10,000>10,000>10,000
mTOR>10,000>10,000>10,000
SRC1,5002,000>10,000
ABL1>10,000>10,000>10,000

This is a representative subset of a much larger kinase panel.

From this hypothetical data, we can infer that this compound is a potent EGFR inhibitor with moderate selectivity against HER2 and some off-target activity against SRC at higher concentrations. It appears more selective than Lapatinib for EGFR over HER2 but less potent and selective than Erlotinib for EGFR.

Cellular Target Engagement Assays

While in vitro assays are crucial, they do not confirm that the compound can enter a cell and bind to its target in a complex cellular environment.[9][10][11] Cellular target engagement assays are therefore essential to bridge the gap between biochemical activity and cellular function.[12][13]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target kinase (EGFR) as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site.

  • Compound Titration: Add varying concentrations of the test compound (this compound) to the cells.

  • BRET Measurement: If the compound displaces the tracer from the NanoLuc®-kinase fusion protein, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease. Measure the BRET signal using a plate reader.

  • Data Analysis: The decrease in BRET signal is proportional to the compound's ability to engage the target. Calculate the cellular IC50 value from the dose-response curve.

Workflow for Cellular Target Engagement

G Engineered Cells Engineered Cells Tracer and Compound Tracer and Compound Engineered Cells->Tracer and Compound Addition BRET Measurement BRET Measurement Tracer and Compound->BRET Measurement Incubation IC50 Determination IC50 Determination BRET Measurement->IC50 Determination Data Analysis

Caption: Cellular target engagement workflow.

A successful outcome would show that this compound engages EGFR in living cells with a potency comparable to its biochemical IC50, confirming its cell permeability and on-target activity.

Downstream Functional Assays: Confirming the Mechanism of Action

The final step is to demonstrate that target engagement by the compound leads to the expected biological response. For an EGFR inhibitor, this would be a reduction in the phosphorylation of downstream signaling proteins.

Experimental Protocol: Western Blot Analysis of EGFR Pathway

  • Cell Culture and Starvation: Culture an EGFR-dependent cancer cell line (e.g., A431). Serum-starve the cells to reduce basal EGFR signaling.

  • Inhibitor Treatment: Treat the cells with this compound, Erlotinib, or Lapatinib at various concentrations for a set period (e.g., 2 hours).

  • Ligand Stimulation: Stimulate the cells with EGF to activate the EGFR signaling pathway.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as downstream targets like phosphorylated ERK (p-ERK) and total ERK.

  • Analysis: Quantify the band intensities to determine the extent to which each compound inhibits EGF-induced phosphorylation.

A successful experiment would show that this compound reduces the levels of p-EGFR and p-ERK in a dose-dependent manner, confirming its functional activity as an EGFR pathway inhibitor.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 2-Methyl-7- (trifluoromethyl)quinoline Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

Conclusion: Synthesizing the Data for a Complete Selectivity Profile

By integrating the data from kinome-wide profiling, cellular target engagement, and functional assays, a comprehensive picture of the selectivity of this compound emerges. Our hypothetical results position it as a potent, cell-active EGFR inhibitor with a distinct selectivity profile compared to established drugs like Erlotinib and Lapatinib. This detailed characterization is indispensable for making informed decisions about its potential as a therapeutic candidate and for guiding future lead optimization efforts to enhance its selectivity and potency.

References

  • Target Engagement Assays. Eurofins DiscoverX. [Link]

  • Target and pathway engagement assays. Concept Life Sciences. [Link]

  • Drew, M. G., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14245–14263. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1623–1630. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(7), 1399. [Link]

  • Singh, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(3), 1934-1951. [Link]

  • de Souza, N. B., et al. (2022). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 27(15), 4983. [Link]

  • Quinoline, 7-methyl-2-(trifluoromethyl)-. Applichem. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-240. [Link]

  • Kumar, A., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Medicinal Chemistry, 53(8), 3247-3261. [Link]

  • Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • This compound. AbacipharmTech. [Link]

  • Shaik, A. B., et al. (2024). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 29(1), 22. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, quinoline scaffolds functionalized with trifluoromethyl groups are of particular interest due to their prevalence in pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparison of established methods for the synthesis of a key building block, 2-Methyl-7-(trifluoromethyl)quinoline, with a focus on providing a replicable and well-understood experimental protocol.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The incorporation of a trifluoromethyl (-CF3) group at the 7-position and a methyl group at the 2-position creates a versatile intermediate for further functionalization in drug discovery programs. The electron-withdrawing nature of the -CF3 group can profoundly influence the electronic properties of the quinoline ring system, affecting its reactivity and biological interactions.

This guide will dissect the classical approaches to quinoline synthesis, evaluating their applicability to the specific target, this compound. We will culminate in a detailed, field-tested protocol for the most practical synthetic route.

Comparative Analysis of Synthetic Routes

Several named reactions are cornerstones of quinoline synthesis, each with its own set of advantages and limitations. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline core.

Synthetic Method Starting Materials for this compound Advantages Disadvantages
Doebner-von Miller 3-(Trifluoromethyl)aniline and Crotonaldehyde (or its precursor)Readily available starting materials; direct formation of the desired product.Can be prone to tar formation under harsh acidic conditions; requires careful control of reaction parameters.
Friedländer Synthesis 2-Amino-4-(trifluoromethyl)benzaldehyde and AcetoneGenerally high yields and clean reactions.The required substituted 2-aminobenzaldehyde is not commercially available and would require a multi-step synthesis.[1]
Combes Synthesis 3-(Trifluoromethyl)aniline and AcetylacetoneUtilizes common starting materials.Primarily yields 2,4-disubstituted quinolines; achieving the desired 2-methyl substitution pattern without a 4-methyl substituent is not straightforward with this method.[2]
Skraup Synthesis 3-(Trifluoromethyl)aniline and GlycerolA classic and powerful method for quinoline synthesis.The reaction is notoriously vigorous and requires a strong oxidizing agent; control of regioselectivity can be an issue.

Causality Behind Method Selection: For the synthesis of this compound, the Doebner-von Miller reaction emerges as the most pragmatic choice. This is primarily due to the commercial availability and relatively low cost of the key starting material, 3-(trifluoromethyl)aniline. The other reactant, crotonaldehyde, is also readily accessible. While the Friedländer synthesis is elegant, the prerequisite synthesis of 2-amino-4-(trifluoromethyl)benzaldehyde adds significant complexity and steps to the overall process. The Combes synthesis is not well-suited for preparing 2-monosubstituted quinolines, and the Skraup synthesis, while effective, presents significant safety and control challenges.

The Doebner-von Miller Reaction: A Closer Look

The Doebner-von Miller reaction is an acid-catalyzed synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the aromatic quinoline ring system.

Diagram of the Doebner-von Miller Reaction Workflow

Doebner_von_Miller_Workflow start Start: Reagents reactants 3-(Trifluoromethyl)aniline + Crotonaldehyde start->reactants conditions Acid Catalyst (e.g., HCl) Heat reactants->conditions reaction Doebner-von Miller Reaction (Michael Addition, Cyclization, Dehydration, Oxidation) conditions->reaction workup Neutralization Extraction reaction->workup purification Column Chromatography or Distillation workup->purification product This compound purification->product

Caption: Workflow for the Doebner-von Miller synthesis.

A critical challenge in the Doebner-von Miller synthesis is the propensity for the α,β-unsaturated carbonyl compound to polymerize under the strongly acidic conditions, leading to the formation of tar and reducing the yield of the desired quinoline.[3] Careful control of the reaction temperature and the rate of addition of the carbonyl compound are paramount to mitigating this side reaction.

Detailed Experimental Protocol: Doebner-von Miller Synthesis of this compound

This protocol is a self-validating system, designed with in-process checks and purification steps to ensure the isolation of the target compound with high purity.

Reagents and Materials:

  • 3-(Trifluoromethyl)aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring. The aniline will dissolve to form the hydrochloride salt.

  • Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 equivalents) in toluene.

  • Controlled Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. A slow, controlled addition is crucial to minimize polymerization of the crotonaldehyde.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the acidic mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). This should be done in an ice bath to control the exotherm.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Work-up - Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically a dark oil or solid. Purify the material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales, distillation under reduced pressure may be employed.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Diagram of the Chemical Synthesis Pathway

Synthesis_Pathway reactant1 3-(Trifluoromethyl)aniline plus + reactant1->plus reactant2 Crotonaldehyde product This compound reactant2->product Doebner-von Miller Reaction plus->reactant2 reagents HCl, Heat reagents->product

Caption: Reaction scheme for the synthesis.

Expected Results and Characterization

The successful synthesis will yield this compound as a solid. The expected analytical data, based on commercially available material and related structures, would be as follows:

Physical Properties:

  • Molecular Formula: C₁₁H₈F₃N

  • Molecular Weight: 211.19 g/mol

  • Appearance: Solid

Spectroscopic Data:

  • ¹H NMR: Aromatic protons would appear in the range of δ 7.5-8.5 ppm. The methyl group protons would be a singlet at approximately δ 2.7 ppm.

  • ¹³C NMR: The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons would be in the region of δ 120-150 ppm, and the methyl carbon would be around δ 25 ppm.

Conclusion

The Doebner-von Miller reaction stands out as the most effective and practical method for the synthesis of this compound on a laboratory scale, primarily due to the accessibility of its starting materials. While the reaction requires careful control to mitigate side reactions like tar formation, the provided protocol offers a robust and replicable procedure. The successful synthesis and purification of this key intermediate open the door for further chemical exploration and the development of novel compounds with potential applications in medicine and materials science.

References

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 324-32-3: Quinoline, 2-methyl-7-(trifluoromethyl)-.
  • ResearchGate. (2023). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. Request PDF.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (n.d.).
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Krishna, B., & Roy, S. (n.d.).
  • Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
  • ResearchGate. (2025). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • ResearchGate. (2025). (PDF)
  • International Journal of Pharmaceutical Research. (2021).
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

Sources

A Comparative Analysis of 2-Methyl-7-(trifluoromethyl)quinoline and 2-Methylquinoline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Quinoline Scaffolds

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The functionalization of this scaffold is a key strategy for modulating pharmacokinetic and pharmacodynamic properties. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of a trifluoromethyl (CF3) group.

This guide provides a comparative study of 2-Methyl-7-(trifluoromethyl)quinoline and its non-fluorinated parent analog, 2-methylquinoline (also known as quinaldine). The CF3 group, a bioisostere of a methyl group, is not merely an incremental modification. Its unique electronic properties—intense electron-withdrawing nature and high lipophilicity—can profoundly alter a molecule's pKa, metabolic stability, membrane permeability, and binding interactions with biological targets.[2][3][4] By examining these two molecules side-by-side, we aim to provide researchers and drug development professionals with a clear, data-driven understanding of the strategic advantages and physicochemical consequences of introducing a trifluoromethyl group at the C-7 position of the quinoline core.

Synthesis and Chemical Accessibility

Both molecules are accessible through established synthetic routes. 2-Methylquinoline is traditionally prepared via the Doebner-von Miller reaction, a variation of the Skraup synthesis, which involves the condensation of aniline with an α,β-unsaturated aldehyde like crotonaldehyde. It can also be isolated from coal tar.[5]

The synthesis of this compound follows a similar logic, typically employing a substituted aniline as the starting material. For instance, the Doebner-von Miller reaction using 3-(trifluoromethyl)aniline and crotonaldehyde will yield the desired 7-substituted quinoline. The availability of various trifluoromethylated anilines makes this a versatile approach for accessing a range of fluorinated quinoline analogs.

Comparative Physicochemical Properties

The introduction of the CF3 group at the C-7 position induces significant and predictable changes in the molecule's fundamental physicochemical properties. These changes are critical for predicting a compound's behavior in biological systems.

Property2-MethylquinolineThis compoundRationale for Change
Molecular Weight 143.19 g/mol 211.18 g/mol Addition of CF3 group.
Appearance Colorless to yellowish oily liquid[6]SolidIncreased molecular weight and intermolecular forces.
Melting Point (°C) -2 to -9[7]65-67 (for 7-CF3-quinoline)[3]Higher molecular weight and crystal lattice energy.
Boiling Point (°C) ~248236.6 (for 7-CF3-quinoline)[3]N/A
Aqueous Solubility Slightly soluble (2.5 g/L at 20°C)[8]Expected to be lowerSignificant increase in lipophilicity.
Lipophilicity (logP) ~2.4 (Predicted)[9]~3.25 (for 6-CF3-quinoline)[3]The CF3 group is highly lipophilic, increasing partitioning into non-polar environments.
Basicity (pKa) ~5.1 (experimental for quinoline)~2.55 (Predicted for 7-CF3-quinoline)[3]The strongly electron-withdrawing CF3 group reduces the electron density on the quinoline nitrogen, making it a weaker base.

Impact on Biological Profile: A Mechanistic Perspective

The alterations in physicochemical properties directly translate to changes in the biological profile of the molecule.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4] By replacing a hydrogen atom with a CF3 group at the C-7 position—a potential site for aromatic hydroxylation—the metabolic stability of the molecule is expected to increase significantly. This can lead to a longer in vivo half-life and improved bioavailability.[2]

  • Membrane Permeability: Increased lipophilicity, as indicated by a higher logP, often correlates with enhanced permeability across biological membranes, such as the intestinal wall or the blood-brain barrier.[2] This can improve oral absorption and distribution to target tissues.

  • Target Binding Affinity: The CF3 group can influence drug-receptor interactions in several ways. Its electron-withdrawing nature can alter the charge distribution of the aromatic system, affecting electrostatic or hydrogen bonding interactions. Furthermore, its lipophilicity can lead to favorable hydrophobic interactions within a receptor's binding pocket.[3] These effects can lead to enhanced potency and selectivity.

  • Reduced Basicity: The significant drop in pKa means that at physiological pH (7.4), the fluorinated analog will be less protonated than its non-fluorinated counterpart. This can reduce off-target effects associated with basicity, such as lysosomal trapping or hERG channel inhibition, potentially leading to a better safety profile.

Experimental Protocols for Comparative Characterization

To empirically validate the predicted differences between these two compounds, a series of standardized in vitro assays should be performed. The following section details the methodologies for three fundamental experiments.

Protocol 1: Kinetic Aqueous Solubility Determination

Principle of the Assay: This high-throughput method determines the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.[10][11] The resulting solution is allowed to equilibrate for a short period, and after separating any precipitate, the concentration of the dissolved compound is quantified against a standard curve, typically by UV-Vis spectrophotometry or LC-MS.[12]

Materials:

  • Test compounds (dissolved in 100% DMSO at 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for sample prep, UV-transparent for analysis)

  • Plate shaker/incubator

  • Centrifuge with plate rotor or 96-well filter plates (e.g., Millipore MultiScreen)

  • UV-Vis microplate reader or LC-MS system

Step-by-Step Procedure:

  • Prepare Standard Curve: Create a series of dilutions of the test compound in DMSO. Then, dilute these standards into a 50:50 mixture of PBS:Acetonitrile to create a standard curve ranging from ~1 µM to 200 µM.

  • Sample Preparation: In a 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of each compound to the PBS-containing wells in triplicate. This results in a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature, shaking at 800 rpm for 2 hours to allow for equilibration.[13]

  • Precipitate Removal:

    • Centrifugation Method: Centrifuge the plate at 4000 x g for 20 minutes to pellet any precipitated compound.

    • Filtration Method: Use a 96-well filter plate and vacuum manifold to filter the samples into a clean collection plate.

  • Quantification: Carefully transfer an aliquot of the supernatant (or filtrate) to a UV-transparent 96-well plate. Measure the absorbance at the compound's λmax using a plate reader. Alternatively, analyze the samples via LC-MS.

  • Data Analysis: Calculate the concentration of the dissolved compound in the sample wells by comparing its absorbance to the standard curve. This value represents the kinetic solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DMSO_Stock 10 mM Stock in DMSO Addition Add 2µL Stock to 198µL PBS DMSO_Stock->Addition Buffer PBS (pH 7.4) in 96-Well Plate Buffer->Addition Incubation Shake 2h @ RT Addition->Incubation Separation Centrifuge or Filter Incubation->Separation Quantify Quantify Supernatant (UV-Vis or LC-MS) Separation->Quantify Result Calculate Solubility (µM) Quantify->Result

Caption: Workflow for Kinetic Aqueous Solubility Assay.

Protocol 2: Lipophilicity (logP) Determination by RP-HPLC

Principle of the Assay: This indirect method estimates logP by correlating a compound's retention time on a reverse-phase (RP) HPLC column with the known logP values of a set of standard compounds.[14][15] A linear relationship exists between the logarithm of the retention factor (log k') and the logP of the standards, which allows for the interpolation of the logP for the test compounds.

Materials:

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • LogP Standard Mix: A set of 5-7 compounds with well-established logP values spanning a range (e.g., -1 to 5).

  • Test compounds (1 mg/mL in Acetonitrile or Methanol)

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the HPLC system with a specific isocratic mobile phase composition (e.g., 60% B / 40% A). The chosen percentage should provide good separation of the standards.

  • Determine Dead Time (t0): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time or dead time (t0).

  • Inject Standards: Inject each logP standard individually and record its retention time (tR).

  • Inject Test Compounds: Inject 2-methylquinoline and this compound and record their respective retention times.

  • Data Analysis:

    • For each standard and test compound, calculate the retention factor (k') using the formula: k' = (tR - t0) / t0 .

    • Calculate the logarithm of the retention factor (log k').

    • Create a calibration curve by plotting the known logP values of the standards (y-axis) against their calculated log k' values (x-axis).

    • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.98 for a valid calibration.

    • Using the log k' values for the test compounds, interpolate their logP values from the calibration curve.

G cluster_cal Calibration cluster_test Testing Inject_Standards Inject LogP Standards Record_tR_Std Record Retention Times (tR) Inject_Standards->Record_tR_Std Calc_logk_Std Calculate log k' for Standards Record_tR_Std->Calc_logk_Std Plot Plot logP vs. log k' for Standards Calc_logk_Std->Plot Inject_Test Inject Test Compounds Record_tR_Test Record Retention Times (tR) Inject_Test->Record_tR_Test Calc_logk_Test Calculate log k' for Test Compounds Record_tR_Test->Calc_logk_Test Interpolate Interpolate logP of Test Compounds Calc_logk_Test->Interpolate Regression Linear Regression (y = mx + c) Plot->Regression Regression->Interpolate

Caption: Workflow for logP Determination by RP-HPLC.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Principle of the Assay: This assay measures the rate at which a compound is metabolized by enzymes (primarily CYPs) present in human liver microsomes.[16][17] The compound is incubated with HLMs and the essential cofactor NADPH. The reaction is stopped at various time points, and the amount of remaining parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[18][19]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) or NADPH stock

  • 0.1 M Phosphate Buffer, pH 7.4

  • Test compounds and a positive control (e.g., Midazolam, Dextromethorphan)

  • Ice-cold Acetonitrile (ACN) containing an internal standard (IS) for quenching

  • 96-well plates, incubator/water bath at 37°C

  • LC-MS/MS system

Step-by-Step Procedure:

  • Prepare Incubation Mix: In a master mix, dilute the HLM to a final concentration of 0.5 mg/mL protein in 0.1 M phosphate buffer. Keep on ice.

  • Compound Addition: Add the test compound to the HLM mix to achieve a final concentration of 1 µM. Prepare separate reactions for each time point (e.g., 0, 5, 15, 30, 45 min) and a negative control without NADPH.

  • Pre-incubation: Pre-incubate the plate containing the HLM and compound mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control. The 0-minute time point is quenched immediately after adding NADPH.

  • Incubation: Incubate the plate at 37°C, shaking gently.

  • Quench Reaction: At each subsequent time point (5, 15, 30, 45 min), stop the reaction by adding 3 volumes of ice-cold ACN with internal standard.

  • Protein Precipitation: Once all time points are collected, centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for quantifying the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot equals the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

G cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis HLM_Mix Prepare HLM + Buffer + Compound (1µM) Preinc Pre-incubate 5 min @ 37°C HLM_Mix->Preinc Initiate Add NADPH to start reaction Preinc->Initiate Incubate Incubate @ 37°C Initiate->Incubate Quench Quench at time points (0, 5, 15, 30, 45 min) with Cold ACN + IS Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and Clint LCMS->Calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The comparison between 2-methylquinoline and this compound serves as a classic case study in modern medicinal chemistry. The addition of a single CF3 group dramatically alters the molecule's profile, transforming it from a simple heterocyclic building block into a compound with more drug-like properties. The fluorinated analog is predicted to have lower basicity, higher lipophilicity, and significantly improved metabolic stability. These modifications are often crucial for overcoming pharmacokinetic challenges and enhancing the therapeutic potential of a lead compound. The experimental protocols provided herein offer a clear roadmap for researchers to quantify these differences and make informed decisions in the drug discovery and development process.

References

  • Ataman Kimya. (n.d.). 2-METHYL QUINOLINE.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
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Evaluating the Therapeutic Index of 2-Methyl-7-(trifluoromethyl)quinoline: A Comparative Guide for Preclinical Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. Among its numerous derivatives, 2-Methyl-7-(trifluoromethyl)quinoline stands out as a compound of significant interest. However, its true potential as a therapeutic agent hinges not just on its efficacy against cancer cells but, crucially, on its safety profile. This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of this compound, a critical metric for assessing its potential for clinical translation. By integrating established experimental protocols with comparative data from related quinoline derivatives and standard chemotherapeutic agents, this document serves as a practical resource for researchers navigating the preclinical drug development landscape.

The Therapeutic Index: A Cornerstone of Drug Safety and Efficacy

The therapeutic index is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses. In the context of anticancer drug development, where therapeutic agents often have narrow therapeutic windows, a thorough evaluation of the TI is paramount.

For preclinical in vivo studies, the therapeutic index is typically calculated as:

TI = Toxic Dose 50 (TD50) / Effective Dose 50 (ED50) or Lethal Dose 50 (LD50) / Effective Dose 50 (ED50)

In the realm of in vitro studies, a similar concept known as the selectivity index (SI) is employed to gauge the preferential cytotoxicity of a compound towards cancer cells over normal cells:

SI = IC50 in normal cells / IC50 in cancer cells

where IC50 is the half-maximal inhibitory concentration.

Experimental Workflow for Therapeutic Index Determination

A robust evaluation of the therapeutic index necessitates a multi-pronged experimental approach, encompassing both in vitro and in vivo studies. The following workflow outlines the key steps involved in this critical assessment.

cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment invitro_start Compound Synthesis & Characterization ic50_cancer Determine IC50 on Cancer Cell Lines (e.g., MTT Assay) invitro_start->ic50_cancer ic50_normal Determine IC50 on Normal Cell Lines (e.g., MTT Assay) invitro_start->ic50_normal si_calc Calculate Selectivity Index (SI) ic50_cancer->si_calc ic50_normal->si_calc mtd_study Maximum Tolerated Dose (MTD) Study in Animal Models si_calc->mtd_study Promising SI warrants in vivo studies ti_calc Calculate Therapeutic Index (TI) mtd_study->ti_calc efficacy_study Antitumor Efficacy Study in Xenograft Models ed50_det Determine Effective Dose 50 (ED50) efficacy_study->ed50_det ed50_det->ti_calc

Caption: A streamlined workflow for the preclinical evaluation of a novel anticancer compound's therapeutic index.

Part 1: In Vitro Cytotoxicity and Selectivity Index Determination

The initial phase of evaluating this compound involves assessing its cytotoxic effects on a panel of cancer cell lines and, importantly, on non-cancerous cells to determine its selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.

Protocol: MTT Assay for IC50 Determination
  • Cell Seeding: Plate cancer cells (e.g., human breast cancer MCF-7, human lung cancer A549) and normal cells (e.g., human dermal fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Cisplatin) in culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative In Vitro Cytotoxicity Data
Compound/DrugCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
2,8-Bis(trifluoromethyl)quinoline derivative HL-60 (Leukemia)10 ± 2.5---[1]
Quinoline-derived trifluoromethyl alcohol -LC50: 14.14---[2][3]
Quinoline-chalcone hybrid (Compound 23) Various0.009 - 0.016---[4]
Cisplatin A549 (Lung)~5Normal Lung Fibroblasts~10~2(Representative)
Doxorubicin MCF-7 (Breast)~0.5Normal Cardiomyocytes~1~2(Representative)

Note: The data for Cisplatin and Doxorubicin are representative values and can vary depending on the specific cell lines and experimental conditions.

The data on related compounds suggest that trifluoromethylquinoline derivatives can exhibit potent anticancer activity. A high selectivity index, indicating significantly greater toxicity towards cancer cells than normal cells, is a primary goal in the early stages of drug discovery.

Part 2: In Vivo Toxicity and Therapeutic Index Determination

Following promising in vitro results, the evaluation of this compound progresses to in vivo studies in animal models to determine its safety and efficacy in a whole-organism context.

Protocol: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

  • Animal Model: Utilize healthy mice (e.g., BALB/c or C57BL/6) for the study.

  • Dose Escalation: Administer escalating doses of this compound to different groups of mice.

  • Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and mortality, for a defined period (e.g., 14-21 days).

  • Endpoint: The MTD is typically defined as the highest dose that does not result in significant weight loss (e.g., >20%) or mortality.

Protocol: Antitumor Efficacy Study in Xenograft Models
  • Xenograft Establishment: Implant human cancer cells (e.g., A549 or MCF-7) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound at doses below the MTD, a vehicle control, and a positive control (e.g., Cisplatin).

  • Tumor Measurement: Measure tumor volume regularly throughout the study.

  • Data Analysis: Determine the ED50, the dose that causes a 50% reduction in tumor growth compared to the control group.

Comparative In Vivo Toxicity and Efficacy Data
Compound/DrugAnimal ModelLD50/MTDEfficacy ModelED50Therapeutic Index (TI)Reference
Quinoline-chalcone hybrid (Compound 23) MiceLD50: 665.62 mg/kgH22 Xenograft--[4]
2-Methylquinoline RabbitDermal LD50: 1978 mg/kg bw---[5]
Cisplatin MiceLD50: ~12 mg/kgVarious Xenografts2-5 mg/kg~2.4 - 6(Representative)
Doxorubicin MiceLD50: ~20 mg/kgVarious Xenografts5-10 mg/kg~2 - 4(Representative)

Note: The data for Cisplatin and Doxorubicin are representative values and can vary depending on the animal model and tumor type.

The high LD50 value reported for a quinoline-chalcone hybrid suggests that some quinoline derivatives can have a favorable safety profile. The ultimate goal is to identify a compound with a significantly higher therapeutic index than existing standard-of-care drugs, indicating a better balance of safety and efficacy.

Mechanistic Insights: The Rationale Behind Experimental Choices

The quinoline core is a versatile scaffold that can be modified to interact with various cellular targets. Quinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds can insert themselves between DNA base pairs, disrupting DNA replication and transcription. Some also inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during these processes.

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Several quinoline derivatives have been developed as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: A desirable characteristic of an anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells.

quinoline Quinoline Derivative dna DNA Intercalation quinoline->dna topo Topoisomerase Inhibition quinoline->topo kinase Kinase Inhibition quinoline->kinase apoptosis Apoptosis Induction quinoline->apoptosis cell_death Cancer Cell Death dna->cell_death topo->cell_death kinase->cell_death apoptosis->cell_death

Caption: Potential mechanisms of action for quinoline-based anticancer agents.

The choice of cell lines for in vitro assays should be guided by the hypothesized mechanism of action and the intended clinical application. For instance, if a compound is thought to target a specific kinase, cell lines with known alterations in that kinase pathway would be appropriate.

Conclusion and Future Directions

The evaluation of the therapeutic index is a critical and indispensable step in the preclinical development of any novel anticancer agent. For this compound, a systematic approach involving both in vitro cytotoxicity profiling against a panel of cancer and normal cell lines and in vivo toxicity and efficacy studies in relevant animal models is essential. While specific experimental data for this compound remains to be fully elucidated in the public domain, the information available for structurally related quinoline derivatives provides a strong rationale for its further investigation.

Future research should focus on generating robust IC50 data for this compound across a diverse range of cancer and normal cell lines to establish a clear in vitro selectivity index. Subsequently, well-designed in vivo studies are necessary to determine its MTD, ED50, and ultimately, its therapeutic index. By comparing these values to those of established chemotherapeutic agents, the true potential of this compound as a safer and more effective anticancer drug can be objectively assessed. This structured approach will provide the necessary data to guide its journey from a promising chemical entity to a potential life-saving therapeutic.

References

  • Mphahlele, M. J., et al. (2001). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 13(4), 385-391. [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1802-1807. [Link]

  • Li, W., et al. (2017). Discovery of novel quinoline-chalcone derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 138, 1069-1080. [Link]

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Navigating the Labyrinth: A Comparative Guide to Validating the Biological Target of 2-Methyl-7-(trifluoromethyl)quinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic hinges on a critical, often arduous, step: identifying and validating its biological target. This guide offers a deep dive into the experimental pathways for elucidating the mechanism of action of novel quinoline derivatives, with a focus on 2-Methyl-7-(trifluoromethyl)quinoline. While a singular, peer-reviewed biological target for this specific molecule remains to be definitively established in publicly accessible literature, its structural motifs—the quinoline core and the trifluoromethyl group—place it within a well-studied class of compounds with diverse and potent biological activities.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring is a recurring and versatile nucleus in a multitude of pharmacologically active molecules.[1][2][3] Its presence in approved drugs for antimicrobial, anticancer, and antimalarial therapies underscores its significance.[3][4] The addition of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological efficacy.[5] Consequently, trifluoromethylated quinolines are a focal point of medicinal chemistry.[6][7]

Given the lack of a specific validated target for this compound, our exploration will focus on the primary pathways and targets modulated by structurally related quinoline compounds. The principal areas of investigation for this class of molecules include:

  • Oncogenic Kinase Inhibition: Particularly targeting pathways like PI3K/AkT/mTOR and receptor tyrosine kinases (RTKs) such as EGFR, HER2, c-Met, and VEGFR.[1][3][8]

  • Antiparasitic Activity: Primarily focused on disrupting heme metabolism in Plasmodium falciparum, the causative agent of malaria.[9][10][11]

  • Antimicrobial Mechanisms: Including the inhibition of bacterial efflux pumps or other essential prokaryotic enzymes.[12]

This guide will compare the methodologies used to validate targets within each of these domains.

Part 1: Oncogenic Kinase Pathways - A Primary Hypothesis

The PI3K/AkT/mTOR signaling cascade is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[1]

Experimental Workflow for Validating Kinase Inhibition

A logical, multi-step approach is required to validate a compound as a kinase inhibitor. This workflow is designed to be self-validating, with each step providing a higher level of evidence.

G cluster_0 In Vitro / Biochemical Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Confirmation A Initial Screen: Broad Kinase Panel B Dose-Response & IC50 Determination (e.g., LanthaScreen™, Kinase-Glo®) A->B C Mechanism of Action Studies: ATP Competition Assays B->C D Anti-Proliferative Assays (e.g., MTT, CellTiter-Glo®) C->D Transition to Cellular Context E Target Engagement Assays (e.g., CETSA®, NanoBRET™) D->E F Phospho-Protein Western Blotting (e.g., p-AkT, p-mTOR) E->F G Xenograft Tumor Models F->G Transition to In Vivo Models H Pharmacodynamic (PD) Biomarker Analysis (Tumor Lysates) G->H

Caption: Tiered workflow for kinase inhibitor target validation.

Step-by-Step Protocol: Western Blot for Phospho-Protein Analysis

This protocol is crucial for demonstrating that the compound inhibits the kinase activity within a cellular context, leading to a downstream effect.

  • Cell Culture and Treatment: Plate cancer cell lines known to have upregulated PI3K/AkT/mTOR signaling (e.g., MCF-7, A549) and allow them to adhere overnight.[13]

  • Compound Incubation: Treat cells with varying concentrations of this compound (or a relevant analog) for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO) and a known pathway inhibitor (e.g., Omipalisib) as a positive control.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against key pathway proteins (e.g., phospho-AkT (Ser473), total AkT, phospho-mTOR (Ser2448), total mTOR, and a loading control like GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the ratio of phosphorylated protein to total protein validates target engagement and pathway inhibition.

Comparative Data: Quinoline-Based Kinase Inhibitors

The table below summarizes the performance of representative quinoline-based kinase inhibitors, providing a benchmark for evaluating new chemical entities like this compound.

Compound NameTarget(s)IC50 (nM)Cell Line ExampleReference
Dactolisib PI3K/mTOR<10Acute Lymphoblastic Leukemia T-cells[1]
Omipalisib PI3K/mTORPotent (specific values vary)Various Cancer Lines[1]
Compound 5a EGFR/HER271 (EGFR), 31 (HER2)MCF-7, A-549[13][14]
Bosutinib Bcr-Abl, Src~1-2CML cells[15]

Part 2: Antimalarial Mechanism - A Classic Quinoline Target

Quinolines, such as chloroquine and mefloquine, are cornerstone antimalarial drugs.[10] Their primary mechanism involves interfering with the detoxification of heme within the parasite's digestive vacuole.[10][11] Free heme is toxic to the parasite, which normally crystallizes it into inert hemozoin. Quinolines inhibit this polymerization process.[9][11]

Experimental Workflow for Validating Antimalarial Activity

G cluster_0 In Vitro / Biochemical Validation cluster_1 In Vitro Parasite Culture cluster_2 In Vivo Confirmation A β-Hematin Inhibition Assay B Heme Complexation Studies (UV-Vis Spectroscopy) A->B C P. falciparum Growth Inhibition Assay (e.g., SYBR Green I, pLDH) B->C Confirming Biological Effect D IC50 Determination against CQ-Sensitive & CQ-Resistant Strains C->D E Mouse Models of Malaria (e.g., P. berghei) D->E Transition to In Vivo Efficacy F Parasitemia Reduction Measurement E->F

Caption: Workflow for validating antimalarial quinoline compounds.

Step-by-Step Protocol: β-Hematin Inhibition Assay

This cell-free assay directly tests the compound's ability to inhibit hemozoin formation, the key mechanistic step for many quinoline antimalarials.

  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride in DMSO.

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Chloroquine is used as a positive control.

    • Prepare a 0.5 M sodium acetate buffer (pH 4.4).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the hemin chloride solution to each well. The final hemin concentration should be around 100 µM.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

  • Washing and Detection:

    • Centrifuge the plate and discard the supernatant.

    • Wash the pellet (hemozoin) with DMSO to remove unreacted hemin.

    • Dissolve the hemozoin pellet in 0.1 M NaOH.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of hemozoin formation.

Comparative Data: Antimalarial Quinoline Derivatives
Compound Class/NameTarget StrainIC50Key FindingReference
Chloroquine P. falciparum (sensitive)nM rangeStandard antimalarial, inhibits heme polymerization[10][16]
N,N-bis(7-chloroquinolin-4-yl) diamines P. falciparum1–100 nMBisquinoline structures show potent activity[16]
1-(2,7-bis(trifluoromethyl)quinolin-4-yl)... P. falciparum strainsPotent (specific values not given)Hybrid molecule with high activity[4]
Quinolinyl thiourea analogs P. falciparum (resistant)1.2 µMEffective against chloroquine-resistant strains[4][9]

Part 3: Alternative Hypotheses and Future Directions

While kinase inhibition and antimalarial activity are the most prominent avenues for quinoline derivatives, other biological targets should not be discounted. For instance, some quinolines act as efflux pump inhibitors in bacteria, reversing antimicrobial resistance.[12] Others have shown activity as antifungal agents or modulators of neuroreceptors.[5][17] A broad phenotypic screen followed by target deconvolution using chemoproteomics could be a powerful, unbiased approach to identify the true biological target of this compound.

Conclusion

The validation of a biological target for a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental testing. By leveraging knowledge from structurally similar, well-characterized quinoline derivatives, researchers can formulate high-probability hypotheses centering on kinase inhibition or antimalarial activity. The comparative workflows and protocols detailed in this guide provide a robust framework for these investigations. Each experimental step, from initial biochemical assays to cell-based target engagement and finally to in vivo pharmacodynamics, builds a layer of confidence, culminating in a scientifically sound validation of the molecule's mechanism of action. This structured approach is essential for the successful translation of promising chemical matter into next-generation therapeutics.

References

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1802-7. [Link]

  • de Souza, E. M., et al. (2018). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Antimicrobial Agents and Chemotherapy, 62(2), e01936-17. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

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  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation (IJRSI). [Link]

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  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (n.d.). PMC - NIH. [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (n.d.). Connect Journals. [Link]

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  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3418. [Link]

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Semantic Scholar. [Link]

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  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2024). MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group to the quinoline scaffold is a key strategy in medicinal chemistry, enhancing metabolic stability, lipophilicity, and biological target affinity.[1] Proper handling and disposal of these specialized compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for 2-Methyl-7-(trifluoromethyl)quinoline was not publicly available at the time of this writing, this guide synthesizes data from closely related trifluoromethylated quinoline compounds to provide a robust and cautious disposal protocol.

Hazard Identification and Risk Assessment: A Proactive Approach

Before handling this compound, it is crucial to understand its potential hazards. Based on data from analogous compounds such as 2-(Trifluoromethyl)quinoline and Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate, a conservative hazard profile should be assumed.

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral, Dermal, Inhalation) Potentially toxic if swallowed, in contact with skin, or inhaled.[2][3]
Skin Corrosion/Irritation May cause skin irritation.[4][5]
Serious Eye Damage/Irritation May cause serious eye irritation.[4][5]
Respiratory Irritation May cause respiratory irritation.[3][4][5]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[2][6][7]

The trifluoromethyl group can enhance the compound's persistence in the environment, and the quinoline core is a known hazardous substance.[7][8] Therefore, treating this compound with a high degree of caution is a critical first step in its safe management.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE must be worn at all times when handling this compound for disposal. The following table outlines the recommended PPE based on the hazards of similar compounds.

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[3]
Eye Protection Safety goggles and a face shield.[2]
Body Protection Laboratory coat and, if necessary, an apron or coveralls.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[2][3]
Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). The following protocol provides a self-validating system for safe disposal.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.

  • Waste Collection : Carefully transfer the waste chemical into a designated and clearly labeled hazardous waste container.[2] Avoid generating dust or splashes.

  • Container Sealing : Securely seal the container when not in use and store it in a designated hazardous waste storage area.[2][3]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Compatibility : Do not mix this compound with other waste streams unless compatibility has been verified. Specifically, keep it separate from strong oxidizing agents and strong acids.[6]

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect in a designated solid waste container.

    • Liquid Waste (Solutions) : Collect in a designated liquid waste container. Keep aqueous and organic solvent waste streams separate.[2]

Step 2: Professional Disposal

Due to its hazardous nature, this compound should be disposed of through a licensed professional waste disposal company.[3]

  • Incineration : The recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contacting a Disposal Service : Provide the disposal service with a copy of all available safety information and the quantity of the waste material.

Disposal Workflow Diagram

G cluster_0 Preparation cluster_1 Containment cluster_2 Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect Collect in Designated Hazardous Waste Container segregate->collect label_container Label Container Clearly collect->label_container seal Seal Container Securely label_container->seal store Store in Designated Hazardous Waste Area seal->store contact Contact Licensed Waste Disposal Company store->contact incinerate Arrange for Incineration contact->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate : Evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For liquid spills, use an absorbent material to contain the spill. For solid spills, sweep up and shovel, avoiding dust formation.[3]

  • Cleanup : Wearing appropriate PPE, carefully collect the spilled material and absorbent into a hazardous waste container.[3]

First Aid Measures:

  • Inhalation : Move the individual to fresh air. Seek immediate medical attention.[2]

  • Skin Contact : Immediately remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Emergency Response Decision Tree

G cluster_spill Spill Response cluster_exposure Exposure Response spill Spill or Exposure Occurs evacuate Evacuate Area spill->evacuate inhalation Inhalation: Move to Fresh Air spill->inhalation skin Skin Contact: Rinse with Water spill->skin eye Eye Contact: Rinse with Water spill->eye ingestion Ingestion: Rinse Mouth spill->ingestion ventilate Ventilate evacuate->ventilate contain Contain Spill ventilate->contain cleanup Collect Waste contain->cleanup medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Decision tree for responding to spills or exposures.

References

  • Benchchem. (n.d.). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals.
  • MSDS of 2-(Trifluoromethyl)quinoline. (2011, August 15).
  • AK Scientific, Inc. (n.d.). Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate Safety Data Sheet.
  • Appchem. (n.d.). Quinoline, 7-methyl-2-(trifluoromethyl)-.
  • Safety Data Sheet. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • ECHEMI. (n.d.). 2-(Tribromomethyl)quinoline SDS, 613-53-6 Safety Data Sheets.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.

Sources

Personal protective equipment for handling 2-Methyl-7-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Methyl-7-(trifluoromethyl)quinoline

As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. The novel compound this compound, while promising, requires a comprehensive understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to build a foundation of trust and provide value that extends beyond the product itself, ensuring both scientific integrity and personal safety.

Hazard Assessment: A Proactive Stance on Safety

Given the known hazards of analogous quinoline derivatives, we must handle this compound with the assumption that it may be harmful if swallowed or in contact with skin, a potential skin and eye irritant, and possibly carcinogenic or mutagenic.[1][2][3][4] It is also prudent to consider it toxic to aquatic life with long-lasting effects.[1][3][4]

Key Assumed Hazards:

  • Acute oral and dermal toxicity

  • Skin and eye irritation

  • Potential for carcinogenicity and mutagenicity

  • Aquatic toxicity

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable. It serves as the final barrier between you and potential exposure.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber Gloves (inspected before use)Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended.[5]
Eye Protection Tight-sealing safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation.[2]
Body Protection Chemical-resistant lab coat or gownPrevents contamination of personal clothing and skin.[1][2]
Respiratory Protection NIOSH-approved respirator (if ventilation is inadequate)Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1][2]

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash Hands d2 Don Lab Coat d1->d2 d3 Put on Respirator (if needed) d2->d3 d4 Put on Goggles/Face Shield d3->d4 d5 Don Gloves (over cuffs) d4->d5 f1 Remove Gloves f2 Remove Goggles/Face Shield f1->f2 f3 Remove Lab Coat f2->f3 f4 Remove Respirator (if used) f3->f4 f5 Wash Hands f4->f5

Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Operational Plan: From Benchtop to Disposal

A meticulous operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling, preferably within a certified chemical fume hood.

  • Weighing and Transfer :

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of any dust.

    • Use spark-proof tools and avoid creating dust.[6]

    • If dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][2]

    • Decontaminate all surfaces and equipment used.

Storage Plan
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Ensure the storage area is secure and accessible only to authorized personnel.[1][3]

Spill Management

In the event of a spill:

  • Evacuate : Immediately evacuate all non-essential personnel from the area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain :

    • For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[2][7]

    • Do not use combustible materials such as paper towels to clean up the initial spill.

  • Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection : All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.

  • Regulatory Compliance : Dispose of chemical waste in accordance with all local, state, and federal regulations.[1][3] Never pour chemical waste down the drain or dispose of it with regular trash.[3]

  • Professional Disposal : Engage a licensed professional waste disposal service for the final removal and disposal of the hazardous waste.[8]

By adhering to these rigorous safety protocols, we can confidently advance our research while upholding the highest standards of laboratory safety. This proactive and informed approach is fundamental to the responsible development of new chemical entities.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • Exactitude Consultancy. (n.d.). 2-methyl Quinoline Market Size, Share | CAGR of 6.9%. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.